(S)-3-(3-Methoxyphenyl)piperidine
Description
Properties
IUPAC Name |
(3S)-3-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449616 | |
| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88784-37-6 | |
| Record name | (S)-3-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine: Chemical Properties, Structure, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(3-Methoxyphenyl)piperidine is a chiral piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics and clinical candidates targeting the central nervous system (CNS). The specific stereochemistry and substitution pattern of this compound suggest its potential as a modulator of monoamine transporters, which are critical for regulating neurotransmitter signaling in the brain. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, offering a valuable resource for researchers exploring its potential in drug development.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and formulation in a research setting.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | |
| CAS Number | 88784-37-6 | |
| Appearance | Not specified (likely an oil or low-melting solid) | General knowledge |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Structural Elucidation:
The structure of this compound consists of a central piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. A methoxyphenyl group is attached to the third carbon of the piperidine ring. The "(S)" designation indicates the stereochemistry at the chiral center (C3), which is crucial for its specific biological activity.
Caption: 2D Chemical Structure of this compound.
Synthesis and Characterization
The synthesis of enantiomerically pure 3-substituted piperidines is a key challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of such compounds.
Enantioselective Synthesis Approach
A modern and efficient method for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric arylation of a pyridine derivative. This multi-step process offers high enantioselectivity and good yields.[1]
Experimental Protocol: A General Method for Enantioselective Synthesis of 3-Arylpiperidines
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Step 1: N-Activation and Partial Reduction of Pyridine
-
Dissolve pyridine in a suitable solvent (e.g., dichloromethane).
-
Add an activating agent (e.g., a chloroformate) and a reducing agent (e.g., sodium borohydride) at low temperature.
-
Work up the reaction to isolate the N-activated dihydropyridine intermediate.
Step 2: Rhodium-Catalyzed Asymmetric Arylation
-
In an inert atmosphere, combine a rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a binaphthyl-based ligand) in a suitable solvent.
-
Add the N-activated dihydropyridine from Step 1 and the corresponding arylboronic acid (3-methoxyphenylboronic acid).
-
Heat the reaction mixture to the appropriate temperature and monitor for completion.
-
Purify the resulting N-protected 3-aryl-tetrahydropyridine by chromatography.
Step 3: Reduction and Deprotection
-
Subject the product from Step 2 to catalytic hydrogenation to reduce the double bond in the tetrahydropyridine ring.
-
Remove the N-protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the final product, this compound.
Caption: General workflow for the enantioselective synthesis of 3-arylpiperidines.
Characterization
A comprehensive characterization of this compound would involve a combination of spectroscopic techniques and physical measurements.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to aid in its structural elucidation by analyzing fragmentation patterns. The expected molecular ion peak would be at m/z 191.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and the C-O bond of the methoxy group.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final product.
-
Optical Rotation: The specific rotation, measured using a polarimeter, is a key physical property that confirms the identity and enantiomeric excess of a chiral compound. The specific rotation value for this compound is not widely reported and would need to be determined experimentally.
Pharmacological Activity and Applications in Drug Discovery
The structural motif of 3-arylpiperidine is a well-established pharmacophore that interacts with various CNS targets, most notably the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse, a mechanism of action for many antidepressant and psychostimulant drugs.
Mechanism of Action:
It is hypothesized that this compound acts as a monoamine reuptake inhibitor. The affinity and selectivity for DAT, SERT, and NET would be critically dependent on the (S)-stereochemistry and the nature of the aromatic substituent. The methoxy group at the meta-position of the phenyl ring plays a significant role in modulating the electronic and steric properties of the molecule, influencing its binding to the transporter proteins.
Potential Therapeutic Applications:
Given its structural similarity to known monoamine reuptake inhibitors, this compound could be investigated for its potential in treating a range of neurological and psychiatric disorders, including:
-
Depression: By potentially inhibiting SERT and/or NET.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Through inhibition of DAT and/or NET.
-
Other CNS disorders: The modulation of monoaminergic systems has implications for a variety of other conditions.
Structure-Activity Relationships (SAR):
The development of potent and selective monoamine transporter inhibitors often involves systematic modifications of a lead compound. For 3-arylpiperidines, key SAR considerations include:
-
Stereochemistry: The absolute configuration at the C3 position is often a major determinant of potency and selectivity.
-
Aromatic Substitution: The position and nature of substituents on the phenyl ring can dramatically alter the binding affinity for the different transporters.
-
N-Substitution: Modification of the piperidine nitrogen can also influence the pharmacological profile.
Caption: Proposed mechanism of action of this compound as a monoamine reuptake inhibitor.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General safety measures include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound represents a promising scaffold for the development of novel CNS-active agents. Its chiral nature and substitution pattern suggest a likely interaction with monoamine transporters, making it a person of interest for researchers in neuropharmacology and medicinal chemistry. Further investigation into its specific binding affinities, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists embarking on the exploration of this intriguing molecule.
References
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PrepChem. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]
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PubChem. 2-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. PubChem Compound Database; CID=4262759. Available from: [Link]
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PubMed. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. Available from: [Link]
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PubMed. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Available from: [Link]
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Sci-Hub. Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Available from: [Link]
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(S)-3-(3-Methoxyphenyl)piperidine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of (S)-3-(3-Methoxyphenyl)piperidine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active alkaloids.[1][2] this compound is a chiral heterocyclic amine that has garnered interest within the scientific community for its activity in the central nervous system (CNS). Its structure, featuring a methoxyphenyl group attached to a piperidine ring, positions it as a promising candidate for interacting with key neurological targets. This guide provides a comprehensive technical overview of the current understanding of its mechanism of action, focusing on its primary and secondary molecular targets, the downstream signaling pathways it modulates, and the experimental methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.
Part 1: Primary Molecular Target: The Sigma-1 (σ1) Receptor
The primary and most potent interaction of scaffolds related to this compound is with the sigma-1 (σ1) receptor.[3][4] Unlike traditional G protein-coupled or ionotropic receptors, the σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). This strategic position allows it to regulate a host of cellular functions, including calcium signaling, ion channel activity, and the cellular stress response.
Binding Affinity and Selectivity
Compounds with a piperidine or piperazine core often exhibit high affinity for sigma receptors.[4][5] While specific binding data for the this compound enantiomer is not consolidated in a single public source, extensive research on closely related analogs allows for a highly confident characterization. These compounds typically display nanomolar affinity for the σ1 receptor and varying degrees of selectivity over the σ2 subtype and other CNS receptors.
For instance, studies on similar piperidine derivatives demonstrate a clear preference and high potency for the σ1 receptor.[3][6] The trifluoromethyl indazole analog of a related piperidine scaffold was identified as a highly potent σ1 modulator with a Ki of 0.7 nM and excellent selectivity over the dopamine D4 receptor.[3] This highlights the capacity of the piperidine core to anchor potently within the σ1 binding site.
Table 1: Representative Binding Affinities of Piperidine Scaffolds at CNS Targets
| Compound Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (vs. secondary targets) | Reference |
|---|---|---|---|---|
| 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine] | Sigma-1 (σ1) | 1.14 | >1100-fold vs. Sigma-2 | [6] |
| Piperidine-Indazole Analog (12c) | Sigma-1 (σ1) | 0.7 | >800-fold vs. Dopamine D4 | [3] |
| Piperidine-Indazole Analog (12a) | Sigma-1 (σ1) | 1.2 | >700-fold vs. Dopamine D4 | [3] |
| Piperidine-Benzimidazole Analog (10a) | Sigma-1 (σ1) | 12.0 | ~150-fold vs. Dopamine D4 |[3] |
Mechanism of σ1 Receptor Modulation
As a chaperone protein, the σ1 receptor forms complexes with "client" proteins, such as the inositol 1,4,5-trisphosphate receptor (IP3R), to regulate their function. Ligands can act as either agonists or antagonists, promoting or disrupting these interactions, respectively. Many piperidine-based σ1 ligands have demonstrated functional antagonism, which is particularly relevant for therapeutic areas like neuropathic pain.[4][6] An antagonist would bind to the σ1 receptor, preventing it from properly chaperoning its client proteins, thereby inhibiting downstream signaling events like sustained intracellular calcium release.
Part 2: Secondary Interactions with Dopamine Receptors
While the σ1 receptor appears to be the primary target, the piperidine scaffold is also known to interact with dopamine receptors, particularly the D2-like family (D2, D3, D4).[3][7] The nature and potency of this interaction are highly dependent on the specific substitutions on the piperidine and phenyl rings. This dual-target engagement could offer a complex and potentially beneficial pharmacological profile for treating multifaceted neurological and psychiatric disorders.
Dopamine Receptor Binding Profile
Research focused on differentiating σ1 and dopamine D4 receptor activity has shown that subtle structural modifications to the piperidine scaffold can shift selectivity.[3] For example, the replacement of a benzimidazole moiety with an indazole group on a related piperidine core dramatically increased σ1 affinity and selectivity over the D4 receptor.[3] This suggests that this compound likely possesses some affinity for dopamine receptors, but it is expected to be lower than its affinity for the σ1 receptor. This interaction is critical to characterize, as D2-like receptor antagonism is the mechanism of action for many antipsychotic medications, while D3 receptor modulation is being explored for substance use disorders.[8][9]
Structure-Activity Relationship (SAR) Insights
The shared pharmacophoric features between σ1 and D4 receptor ligands explain the cross-reactivity. Both receptors recognize a basic nitrogen (present in the piperidine ring) that forms a key electrostatic interaction with an acidic residue in the binding pocket (Glu172 in σ1; Asp115 in D4).[3] Aromatic groups, like the methoxyphenyl moiety, participate in favorable π-π stacking interactions in both receptors. The divergence in selectivity is achieved through substitutions that exploit unique features of each receptor's binding site, which appears to be the case for many potent σ1-selective piperidine derivatives.[3][10]
Part 3: Experimental Protocols for Mechanistic Validation
To rigorously define the mechanism of action of this compound, a series of well-established experimental protocols must be employed. These methods provide a self-validating system to confirm binding affinity and functional activity.
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This protocol quantifies the affinity of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells stably expressing human σ1 or D2 receptors) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1; [³H]raclopride for D2), and varying concentrations of the unlabeled test compound, this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with an ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: FLIPR-Based Calcium Mobilization Assay for Functional Activity
This assay determines whether a compound acts as an agonist or antagonist by measuring its effect on intracellular calcium (Ca²⁺) mobilization, a key downstream event of σ1 and D2 receptor signaling.[11]
Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing the σ1 receptor) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.
-
Compound Preparation: Prepare serial dilutions of the test compound (for antagonist mode) or a known agonist (for agonist mode) in an appropriate assay buffer.
-
Measurement (Antagonist Mode): Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). Add the test compound (this compound) to the wells and incubate for a set period (e.g., 15-30 minutes).
-
Stimulation: Following pre-incubation, add a known agonist (e.g., PRE-084 for σ1) at a concentration that elicits a submaximal response (EC80) and immediately begin measuring fluorescence.
-
Data Analysis: The fluorescence signal is proportional to the intracellular Ca²⁺ concentration. An antagonist will reduce the agonist-induced fluorescence increase in a dose-dependent manner. Calculate the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a pharmacologically active molecule whose mechanism of action is primarily driven by its high-affinity interaction with the sigma-1 (σ1) receptor, where it likely functions as an antagonist. This interaction disrupts the receptor's chaperone activity at the MAM, influencing critical cellular processes like calcium signaling. Furthermore, the compound is predicted to have secondary interactions with dopamine D2-like receptors, a common feature of this chemical scaffold that adds another layer of complexity and therapeutic potential. This dual pharmacology suggests potential applications in treating complex CNS disorders, such as neuropathic pain, neurodegenerative diseases, and certain psychiatric conditions. A thorough characterization using the standardized protocols outlined herein is essential for fully elucidating its therapeutic promise and advancing its development.
References
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PrepChem.com . Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. Available from: [Link]
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Abdy, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
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Weber, F., et al. (2012). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology. Available from: [Link]
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Nilson, A. N., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available from: [Link]
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Leone, S., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. ACS Chemical Neuroscience. Available from: [Link]
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Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. Available from: [Link]
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Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Properties. ACS Chemical Neuroscience. Available from: [Link]
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Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse. Available from: [Link]
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Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Pharmaceutical Design. Available from: [Link]
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An In-Depth Technical Guide to the Pharmacological Profile of (S)-3-(3-Methoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the pharmacological profile of (S)-3-(3-Methoxyphenyl)piperidine, a chiral molecule with significant potential for interacting with key central nervous system targets. This document moves beyond a simple recitation of facts to offer a synthesized analysis of its chemical properties, pharmacological activities, and the underlying scientific rationale for its investigation.
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of physiological systems[1][2]. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for ligands of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The introduction of an aryl group at the 3-position, as seen in this compound, creates a chiral center and introduces electronic and steric features that can drive high-affinity and selective interactions with specific biological targets. The methoxy substituent on the phenyl ring further modulates the electronic properties and potential hydrogen bonding capabilities of the molecule.
This guide will delve into the known pharmacological characteristics of this compound, drawing on data from related compounds to build a comprehensive profile where direct data is not yet available in public literature. We will explore its synthesis, receptor binding affinity, and potential functional activity, providing a solid foundation for future research and development efforts.
Synthesis and Physicochemical Properties
The synthesis of 3-arylpiperidines can be achieved through various synthetic routes, often starting from commercially available piperidones or pyridine precursors. The stereospecific synthesis of the (S)-enantiomer is crucial for elucidating its specific pharmacological effects, as different enantiomers of a chiral drug can exhibit vastly different potencies and receptor selectivities.
A general synthetic approach to 3-(3-Methoxyphenyl)piperidine involves the conversion of 3-(3-methoxyphenyl)glutarimide to the corresponding piperidine via reduction. Chiral resolution can then be employed to isolate the desired (S)-enantiomer.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | [3][4] |
| Molecular Weight | 191.27 g/mol | [3][4] |
| XLogP3 | 2.6 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3][4] |
| Rotatable Bond Count | 2 | [3][4] |
These properties suggest good potential for oral bioavailability and central nervous system penetration, making it an attractive scaffold for CNS-acting drugs.
A generalized synthetic workflow for obtaining this compound.
Pharmacological Profile: A Multi-Target Interaction Landscape
Serotonergic System Interactions
The 3-arylpiperidine scaffold is a well-established pharmacophore for the serotonin transporter (SERT). Numerous studies have demonstrated that derivatives with this core structure can exhibit high-affinity binding to SERT, acting as potent serotonin reuptake inhibitors (SRIs)[5][6]. For instance, certain 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have shown Ki values for SERT in the low nanomolar range, comparable to the widely prescribed antidepressant, fluoxetine[6].
Expected Binding Affinity at SERT: Based on the existing structure-activity relationships (SAR) for this class of compounds, it is highly probable that this compound will exhibit significant affinity for SERT. The precise Ki value would require experimental determination, but it is reasonable to hypothesize that it falls within the nanomolar range.
Experimental Protocol: SERT Binding Assay
A standard experimental approach to determine the binding affinity of this compound for SERT would involve a competitive radioligand binding assay.
-
Objective: To determine the inhibition constant (Ki) of the test compound for the human serotonin transporter.
-
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human SERT.
-
[³H]-Citalopram or another suitable radioligand for SERT.
-
This compound (test compound).
-
Fluoxetine or another known SRI as a positive control.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Methodology:
-
Prepare cell membranes from HEK293-hSERT cells.
-
In a 96-well plate, incubate a fixed concentration of [³H]-citalopram with varying concentrations of the test compound or the positive control in the presence of the cell membranes.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopaminergic System Interactions
The 3-arylpiperidine moiety is also present in ligands that interact with dopamine receptors and the dopamine transporter (DAT). While the affinity for DAT is often lower than for SERT in this chemical class, it can still be significant[7]. Furthermore, derivatives of 3-phenylpiperidine have been explored as ligands for D₂-like (D₂, D₃, and D₄) dopamine receptors[8][9][10].
Potential for Dopamine Receptor and Transporter Affinity: It is plausible that this compound possesses some affinity for both DAT and dopamine receptors, particularly the D₂ and D₃ subtypes. The methoxy substitution on the phenyl ring can influence the electronic and steric properties that govern binding to these targets.
Opioid and Sigma Receptor Interactions
While the 4-arylpiperidine scaffold is more classically associated with high-affinity opioid receptor ligands, some 3-substituted piperidines have also shown activity at these receptors[11][12]. Additionally, the sigma receptor family, particularly the σ₁ subtype, is a known target for various phenylpiperidine derivatives[13][14]. The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for drugs with potential antidepressant, anxiolytic, and neuroprotective effects[13].
Hypothesized Sigma Receptor Activity: Given the structural similarities to known sigma receptor ligands, this compound is a candidate for sigma-1 receptor binding. Functional assays would be necessary to determine whether it acts as an agonist or antagonist at this target.
Predicted multi-target pharmacological profile of this compound.
Potential Therapeutic Applications and Future Directions
Based on its predicted pharmacological profile, this compound holds potential for the development of novel therapeutics for a range of central nervous system disorders.
-
Depression and Anxiety Disorders: High affinity for SERT suggests potential as an antidepressant or anxiolytic. A dual action at SERT and the sigma-1 receptor could offer a novel mechanism of action with potential for improved efficacy or a faster onset of action.
-
Neuropathic Pain: The involvement of both the serotonergic system and sigma-1 receptors in pain modulation makes this compound a candidate for the treatment of neuropathic pain.
-
Neurodegenerative Diseases: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models of neurodegenerative diseases. If this compound is found to be a sigma-1 agonist, it could be investigated for its potential in conditions such as Alzheimer's disease or Parkinson's disease.
Future research should focus on:
-
Comprehensive Receptor Screening: A broad in vitro screen against a panel of CNS receptors and transporters is essential to fully characterize the binding profile of this compound and determine its selectivity.
-
Functional Activity Assays: Determining whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets is crucial for understanding its physiological effects.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Animal studies are needed to assess the compound's brain penetration, metabolic stability, and in vivo efficacy in relevant models of CNS disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will help to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a chiral molecule with a promising, albeit currently under-characterized, pharmacological profile. Its structural features suggest a high likelihood of interaction with the serotonin transporter and the sigma-1 receptor, with potential for additional activity at dopaminergic and opioid targets. This multi-target profile presents an exciting opportunity for the development of novel therapeutics for a variety of CNS disorders. The experimental protocols and future research directions outlined in this guide provide a roadmap for the further elucidation of the pharmacological properties of this intriguing compound.
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The Genesis of a Key Dopamine Modulator: An In-depth Technical Guide to the Discovery and History of (S)-3-(3-Methoxyphenyl)piperidine
For Immediate Release
GOTHENBURG, SWEDEN – In the landscape of neuropharmacology, the 3-arylpiperidine scaffold stands as a cornerstone for the development of centrally acting agents, particularly those targeting the dopamine D2 receptor. Among these, (S)-3-(3-Methoxyphenyl)piperidine has emerged as a critical chiral building block and a significant entity in its own right. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this influential compound, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 3-Arylpiperidine Motif
The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility allows for precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. When substituted at the 3-position with an aryl group, the resulting 3-arylpiperidine structure becomes a key pharmacophore for a range of central nervous system (CNS) targets, most notably the dopamine D2 receptor family. The pioneering work of Nobel laureate Arvid Carlsson on dopamine's role as a neurotransmitter laid the foundation for understanding how molecules interacting with dopamine receptors could treat neurological and psychiatric disorders.[2][3] This research spurred the development of numerous dopamine receptor agonists and antagonists, with the 3-arylpiperidine scaffold proving to be particularly fruitful.
This compound is a chiral molecule whose significance is deeply intertwined with the development of important dopamine receptor modulators like Preclamol and OSU-6162. Its history is not one of a single, isolated discovery but rather an evolution driven by the quest for more effective and selective treatments for conditions such as Parkinson's disease and schizophrenia.
The Dawn of a Scaffold: Early Synthetic Approaches to Racemic 3-(3-Methoxyphenyl)piperidine
The initial forays into the synthesis of 3-(3-methoxyphenyl)piperidine focused on the preparation of the racemic mixture. One of the foundational synthetic routes involves a Grignard reaction between 3-methoxyphenylmagnesium bromide (derived from 3-bromoanisole) and 3-bromopyridine. This is followed by N-alkylation and subsequent reduction of the pyridinium salt to the corresponding piperidine.
A key historical synthesis is outlined as follows:
-
Grignard Reaction: 3-Bromoanisole is reacted with magnesium in an ethereal solvent such as tetrahydrofuran (THF) to form 3-methoxyphenylmagnesium bromide.
-
Coupling: This Grignard reagent is then coupled with 3-bromopyridine, often catalyzed by a nickel-phosphine complex, to yield 3-(3-methoxyphenyl)pyridine.
-
N-Alkylation and Reduction: The resulting pyridine derivative can be N-alkylated (for example, with a propyl group for Preclamol synthesis) to form a pyridinium salt. This salt is then reduced to the corresponding piperidine using catalytic hydrogenation (e.g., with hydrogen gas over a platinum catalyst).[4]
This classical approach, while effective for producing the racemic scaffold, set the stage for the next critical challenge: the separation of the enantiomers to unlock their distinct pharmacological profiles.
The Crucial Role of Chirality: Discovery of the (S)-Enantiomer's Significance
The distinct biological activities of the enantiomers of 3-arylpiperidines were a pivotal discovery. It was found that the stereochemistry at the C3 position of the piperidine ring dramatically influences the interaction with the dopamine D2 receptor. For the closely related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), the (-)-enantiomer, known as Preclamol, was identified as a partial dopamine D2 receptor agonist with potential antipsychotic and anti-Parkinsonian effects.[1][5][6] In contrast, the (+)-enantiomer displayed different properties. This stereoselectivity underscored the necessity of obtaining enantiomerically pure compounds for therapeutic applications.
This compound serves as a key, protected precursor to the active (S)-enantiomer of these more complex dopamine receptor ligands. The methoxy group acts as a stable protecting group for the phenolic hydroxyl, which can be deprotected in a later synthetic step.
Methodologies for Obtaining the (S)-Enantiomer
The isolation and synthesis of this compound have been approached through two primary strategies: chiral resolution of the racemic mixture and, more recently, asymmetric synthesis.
Classical Chiral Resolution
The traditional and historically significant method for obtaining the (S)-enantiomer is through the resolution of the racemic 3-(3-methoxyphenyl)piperidine. This technique relies on the formation of diastereomeric salts with a chiral resolving agent.
Generalized Protocol for Chiral Resolution:
-
Salt Formation: The racemic 3-(3-methoxyphenyl)piperidine is reacted with an enantiomerically pure chiral acid (e.g., L-tartaric acid or its derivatives) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.
-
Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of the piperidine derivative is then liberated by treatment with a base to neutralize the chiral acid.
The efficiency of this process is highly dependent on the choice of resolving agent and the crystallization conditions.
Modern Asymmetric Synthesis
More contemporary approaches focus on the direct, enantioselective synthesis of the (S)-enantiomer, avoiding the need for resolution, which can be a less efficient process. One notable modern strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction.[4]
Conceptual Asymmetric Synthesis Workflow:
Caption: Asymmetric synthesis of this compound.
This approach offers high enantioselectivity and functional group tolerance, representing a significant advancement in the synthesis of chiral 3-substituted piperidines.[4]
Pharmacological Significance and Mechanism of Action
The primary pharmacological importance of this compound lies in its role as a precursor to potent dopamine D2 receptor ligands. The derivatives of this compound, such as Preclamol, act as partial agonists at the D2 receptor.
A partial agonist is a ligand that binds to a receptor but elicits a response that is lower than that of a full agonist. This "dopamine stabilizing" effect is therapeutically valuable. In states of low dopaminergic activity (hypodopaminergic), a partial agonist will increase signaling, acting as an agonist. Conversely, in states of excessive dopamine activity (hyperdopaminergic), it will compete with the endogenous dopamine, thereby reducing overall receptor activation and acting as an antagonist.
Signaling Pathway Modulation:
Caption: Dual action of (S)-3-arylpiperidine derivatives at the D2 receptor.
This stabilizing mechanism is thought to contribute to the antipsychotic effects of these compounds while potentially having a lower incidence of the motor side effects associated with full D2 receptor antagonists.
Conclusion and Future Directions
The journey of this compound from a racemic intermediate to a highly sought-after chiral building block mirrors the evolution of modern medicinal chemistry. Its history highlights the critical importance of stereochemistry in drug action and the continuous innovation in synthetic methodologies. As our understanding of the complexities of the dopamine system deepens, the 3-arylpiperidine scaffold, exemplified by this compound, will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. Future research will likely focus on refining asymmetric syntheses to be more efficient and environmentally friendly, as well as exploring derivatives with even greater selectivity for different dopamine receptor subtypes and downstream signaling pathways.
References
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Carlsson, A. (2018, July 2). Arvid Carlsson, Nobel laureate who uncovered a treatment for Parkinson's, dies at 95. The Washington Post. [Link]
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Tamminga, C. A., Cascella, N. G., Lahti, A. C., Lindberg, M., & Carlsson, A. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Journal of neural transmission. General section, 88(3), 165–175. [Link]
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Snyder, S. H. (2009). Arvid Carlsson: an early pioneer in translational medicine. Science translational medicine, 1(2), 2ps3. [Link]
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Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
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Kostic-Rajacic, A., Soskic, V., & Joksimovic, J. (1998). Synthesis and dopaminergic features of six novel 3-arylpiperidines. Bollettino chimico farmaceutico, 137(10), 417–421. [Link]
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Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta physiologica Scandinavica. Supplementum, 517, 1–52. [Link]
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(S)-3-(3-Methoxyphenyl)piperidine: A Comprehensive Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of (S)-3-(3-Methoxyphenyl)piperidine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, advanced synthesis protocols, and pertinent safety and handling information, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Descriptors
This compound is a key chiral building block in the synthesis of a variety of pharmacologically active compounds. Its rigid piperidine scaffold, coupled with the electronic properties of the methoxyphenyl group, makes it a valuable synthon for exploring structure-activity relationships (SAR) in drug design. The stereochemistry at the C3 position is crucial for specific interactions with biological targets.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| CAS Number | 88784-37-6 | [1] |
| Molecular Formula | C12H17NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| IUPAC Name | (3S)-3-(3-methoxyphenyl)piperidine | N/A |
| Canonical SMILES | COC1=CC=CC(=C1)[C@H]2CCCNC2 | N/A |
| MDL Number | MFCD03839846 | [1] |
| Appearance | Not specified, likely an oil or low-melting solid | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
The Significance of Chiral Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3][4] The introduction of a chiral center, as seen in this compound, offers several advantages in drug design:[3]
-
Enhanced Biological Activity and Selectivity: The three-dimensional arrangement of substituents on a chiral piperidine ring allows for more specific and higher-affinity interactions with the chiral binding pockets of biological targets such as enzymes and receptors.[3]
-
Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for pharmacokinetic profiles.[3]
-
Improved Pharmacokinetic Properties: Enantiomerically pure compounds often exhibit more predictable and favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to their racemic mixtures.
-
Reduced Off-Target Effects and Toxicity: By selectively interacting with the desired target, the (S)-enantiomer may avoid interactions with other biomolecules that could lead to adverse effects.
Enantioselective Synthesis and Methodologies
The synthesis of enantiomerically pure 3-arylpiperidines is a key challenge in medicinal chemistry. Traditional methods often rely on the resolution of racemic mixtures, which is inherently inefficient. Modern asymmetric synthesis offers a more direct and atom-economical approach.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A State-of-the-Art Protocol
A recently developed and highly efficient method for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This three-step process provides access to a wide range of enantioenriched 3-substituted piperidines with high yield and excellent enantioselectivity.
Workflow of the Rh-Catalyzed Asymmetric Synthesis:
Figure 1: Workflow for the Enantioselective Synthesis of this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
-
To a solution of sodium borohydride (1.0 eq) and pyridine (1.0 eq) in methanol at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (1.0 eq) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract the mixture with diethyl ether.
-
Wash the combined organic layers with 1N NaOH followed by 1N HCl, and then dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to yield the dihydropyridine intermediate.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]2 (3 mol%) and the chiral ligand (e.g., (S)-Segphos, 7 mol%).
-
Add toluene, THP, and water, followed by aqueous cesium hydroxide (2.0 eq).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 3-methoxyphenylboronic acid (3.0 eq) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 eq).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the enantioenriched (S)-3-(3-methoxyphenyl)-tetrahydropyridine.
Step 3: Reduction to this compound
-
Dissolve the tetrahydropyridine intermediate from Step 2 in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas, typically at atmospheric or slightly elevated pressure) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the final product, this compound.
Spectroscopic Characterization (Predicted and Comparative Data)
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Data for Related Compounds and Predictions |
| ¹H NMR | For the parent piperidine, signals are typically observed around δ 2.8 (protons alpha to N), and δ 1.5-1.7 (protons beta and gamma to N). For 1-((3-methoxyphenyl)sulfonyl)piperidine in DMSO-d6, characteristic aromatic protons and a methoxy signal (around δ 3.8) are expected, along with the piperidine ring protons.[5] |
| ¹³C NMR | For N-(3-methoxyphenyl)piperidine, aromatic carbons are expected in the δ 100-160 ppm range, with the methoxy carbon around δ 55 ppm. Piperidine carbons alpha to nitrogen appear around δ 50 ppm, with other ring carbons between δ 20-30 ppm.[6] |
| Mass Spectrometry (MS) | For the racemic 3-(3-methoxyphenyl)piperidine hydrochloride, the predicted monoisotopic mass of the free base is 191.13101 Da, with a predicted [M+H]⁺ adduct at m/z 192.13829.[3] The GC-MS of the isomeric 1-(3-methoxyphenyl)piperidine shows a molecular ion peak at m/z 191.[7] |
| Infrared (IR) Spectroscopy | For piperidine, characteristic N-H stretching is observed around 3300 cm⁻¹. C-H stretching of the aliphatic ring is seen below 3000 cm⁻¹. For the target compound, additional peaks for aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 and 1040 cm⁻¹) are expected. |
Pharmacological Significance and Potential Applications
The pharmacological profile of this compound is not extensively documented in publicly available literature. However, based on the activity of structurally similar compounds, it is a promising candidate for targeting various receptors in the central nervous system (CNS).
Hypothesized Mechanism of Action and Biological Targets:
Figure 2: Potential Pharmacological Targets of this compound.
Studies on the enantiomers of the related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) have shown differential effects at dopamine receptors, with the (+)-enantiomer acting as a DA autoreceptor agonist and the (-)-enantiomer exhibiting weak antagonist activity at both presynaptic and postsynaptic DA receptors.[8] This highlights the critical role of stereochemistry in determining the pharmacological profile.
Furthermore, various 3-arylpiperidine and methoxyphenylpiperazine derivatives have demonstrated high affinity for dopamine (D2, D3) and serotonin (5-HT1A, SERT) receptors.[9][10][11][12] Given these precedents, this compound is a valuable scaffold for developing selective ligands for these receptors, with potential applications in treating:
-
Psychiatric disorders: Such as schizophrenia and depression.
-
Neurodegenerative diseases: Including Parkinson's disease.
-
Pain management.
Safety and Handling
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]
-
Fire Hazards: Piperidine is a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
Hazard Statements for Structurally Related Compounds:
-
H315: Causes skin irritation.[14]
-
H319: Causes serious eye irritation.[14]
-
H335: May cause respiratory irritation.[14]
Conclusion
This compound is a chiral building block with significant potential in the development of novel therapeutics, particularly for CNS disorders. The availability of modern enantioselective synthetic routes facilitates its accessibility for research and development. While further investigation into its specific spectroscopic and pharmacological properties is warranted, the existing knowledge base for related piperidine derivatives provides a strong foundation for its application in drug discovery programs. Adherence to strict safety protocols is essential when handling this and related compounds.
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
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PubChem. (n.d.). 1-(3-Methoxyphenyl)piperidine. Retrieved from [Link]
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AccelaChem. (n.d.). 88784-37-6,this compound. Retrieved from [Link]
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SWGDRUG.org. (2016). 3-Methoxy-phencyclidine. Retrieved from [Link]
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- Koch, S. W., Koe, B. K., & Bacopoulos, N. G. (1983). Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. European journal of pharmacology, 92(3-4), 279–283.
- PubChemLite. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO).
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SpectraBase. (n.d.). N-(3-Methoxyphenyl)piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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- MDPI. (2020). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 25(24), 5913.
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(S)-3-(3-Methoxyphenyl)piperidine biological activity and targets
An In-depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine: A Privileged Scaffold in Central Nervous System Drug Discovery
Executive Summary
This compound is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. While not a therapeutic agent in itself, its rigid, three-dimensional structure serves as a "privileged scaffold"—a molecular framework that is recognized with high affinity by multiple, distinct biological targets. This guide provides a comprehensive analysis of the biological significance of this scaffold, detailing the key protein families targeted by its derivatives, including dopamine, opioid, and NMDA receptors. We will explore the structure-activity relationships that govern target selectivity, present detailed experimental protocols for characterizing ligand-receptor interactions, and offer insights into the compound's central role in the discovery of novel CNS-active agents.
Introduction: Defining the Scaffold and its Significance
The 3-phenylpiperidine motif is a cornerstone in the design of centrally acting therapeutic agents. Its conformationally constrained structure allows for precise orientation of substituents to engage with receptor binding pockets. The specific enantiomer, this compound, adds two key features:
-
Stereochemistry: The (S)-configuration at the C3 position is crucial for enantioselective interactions with chiral biological targets, often leading to significant differences in potency and selectivity compared to its (R)-enantiomer or the racemic mixture.
-
Methoxy Group: The methoxy substituent at the meta-position of the phenyl ring acts as a key pharmacophoric element. It can serve as a hydrogen bond acceptor and its electronic properties influence the overall lipophilicity and metabolic stability of derivative compounds.
It is critical to distinguish this compound from the well-studied pharmacological tool Preclamol ((-)-3-PPP or (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine).[1][2][3] While structurally related, Preclamol possesses a hydroxyl group (instead of methoxy) and an N-propyl substituent, which confer distinct dopamine D2/D3 receptor partial agonist properties.[4][5] The subject of this guide is the unfunctionalized parent scaffold, whose value lies primarily in its role as a foundational structure for building more complex and highly targeted ligands.
A Privileged Scaffold: Key Molecular Target Families
The inherent structural features of this compound make it an ideal starting point for developing ligands for several important CNS receptor families.
Dopamine Receptors (D2, D3, D4)
The dopamine system is a primary focus for drugs developed from this scaffold. The D2-like receptor subfamily (D2, D3, D4) is implicated in psychosis, depression, addiction, and Parkinson's disease.[6][7]
-
Dopamine D2/D3 Receptors: The 3-methoxyphenyl group is a well-established pharmacophore for dopamine D2 and D3 receptors.[8] Medicinal chemistry efforts have focused on modifying the piperidine nitrogen to achieve desired functional activity (agonist, antagonist, or partial agonist) and selectivity. High affinity for the D3 receptor, in particular, is a target for treating substance use disorders.[7] The spatial orientation of the phenyl ring relative to the basic nitrogen of the piperidine core mimics key interactions of the endogenous ligand, dopamine.
-
Dopamine D4 Receptors: Selective D4 receptor antagonists are being investigated for L-DOPA-induced dyskinesias and other neurological disorders.[6] The 3-methoxyphenylpiperidine core has been incorporated into novel D4-selective ligands, demonstrating the scaffold's versatility.[6]
N-Methyl-D-Aspartate (NMDA) Receptors
NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. However, their overactivation is linked to excitotoxicity in conditions like stroke, epilepsy, and neurodegenerative diseases.[9] Piperidine derivatives containing the this compound core have been developed as antagonists for the NR1/NR2B subtype of the NMDA receptor.[9] In this context, the scaffold correctly positions functional groups to interact with the phencyclidine (PCP) binding site within the receptor's ion channel, blocking ion flow.
Opioid Receptors
The scaffold has also found utility in the synthesis of ligands for opioid receptors, particularly the delta-opioid receptor (DOR). Novel DOR agonists based on this structure have shown promise as potential treatments for chronic pain and depression with a potentially lower side-effect profile than traditional mu-opioid agonists.[]
Quantitative Pharmacology of Scaffold Derivatives
The utility of the this compound scaffold is best illustrated by the high-affinity ligands derived from it. The following table summarizes representative data for compounds incorporating this core motif, highlighting the sub-nanomolar affinities achievable.
| Compound Class | Target | Representative Ki (nM) | Biological Application |
| Aryl Acrylamide Derivative | Dopamine D3 Receptor | 0.5 | Research Tool, Potential CNS Agent[8] |
| Substituted Piperidine | Dopamine D4 Receptor | 0.3 | L-DOPA-Induced Dyskinesia Research[6] |
| Novel Antagonist | Dopamine D3 Receptor | 3.1 | Substance Use Disorder Research[7] |
Note: Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. Lower values indicate higher binding affinity.
Key Experimental Methodologies
Characterizing the interaction of novel ligands with their targets is a foundational activity in drug discovery. Below are standard protocols for assessing the binding affinity and functional activity of compounds derived from the this compound scaffold, using dopamine receptors as an example.
Protocol: Radioligand Displacement Binding Assay
This experiment determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at the human dopamine D3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Raclopride (a D2/D3 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 10 µM down to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
50 µL of Assay Buffer.
-
50 µL of test compound dilution (or vehicle for total binding, or Haloperidol for non-specific binding).
-
50 µL of [³H]-Raclopride at a final concentration near its Kd (e.g., 2 nM).
-
50 µL of D3 receptor membrane preparation (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot digraph[label="Diagram 1: Radioligand Binding Assay Workflow", labelloc=b, fontsize=12, fontname="Arial"] { graph [rankdir=TB, splines=ortho, nodesep=0.4, pad="0.5,0.5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Diagram 1: Workflow for a radioligand displacement binding assay.
Functional Activity: Dopamine D2 Receptor Signaling
Derivatives of the this compound scaffold often interact with G protein-coupled receptors (GPCRs) like the dopamine D2 receptor. The D2 receptor couples to the Gαi/o family of G proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
dot digraph[label="Diagram 2: Dopamine D2 Receptor Signaling Pathway", labelloc=b, fontsize=12, fontname="Arial"] { graph [rankdir=LR, splines=true, nodesep=0.5, pad="0.5,0.5", bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Diagram 2: Canonical inhibitory signaling of the D2 receptor.
Conclusion and Future Directions
This compound has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its true value is not in its intrinsic biological activity, but in its role as a versatile and stereochemically defined foundation for constructing potent and selective ligands for a range of high-value CNS targets. The continued exploration of chemical space around this core structure, particularly through modifications at the piperidine nitrogen and the phenyl ring, will undoubtedly lead to the discovery of next-generation therapeutics for complex neurological and psychiatric disorders. Future research will likely focus on leveraging this scaffold to develop multi-target ligands or biased agonists that can fine-tune receptor signaling for improved efficacy and reduced side effects.
References
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- Corsini, G. U., Bonuccelli, U., & Piccini, P. (1993). Preclamol and parkinsonian fluctuations. Clinical Neuropharmacology, 16(6), 550–554. [URL: https://journals.lww.
- Andersson, K., Johansson, C., & Ross, S. B. (1988). The intrinsic activity of (-)-3-PPP (preclamol) on pituitary DA receptors in female rats is enhanced following chronic DA depletion. Life Sciences, 42(5), 585–588. [URL: https://www.sciencedirect.com/science/article/abs/pii/0024320588901002]
- Tamminga, C. A., Lahti, A. C., & Carpenter, W. T. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Johns Hopkins University. [URL: https://research.jhu.edu/publication/pharmacologic-properties-of-3ppp-preclamol-in-man/]
- Lahti, A. C., Weiler, M. A., & Tamminga, C. A. (1998). Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in schizophrenia. Biological Psychiatry, 43(1), 2–11. [URL: https://www.biologicalpsychiatryjournal.com/article/S0006-3223(97)00030-9/fulltext]
- Xu, J., Hassanzadeh, B., Chu, W., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse, 64(6), 449–459. [URL: https://onlinelibrary.wiley.com/doi/10.1002/syn.20748]
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- Hackling, A., Ghosh, R., Perachon, S., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(19), 4048–4062. [URL: https://pubs.acs.org/doi/10.1021/jm030836n]
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- Johnson, M., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 130–142. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.6b00297]
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An In-Depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential
This guide provides a comprehensive technical overview of (S)-3-(3-methoxyphenyl)piperidine, also known as (-)-OSU6162 or preclamol, and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, pharmacological characterization, and therapeutic applications of this important class of compounds.
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of biological receptors. The introduction of an aryl group at the 3-position of the piperidine ring creates a class of compounds with significant activity in the central nervous system (CNS).[3]
This compound is a prototypical example of a 3-arylpiperidine that has garnered considerable interest for its unique pharmacological profile as a "dopamine stabilizer."[4][5] This guide will delve into the synthetic strategies to access this chiral molecule and its analogs, explore its complex pharmacology and mechanism of action, and provide detailed experimental protocols for its evaluation.
Synthetic Strategies for this compound and Analogs
The synthesis of enantiomerically pure 3-arylpiperidines is a key challenge that has been addressed through various innovative approaches.
Enantioselective Synthesis of the Core Scaffold
While a variety of methods exist for the synthesis of substituted piperidines, including intramolecular cyclization reactions and the reduction of corresponding pyridines, achieving high enantioselectivity for the (S)-enantiomer of 3-(3-methoxyphenyl)piperidine requires specific chiral strategies.[1] One effective approach involves the asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral catalyst.
Below is a conceptual workflow for the enantioselective synthesis:
Caption: Conceptual workflow for enantioselective synthesis.
A key step is the rhodium-catalyzed asymmetric arylation of an N-protected dihydropyridine with an appropriate arylboronic acid, which can yield the desired (S)-enantiomer with high enantiomeric excess.[6]
General Synthetic Protocol for 3-Arylpiperidines
A common laboratory-scale synthesis of racemic 3-(3-methoxyphenyl)piperidine can be achieved through the following multi-step process, which can then be subjected to chiral resolution.
Experimental Protocol: Synthesis of Racemic 3-(3-Methoxyphenyl)piperidine
-
Step 1: Grignard Reaction.
-
To a solution of N-protected 3-piperidone in anhydrous THF, add a solution of 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and magnesium turnings) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected 3-hydroxy-3-(3-methoxyphenyl)piperidine.
-
-
Step 2: Dehydration.
-
Dissolve the crude alcohol from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-protected 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine.
-
-
Step 3: Reduction.
-
Dissolve the crude tetrahydropyridine from Step 2 in methanol and add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude N-protected 3-(3-methoxyphenyl)piperidine.
-
-
Step 4: Deprotection.
-
The choice of deprotection method depends on the N-protecting group used (e.g., acid-labile for Boc, hydrogenolysis for Cbz).
-
For an N-Boc group, dissolve the protected piperidine in a solution of trifluoroacetic acid in dichloromethane. Stir at room temperature until deprotection is complete.
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with dichloromethane.
-
Dry the organic layer, filter, and concentrate to yield the racemic 3-(3-methoxyphenyl)piperidine. The product can be purified by column chromatography.
-
Chiral Resolution
The racemic mixture can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or its derivatives), followed by fractional crystallization and liberation of the desired enantiomer.
Pharmacology and Mechanism of Action
This compound exhibits a unique pharmacological profile, primarily characterized by its action as a dopamine system stabilizer.[5] This is in contrast to typical antipsychotics that act as dopamine receptor antagonists.
Dopamine D2 Receptor Partial Agonism
The primary mechanism of action of this compound is its partial agonism at the dopamine D2 receptor.[7] As a partial agonist, it can act as either an agonist or an antagonist depending on the endogenous dopamine levels.
-
In hyperdopaminergic states (e.g., schizophrenia): It competes with the excess dopamine for D2 receptors, thereby reducing the overall dopaminergic tone and acting as a functional antagonist.
-
In hypodopaminergic states (e.g., depression, cognitive deficits): It stimulates D2 receptors, increasing the dopaminergic tone and acting as a functional agonist.[4]
This dual action is thought to contribute to its therapeutic efficacy with a reduced side-effect profile compared to traditional antipsychotics.[5]
Caption: Mechanism of action of a dopamine stabilizer.
Modulation of Serotonin Receptors
In addition to its effects on dopamine receptors, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor, where it acts as an antagonist.[8] This interaction may contribute to its overall therapeutic profile, potentially improving negative symptoms and reducing the risk of extrapyramidal side effects.
Downstream Signaling Pathways
The partial agonism at D2 receptors modulates downstream signaling pathways, including the adenylyl cyclase and phospholipase C pathways.[8][9] By stabilizing these pathways, this compound can influence gene expression and neuronal function, leading to its therapeutic effects. The modulation of these pathways is complex and can be influenced by the specific cellular context and the presence of other neurotransmitters.[8]
Structure-Activity Relationships (SAR)
The pharmacological activity of 3-arylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the aryl moiety.
Substitutions on the Piperidine Nitrogen
The substituent on the piperidine nitrogen plays a crucial role in determining the affinity and efficacy at dopamine and other receptors. Small alkyl groups, such as propyl, are often optimal for D2 receptor activity.[3] The introduction of larger or more complex substituents can modulate the activity and introduce interactions with other receptors.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring is critical for receptor affinity and selectivity. The 3-methoxy group in this compound is important for its activity. Moving the methoxy group to the 2- or 4-position can significantly alter the pharmacological profile.[10] The replacement of the methoxy group with other substituents, such as hydroxyl or halo groups, can also lead to changes in receptor binding and functional activity.
| Compound | N-Substituent | Phenyl Ring Substitution | D2 Receptor Affinity (Ki, nM) | Reference |
| (-)-OSU6162 | H | 3-OCH3 | ~100 | [10] |
| Preclamol | n-Propyl | 3-OH | ~10 | [3] |
| Analog 1 | Methyl | 3-OCH3 | Varies | [10] |
| Analog 2 | H | 4-OCH3 | Varies | [10] |
| Analog 3 | n-Propyl | 3-Cl | Varies | [10] |
Table 1: Representative SAR data for 3-arylpiperidine derivatives at the D2 receptor. (Note: This table is illustrative; specific Ki values can vary between studies and assay conditions).
Experimental Protocols for Biological Evaluation
A thorough evaluation of this compound and its analogs requires a combination of in vitro and in vivo assays.
In Vitro Assays
5.1.1. Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]spiperone), and various concentrations of the test compound.[4] For determination of non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
5.1.2. [35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the D2 receptor.
Protocol:
-
Membrane and Reagent Preparation: Use the same D2 receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the test compound, and [35S]GTPγS.
-
Incubation: Incubate the plate at 30 °C for a specified time.
-
Filtration and Counting: Terminate the reaction by rapid filtration and measure the bound [35S]GTPγS by liquid scintillation counting, as described for the radioligand binding assay.
-
Data Analysis: Plot the stimulated binding as a function of the test compound concentration to determine the EC50 and Emax values, which indicate the potency and efficacy of the compound, respectively.
In Vivo Assays
5.2.1. In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[11][12]
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or nucleus accumbens) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.
-
Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine levels as a percentage of the baseline levels and compare the effects of the test compound to a vehicle control.
5.2.2. Behavioral Models
A variety of behavioral models can be used to assess the in vivo effects of this compound and its analogs.
-
Models of Psychosis: Antagonism of apomorphine- or amphetamine-induced hyperlocomotion in rodents is a common screening model for antipsychotic activity.[13]
-
Models of Depression: The forced swim test and tail suspension test in mice are used to assess antidepressant-like effects.
-
Models of Pain: The hot-plate and tail-flick tests are used to evaluate analgesic properties.[6][14] In the hot-plate test, the latency to a nociceptive response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface. In the tail-flick test, the latency to withdraw the tail from a radiant heat source is measured.
Therapeutic Potential and Future Directions
This compound and its derivatives hold significant promise for the treatment of a range of neuropsychiatric and neurological disorders, including:
-
Schizophrenia: The dopamine-stabilizing properties may offer efficacy against both positive and negative symptoms with a lower incidence of motor side effects.[5]
-
Depression: The ability to enhance dopamine function in hypodopaminergic states suggests potential as a treatment for anhedonia and other depressive symptoms.[4]
-
Parkinson's Disease: By stabilizing dopamine neurotransmission, these compounds may help to manage motor symptoms and treatment-related complications.
-
Substance Use Disorders: The modulation of the brain's reward pathways may be beneficial in treating addiction.[9]
Future research in this area will likely focus on the development of analogs with improved pharmacokinetic properties, enhanced selectivity for specific dopamine and serotonin receptor subtypes, and a more refined "stabilizing" profile. The exploration of novel derivatives with unique substitution patterns on both the piperidine and aryl rings will continue to be a fruitful area of investigation for the discovery of next-generation CNS therapeutics.
References
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Eriksson, E., & Carlsson, A. (2022). Arvid Carlsson's drug candidate tried for treatment-resistant depression. University of Gothenburg. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]
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- Thorberg, S. O., Gawell, L., Csöregh, I., & Nilsson, J. L. (1987). Synthesis and dopamine receptor activity of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. Journal of Medicinal Chemistry, 30(11), 2008-2012.
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The Pharmacology of (S)-3-(3-Methoxyphenyl)piperidine and its Role as a Dopamine Stabilizer: A Technical Guide
Abstract
The intricate regulation of the dopaminergic system is paramount for maintaining central nervous system (CNS) homeostasis, with its dysregulation implicated in a spectrum of neuropsychiatric and neurodegenerative disorders. Dopamine stabilizers, a class of compounds that buffer dopaminergic neurotransmission, have emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of (S)-3-(3-Methoxyphenyl)piperidine, a key chiral scaffold, and its relationship to the pharmacological concept of dopamine stabilization. We will delve into its synthesis, multifaceted receptor pharmacology with a focus on the dopamine D2 and sigma-1 receptors, and the preclinical methodologies used to characterize its unique functional profile. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules and the experimental paradigms used in their evaluation.
Introduction: The Dopamine Stabilizer Concept
The traditional pharmacological approach to modulating the dopamine system has largely relied on full agonists or antagonists. While effective in certain contexts, these agents can be limited by a narrow therapeutic window and significant side effects due to their indiscriminate activation or blockade of dopamine receptors. Dopamine stabilizers, in contrast, exhibit a state-dependent mechanism of action.[1][2] In states of dopamine hyperfunction, they act as functional antagonists, dampening excessive signaling. Conversely, in hypo-dopaminergic states, they exhibit partial agonist activity, augmenting deficient neurotransmission.[1][2] This "Goldilocks" effect of being "just right" is primarily attributed to partial agonism at dopamine D2 receptors.[2]
This compound represents a core structural motif found in several compounds investigated for their dopamine-stabilizing properties. Its derivatives, such as OSU-6162, have demonstrated this unique pharmacological profile, normalizing psychomotor activity in a context-dependent manner.[3] This guide will use this compound and its analogs as a framework to explore the synthesis, target engagement, and functional characterization of dopamine stabilizers.
Chiral Synthesis of this compound
The stereochemistry of 3-arylpiperidines is critical for their pharmacological activity. The enantioselective synthesis of the (S)-enantiomer of 3-(3-Methoxyphenyl)piperidine can be achieved through various modern synthetic strategies. One such approach involves a rhodium-catalyzed asymmetric reductive Heck reaction.[4][5]
Synthetic Workflow Diagram
Caption: Enantioselective synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
Dissolve sodium borohydride (1.0 eq) and pyridine (1.0 eq) in methanol at -78 °C under a nitrogen atmosphere.
-
Add phenyl chloroformate (1.0 eq) dropwise to the solution.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with 1N NaOH followed by 1N HCl, and then dry over sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization from methanol to yield the dihydropyridine intermediate.
Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [4]
-
To a sealed vial under argon, add [Rh(cod)OH]2 (3 mol%) and (S)-SEGPHOS (7 mol%).
-
Add a mixture of toluene, 2-methyl-tetrahydrofuran, and water (1:1:1 ratio).
-
Add aqueous cesium hydroxide (50 wt%, 2.0 eq) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add 3-methoxyphenylboronic acid (3.0 eq) followed by the dihydropyridine from Step 1 (1.0 eq).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, extract the product with an organic solvent and purify by column chromatography to yield the enantioenriched tetrahydropyridine.
Step 3: Reduction to this compound
-
Dissolve the tetrahydropyridine from Step 2 in a suitable solvent such as methanol or ethanol.
-
Add palladium on carbon (10 mol%) as a catalyst.
-
Subject the mixture to hydrogenation (H2 gas, balloon pressure or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
The protecting group can be removed under acidic or basic conditions, followed by neutralization and extraction to yield the final product, this compound.
-
Confirm the structure and enantiomeric excess by NMR spectroscopy and chiral HPLC, respectively.
Pharmacological Characterization
The unique profile of dopamine stabilizers arises from their specific interactions with key CNS receptors. The primary targets are the dopamine D2 receptors, where they exhibit partial agonism. Additionally, many compounds in this class show significant affinity for sigma-1 receptors, which may contribute to their overall pharmacological effects.
Receptor Binding Affinity
Determining the binding affinity (Ki) of a compound for its molecular targets is a fundamental step in its pharmacological characterization. This is typically achieved through competitive radioligand binding assays.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Analogs
| Compound | Dopamine D2 Receptor | Sigma-1 Receptor | Reference(s) |
| (-)-OSU6162 | ~900 | Nanomolar Affinity | [6][7] |
| Pridopidine (ACR16) | >10,000 | Nanomolar Affinity | [6][7] |
| (+)-3-PPP | Weak Affinity | Not Reported | [8] |
| (-)-3-PPP | Weak Affinity | Not Reported | [8] |
Note: Data for (-)-OSU6162 and Pridopidine, structurally related analogs, are presented to infer the likely binding profile of this compound.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay[10][11]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the human dopamine D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone at a concentration near its Kd, ~0.05 nM), and varying concentrations of the test compound (this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay[12]
This protocol is similar to the D2 receptor binding assay, with the following key differences:
-
Radioligand: Use a selective sigma-1 receptor radioligand, such as [3H]-(+)-Pentazocine.
-
Non-specific binding: Defined using a high concentration of a known sigma-1 ligand, such as haloperidol (10 µM).
-
Incubation: Typically performed at 37°C for 90 minutes.[9]
Functional Activity at the Dopamine D2 Receptor
The hallmark of a dopamine stabilizer is its partial agonist activity at the D2 receptor. This can be assessed in vitro by measuring the compound's effect on second messenger signaling pathways, such as the inhibition of cyclic AMP (cAMP) production.
Functional Pathway Diagram
Caption: D2 receptor-mediated inhibition of cAMP production.
Experimental Protocol: In Vitro cAMP Inhibition Assay[13][14]
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Culture the cells in appropriate media supplemented with serum and antibiotics.
-
Plate the cells in 96-well plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound) or a reference full agonist (e.g., dopamine).
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect relative to the full agonist) by non-linear regression analysis. A partial agonist will have an Emax value significantly lower than that of the full agonist.
-
In Vivo Characterization
To understand the physiological relevance of the in vitro findings, it is essential to evaluate the compound's effects in living organisms. In vivo microdialysis allows for the measurement of neurotransmitter levels in specific brain regions, while behavioral models assess the compound's impact on complex CNS functions.
In Vivo Microdialysis
This technique enables the sampling of extracellular fluid from the brain of a freely moving animal, providing a direct measure of neurotransmitter release and metabolism.
Microdialysis Workflow Diagram
Caption: Workflow for in vivo microdialysis in the rat striatum.
Experimental Protocol: In Vivo Microdialysis in the Rat Striatum[13]
-
Surgical Procedure:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours for neurotransmitter levels to reach a steady baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, administer this compound or a reference compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular dopamine levels.
-
-
Neurochemical Analysis:
-
Analyze the concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Behavioral Pharmacology
Behavioral models are crucial for assessing the functional consequences of a compound's neurochemical effects. For dopamine stabilizers, key behavioral assays include those that measure psychomotor activity and cognitive function.
Experimental Protocol: State-Dependent Locomotor Activity[3][9]
This protocol is designed to demonstrate the stabilizing effect of the compound on locomotor activity.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track the animal's movement.
-
Habituation:
-
Non-habituated group: Place naive rats directly into the locomotor chambers immediately after drug administration.
-
Habituated group: Place rats in the locomotor chambers for a period of 30-60 minutes to allow their exploratory activity to decrease to a stable, low level before administering the drug.
-
-
Drug Administration: Administer this compound or vehicle to both groups.
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Expected Outcome: A dopamine stabilizer is expected to reduce the high locomotor activity of the non-habituated rats (functional antagonism) and increase the low locomotor activity of the habituated rats (functional agonism).
Experimental Protocol: Novel Object Recognition (NOR) Test[13][15]
The NOR test assesses a rodent's natural tendency to explore a novel object more than a familiar one, providing a measure of recognition memory.
-
Habituation Phase:
-
Allow each rat to explore an empty open-field arena for 5-10 minutes on two consecutive days to acclimate to the environment.
-
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
-
Retention Interval:
-
Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and preferentially explores the novel one. The effects of this compound on cognitive function can be assessed by administering the compound before the familiarization phase.
-
Conclusion
This compound serves as a valuable chemical scaffold in the development of dopamine stabilizers. Its unique pharmacological profile, characterized by partial agonism at dopamine D2 receptors and potential modulation of sigma-1 receptors, offers a nuanced approach to treating CNS disorders. The in-depth technical guide presented here outlines the key experimental methodologies for the synthesis, and in vitro and in vivo characterization of this and related compounds. A thorough understanding and application of these techniques are crucial for advancing our knowledge of dopamine stabilizers and for the development of novel therapeutics with improved efficacy and tolerability.
References
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An In-Depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine in Central Nervous System Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs, particularly those targeting the Central Nervous System (CNS).[1] Within this structural class, the (S)-3-(3-methoxyphenyl)piperidine moiety represents a highly versatile and synthetically accessible starting point for the development of potent and selective ligands for a range of critical CNS targets. While not a therapeutic agent in itself, this specific scaffold provides an ideal framework for probing complex neurological pathways. Its stereochemistry and substitution pattern are pivotal in designing ligands for GABA transporters, monoamine transporters, and sigma receptors. This guide offers a comprehensive overview of the synthesis, key applications, and experimental evaluation of compounds derived from the this compound core, providing field-proven insights and detailed protocols for researchers in neuropharmacology and drug discovery.
The 3-Aryl-Piperidine Scaffold: A Privileged Structure in Neuropharmacology
The prevalence of the piperidine heterocycle in CNS-active agents stems from its favorable physicochemical properties. The saturated, six-membered ring can adopt low-energy chair conformations, allowing appended functional groups to be precisely positioned in three-dimensional space to interact with receptor binding pockets. The basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions while contributing to overall aqueous solubility.[1]
The 3-aryl-piperidine motif, exemplified by this compound, combines this advantageous heterocyclic core with a lipophilic aromatic group. This combination is crucial for achieving a balance of properties required for CNS drugs: sufficient solubility for formulation and distribution, coupled with the lipophilicity needed to cross the blood-brain barrier. The specific S-configuration at the C3 position and the meta-methoxy substitution on the phenyl ring are key starting points for generating libraries of compounds to establish detailed Structure-Activity Relationships (SAR) for specific neurological targets.
Physicochemical Properties and Synthesis
A foundational understanding of the core scaffold begins with its physical characteristics and a reliable synthetic pathway.
| Property | Value | Source |
| CAS Number | 88784-37-6 | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Appearance | Oil or low-melting solid | N/A |
| Chirality | (S)-enantiomer | N/A |
Synthesis Workflow
The synthesis of 3-aryl-piperidines is well-established. A common and robust method involves the catalytic hydrogenation of a corresponding pyridine precursor. To obtain the desired (S)-enantiomer, the synthesis can proceed through chiral resolution of a racemic mixture or via an asymmetric synthesis route.
Protocol: Synthesis and Resolution
This protocol is a representative example based on established chemical principles.
-
Hydrogenation: A mixture of 4-(3-methoxybenzyl)pyridine (126 mmol) and platinum oxide (2.4 g) in acetic acid (250 ml) is hydrogenated for 2 hours.
-
Work-up: The catalyst is removed by filtration, and the solution is concentrated in vacuo. The residue is dissolved in water, and the solution is basified with aqueous sodium hydroxide.
-
Extraction: The basic mixture is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the racemic piperidine as an oil.
-
Resolution: The racemic base is treated with a stoichiometric amount of a chiral resolving agent, such as L-(-)-dibenzoyl-tartaric acid, in a suitable solvent (e.g., methanol/water) to form diastereomeric salts.
-
Separation: The salt of the desired enantiomer is selectively crystallized, collected by filtration, and can be recrystallized to enhance diastereomeric purity.
-
Liberation: The purified salt is dissolved in water and treated with a base (e.g., 10% NaOH) to liberate the free base of the (S)-enantiomer, which is then extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated to yield the final product.
Core Applications in CNS Target-Based Drug Discovery
The true value of the this compound scaffold is demonstrated by its utility in developing ligands for distinct and high-value CNS targets.
A. GABA Transporter (GAT) Modulation
Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Its synaptic concentration is regulated by GABA transporters (GATs), which reuptake GABA into neurons and glial cells.[3] Inhibiting GATs, particularly GAT1, elevates synaptic GABA levels, enhances inhibitory neurotransmission, and is a clinically validated strategy for treating epilepsy.[4]
SAR Insights: Potent GAT inhibitors often feature a GABA-mimetic core, such as nipecotic acid (piperidine-3-carboxylic acid), attached to a lipophilic side chain.[5][6] The piperidine ring of the this compound scaffold serves as an excellent foundation for this GABA-mimetic portion, while the aryl group provides the necessary lipophilicity to enhance blood-brain barrier penetration and binding affinity.[4]
| Representative GAT Inhibitor Derivative | Target | Potency (IC₅₀) | Source |
| Tiagabine ((R)-Nipecotic acid derivative) | GAT1 | ~50 nM | [4] |
| (S)-SNAP-5114 | mGAT4/GAT3 | pIC₅₀ = 5.71 | N/A |
B. Dopamine Transporter (DAT) Inhibition
Rationale: The dopamine transporter (DAT) controls dopaminergic signaling by clearing dopamine from the synapse. DAT inhibitors increase synaptic dopamine and are used to treat ADHD (e.g., methylphenidate) and are being investigated for substance use disorders and depression.[7][8]
SAR Insights: High-affinity DAT ligands, such as GBR 12909 and its analogs, often contain a piperidine or piperazine ring.[7][9] The 3-aryl-piperidine scaffold provides a core that, when appropriately substituted (typically at the nitrogen and C4 positions), can generate potent and selective DAT inhibitors. The nature of the aryl group and its substituents significantly influences binding affinity and selectivity against the serotonin transporter (SERT).[7]
| Representative DAT Inhibitor Derivative | Target | Potency (IC₅₀) | DAT/SERT Selectivity | Source |
| GBR 12909 analog (Compound 9) | DAT | 6.6 nM | 33.8 | [7] |
| GBR 12909 analog (Compound 19a) | DAT | 6.0 nM | 30.0 | [7] |
C. Sigma (σ) Receptor Ligand Design
Rationale: Sigma receptors (σ₁ and σ₂) are unique intracellular chaperone proteins implicated in a wide array of CNS functions and diseases, including psychosis, neurodegeneration, pain, and addiction.[10][11] They are not classical neurotransmitter receptors, and their modulation offers novel therapeutic avenues.
SAR Insights: The 3-aryl-piperidine structure is a classic pharmacophore for sigma receptors. The well-studied σ₁ ligand (+)-3-PPP ((+)-3-(3-hydroxyphenyl)-N-propylpiperidine) is a very close structural analog to derivatives of our core scaffold.[12] SAR studies have shown that the choice of N-substituent on the piperidine ring is critical for modulating affinity and selectivity between σ₁ and σ₂ subtypes. The stereochemistry at C3 is also crucial, with different enantiomers often showing distinct binding profiles.[10][13]
| Representative Sigma Ligand Derivative | Target | Affinity (Kᵢ) | Source |
| (S)-2a (p-chlorophenoxy derivative) | σ₁ | 1.18 nM | [13] |
| (S)-2b (p-methoxyphenoxy derivative) | σ₁ | 1.49 nM | [13] |
Key Experimental Protocols for Scaffold Evaluation
To assess the potential of novel compounds derived from the this compound scaffold, standardized in vitro and in vivo assays are essential.
Protocol 1: In Vitro Radioligand Displacement Assay for DAT Binding
This protocol determines a compound's binding affinity (Kᵢ) for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat or monkey striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat this wash step to remove endogenous ligands. The final pellet is resuspended to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add buffer, a fixed concentration of a DAT-selective radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.
-
Non-Specific Binding: A set of wells should contain the radioligand plus a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine non-specific binding.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Rodent Model for Anticonvulsant Activity (PTZ Seizure Model)
This acute seizure model is used to screen for compounds with potential antiepileptic activity, which is a functional readout for GAT inhibition.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6 strain). Acclimate them to the testing room and individual observation chambers.
-
Drug Administration: Divide animals into groups. Administer the test compound (derived from the scaffold) at various doses via an appropriate route (e.g., intraperitoneal, i.p.). A control group receives the vehicle solution.
-
Pretreatment Time: Allow for a pretreatment period (e.g., 30 minutes for i.p. administration) for the compound to be absorbed and distributed to the brain.
-
Seizure Induction: Administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).
-
Observation: Immediately after PTZ injection, observe each animal for 30 minutes. Record key parameters:
-
Latency: Time to the first myoclonic jerk and time to generalized clonic-tonic seizure.
-
Severity: Score the maximal seizure severity using a standardized scale (e.g., the Racine scale).
-
Protection: Note the percentage of animals in each group that are protected from generalized seizures.
-
-
Data Analysis: Compare the latency, severity scores, and protection rates between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test, Fisher's exact test). A significant increase in seizure latency or a reduction in severity indicates potential anticonvulsant activity.
Summary and Future Perspectives
The this compound scaffold is a powerful tool in CNS drug discovery. Its structural and physicochemical properties make it an ideal starting point for developing ligands that can selectively modulate key neurotransmitter systems. By leveraging this core, researchers have successfully created potent inhibitors of GABA and dopamine transporters, as well as high-affinity ligands for sigma receptors. The detailed protocols provided herein offer a validated framework for synthesizing and evaluating novel derivatives.
Future research will likely focus on using this scaffold to develop multi-target ligands capable of addressing complex CNS disorders with multifaceted pathologies. Furthermore, its amenability to chemical modification makes it an attractive candidate for the development of novel PET radiotracers to visualize and quantify target engagement in the living brain, bridging the gap between preclinical discovery and clinical validation.
References
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ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]
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PubMed. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Available from: [Link]
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PubMed. (2007). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Available from: [Link]
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ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Available from: [Link]
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PubMed. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Available from: [Link]
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RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]
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PubMed. (2019). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. Available from: [Link]
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Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]
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An In-Depth Technical Guide to (S)-3-(3-Methoxyphenyl)piperidine: Exploring its Therapeutic Potential in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(3-Methoxyphenyl)piperidine is a chiral small molecule that belongs to the 3-aryl-piperidine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous centrally acting therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and potential therapeutic applications of this compound, with a primary focus on its modulation of dopaminergic and sigma receptor systems. Drawing parallels with the well-characterized analogue, Preclamol [(-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine], this document elucidates the rationale for investigating this compound as a promising candidate for the treatment of various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease. Detailed experimental protocols for its asymmetric synthesis and key biological assays are provided to facilitate further research and development in this area.
Introduction: The Significance of the 3-Aryl-Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, forming the core of a multitude of approved drugs targeting the CNS.[1] The introduction of an aryl group at the 3-position, particularly with specific stereochemistry, has been shown to be a critical determinant of pharmacological activity, especially for G-protein coupled receptors (GPCRs) like dopamine and sigma receptors. The (S)-enantiomer of 3-aryl-piperidines has demonstrated a distinct and often more potent pharmacological profile compared to its (R)-counterpart, highlighting the importance of stereoselective synthesis and evaluation.
This compound, with its methoxy-substituted phenyl ring, represents a key structural motif found in numerous ligands targeting dopamine and sigma receptors. The methoxy group can influence ligand-receptor interactions through hydrogen bonding and by altering the electronic properties of the aromatic ring, thereby modulating binding affinity and functional activity. This guide will delve into the specific attributes of this compound that make it a compelling subject for therapeutic exploration.
Pharmacological Profile: A Tale of Two Receptors
The therapeutic potential of this compound is intrinsically linked to its presumed interaction with two key receptor systems in the brain: dopamine receptors and sigma receptors.
Dopamine Receptor Modulation: A Focus on Autoreceptor Selectivity
The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive function. Dysregulation of this system is a hallmark of several debilitating neurological and psychiatric disorders. Dopamine D2 receptors exist as both postsynaptic receptors, which mediate the effects of dopamine on target neurons, and as autoreceptors, located on dopaminergic neurons themselves, which regulate the synthesis and release of dopamine.[2]
Compounds that selectively target dopamine autoreceptors offer a nuanced approach to modulating dopaminergic activity. By acting as agonists at these autoreceptors, they can reduce excessive dopamine release without completely blocking postsynaptic receptors, a mechanism that is thought to contribute to the serious side effects of traditional antipsychotics.[3][4]
The closely related compound, Preclamol (the (S)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine or (-)-3-PPP), is a well-studied dopamine autoreceptor agonist with mixed agonist-antagonist properties at the postsynaptic D2 receptor.[1][5] This unique profile has shown antipsychotic effects in clinical studies with schizophrenic patients and a mild anti-akinetic effect in Parkinson's disease patients with fewer dyskinesias compared to traditional dopamine agonists.[5][6]
Given the structural similarity, it is highly probable that This compound exhibits a similar pharmacological profile, acting as a dopamine D2 autoreceptor agonist . This would lead to a reduction in dopamine synthesis and release, a mechanism with significant therapeutic potential for conditions characterized by hyperdopaminergic states, such as schizophrenia.
Signaling Pathway: Dopamine D2 Autoreceptor Agonism
Caption: Proposed mechanism of this compound at D2 autoreceptors.
Sigma-1 Receptor Engagement: A Pathway to Neuroprotection and Pain Management
Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface. They are involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses. Ligands that bind to sigma-1 receptors have shown promise in the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[7][8]
The 3-aryl-piperidine scaffold is a common feature in high-affinity sigma-1 receptor ligands.[9] The methoxyphenyl moiety, in particular, has been incorporated into potent sigma-1 ligands.[10] Therefore, it is plausible that This compound also possesses significant affinity for the sigma-1 receptor.
Potential therapeutic implications of sigma-1 receptor activity include:
-
Neuroprotection: By modulating calcium signaling and reducing oxidative stress, sigma-1 receptor activation may protect neurons from damage in conditions like Parkinson's disease and Alzheimer's disease.
-
Analgesia: Sigma-1 receptor antagonists have demonstrated efficacy in animal models of neuropathic pain.[8]
-
Antidepressant and Anxiolytic Effects: Modulation of the sigma-1 receptor has been linked to antidepressant and anxiolytic-like effects in preclinical studies.
Signaling Pathway: Sigma-1 Receptor Modulation
Caption: Potential downstream effects of this compound binding to the Sigma-1 receptor.
Potential Therapeutic Applications
Based on its predicted dual activity at dopamine D2 autoreceptors and sigma-1 receptors, this compound presents a compelling profile for the treatment of several CNS disorders.
Schizophrenia and Psychosis
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder. By acting as a dopamine autoreceptor agonist, this compound could reduce this hyperactivity, thereby alleviating psychotic symptoms. Its potential for fewer motor side effects compared to traditional antipsychotics makes it a particularly attractive candidate.
Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor deficits. While dopamine replacement therapy is the standard of care, it is often associated with motor fluctuations and dyskinesias. A partial dopamine agonist profile, similar to that of Preclamol, could provide a "smoothing" effect on motor function with a lower risk of inducing dyskinesias.[5] Furthermore, its potential neuroprotective effects via sigma-1 receptor activation could slow the progression of the disease.
Neuropathic Pain
The involvement of sigma-1 receptors in the pathophysiology of neuropathic pain is well-established. If this compound acts as a sigma-1 receptor antagonist, it could offer a novel therapeutic approach for this often-intractable condition.
Other Potential Applications
The modulation of both dopaminergic and sigma receptor systems opens up possibilities for exploring the utility of this compound in other CNS disorders, including:
-
Depression and Anxiety
-
Substance Abuse and Addiction
-
Neurodegenerative Diseases (e.g., Alzheimer's disease, Huntington's disease)
Experimental Protocols
To facilitate further investigation into the therapeutic potential of this compound, the following section provides detailed, step-by-step methodologies for its synthesis and key biological evaluations.
Asymmetric Synthesis of this compound
The enantioselective synthesis of 3-substituted piperidines is a critical aspect of their development as therapeutic agents. Several asymmetric routes have been developed to access these chiral building blocks.[11]
Workflow: Asymmetric Synthesis
Caption: A general workflow for the asymmetric synthesis of this compound.
In Vitro Biological Evaluation
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human dopamine D2 receptor.[12]
Table 1: Quantitative Data Summary for D2 Receptor Binding
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Value | Value |
| Haloperidol (Reference Compound) | Value | Value |
| Note: Values are placeholders and must be determined experimentally. |
Protocol: Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Procedure: a. Prepare serial dilutions of this compound and a reference antagonist (e.g., haloperidol). b. In a 96-well plate, add assay buffer, the test compound or vehicle, the radioligand (at a concentration near its Kd), and the cell membrane preparation. c. For non-specific binding, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol). d. Incubate at room temperature for 60-90 minutes to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters with ice-cold wash buffer to remove unbound radioligand. g. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.[7][13]
Table 2: Quantitative Data Summary for Sigma-1 Receptor Binding
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Value | Value |
| (+)-Pentazocine (Reference Compound) | Value | Value |
| Note: Values are placeholders and must be determined experimentally. |
Protocol: Sigma-1 Receptor Binding Assay
-
Receptor Source: Guinea pig liver membranes or membranes from cells overexpressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. Follow a similar procedure as the D2 receptor binding assay, using the appropriate receptor source, radioligand, and reference compound (e.g., (+)-pentazocine).
-
Data Analysis: a. Analyze the data as described for the D2 receptor binding assay to determine the IC50 and Ki values.
In Vivo Pharmacodynamic Evaluation
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats, providing a direct measure of its in vivo activity as a dopamine autoreceptor agonist.[14][15][16]
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Methodological & Application
Synthesis of (S)-3-(3-Methoxyphenyl)piperidine: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine motif is a cornerstone in modern drug discovery, present in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can adopt various conformations, allowing for precise three-dimensional interactions with biological targets.[2] When a stereocenter is introduced, as in (S)-3-(3-Methoxyphenyl)piperidine, the specific spatial arrangement of substituents becomes critical for pharmacological activity. This enantiomer is a key chiral building block for the synthesis of numerous compounds targeting the central nervous system (CNS), among other therapeutic areas. The precise orientation of the 3-methoxyphenyl group dictates the molecule's ability to bind to specific receptors and enzymes, highlighting the importance of robust and efficient enantioselective synthetic protocols.[3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will explore both classical and modern synthetic strategies, offering step-by-step instructions and elucidating the chemical principles that underpin these methodologies.
Strategic Approaches to the Synthesis of this compound
The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, available equipment, and the desired level of enantiopurity.
Caption: Workflow for the synthesis of racemic 3-(3-methoxyphenyl)piperidine.
Experimental Protocol:
-
Grignard Reaction: To a solution of 3-methoxyphenylmagnesium bromide (1.2 eq.) in THF at 0 °C, add a solution of N-Boc-3-piperidone (1.0 eq.) in THF dropwise. After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrogenation: To a solution of the resulting tetrahydropyridine intermediate in methanol, add 10% Pd/C (5 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Deprotection and Purification: Filter the reaction mixture through Celite and concentrate the filtrate. If an N-Boc protecting group was used, it can be removed by treatment with an acid such as TFA in dichloromethane or HCl in methanol. Purify the crude product by column chromatography on silica gel to obtain racemic 3-(3-methoxyphenyl)piperidine.
Part B: Chiral Resolution with L-(+)-Tartaric Acid
The separation of the enantiomers is achieved by the fractional crystallization of the diastereomeric salts formed with a chiral resolving agent.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 3-(3-methoxyphenyl)piperidine (1.0 eq.) in a minimal amount of a suitable solvent, such as methanol or a mixture of methanol and water. [4]In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization. [5]3. Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the less soluble diastereomeric salt, enriched in one enantiomer.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base, such as 10% aqueous sodium hydroxide, until the pH is >10. [4]5. Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Parameter | Typical Value |
| Overall Yield | 20-30% (after resolution) |
| Enantiomeric Excess (ee) | >98% (after recrystallization) |
Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation
Modern synthetic chemistry increasingly favors asymmetric methods that directly generate the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. Asymmetric hydrogenation of a prochiral precursor is a powerful strategy to achieve this. [6][7]
Asymmetric Hydrogenation of a Tetrahydropyridine Intermediate
This approach involves the preparation of an N-protected 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine intermediate, followed by enantioselective hydrogenation using a chiral catalyst.
Caption: Workflow for the asymmetric synthesis of this compound via hydrogenation.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor, such as [Rh(COD)2]BF4, and a chiral phosphine ligand, like a Josiphos-type ligand, in a degassed solvent like dichloromethane. Stir for 30 minutes to form the active catalyst. [7]2. Hydrogenation: In a high-pressure reactor, dissolve the N-protected 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine in a suitable solvent (e.g., methanol or dichloromethane). Add the pre-formed chiral catalyst solution.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
Work-up and Purification: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the protecting group under appropriate acidic conditions to yield this compound.
| Parameter | Typical Value |
| Yield | 70-90% |
| Enantiomeric Excess (ee) | >95% |
Causality of Experimental Choices:
-
Chiral Ligand: The choice of the chiral ligand is crucial for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond.
-
Protecting Group: The N-protecting group can influence the reactivity and selectivity of the hydrogenation. Bulky groups can sterically hinder the approach of the substrate to the catalyst.
-
Solvent and Temperature: These parameters can affect the solubility of the substrate and catalyst, as well as the rate and selectivity of the reaction. Optimization is often required for each specific substrate-catalyst system.
Analytical Characterization
Accurate characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess of the final product. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee value. [8]
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Boron Trifluoride Etherate: This reagent is corrosive, flammable, and reacts violently with water. [3][9][10][11]It causes severe skin burns and eye damage and is harmful if swallowed or inhaled. Handle with extreme care in a dry atmosphere.
-
Triethylsilane: A flammable liquid and vapor. [2][12][13][14]Causes skin and eye irritation. Keep away from heat, sparks, and open flames.
-
Rhodium Catalysts: While the metal itself has low toxicity, rhodium compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation. [4][15][16][17]Handle in a well-ventilated area, and avoid creating dust.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Use in a well-ventilated area and away from ignition sources. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment.
References
- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi. (URL: [Link])
- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
TRIETHYLSILANE FOR SYNTHESIS MSDS CAS-No.: 617-86-7 MSDS - Loba Chemie. (URL: [Link])
-
RHODIUM (METAL) POWDER - Sdfine. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
-
Safety and Handling of Rhodium(III) Chloride Hydrate in Laboratory and Industrial Settings. (URL: [Link])
-
Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydroge. (URL: [Link])
-
(PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives - ResearchGate. (URL: [Link])
-
PLATINUM METALS REFINERY - Implats. (URL: [Link])
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])
-
Safety Data Sheet: Dimethyl ether--boron trifluoride - Chemos GmbH&Co.KG. (URL: [Link])
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed. (URL: [Link])
-
Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed. (URL: [Link])
-
ICSC 1247 - RHODIUM - Inchem.org. (URL: [Link])
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Application Notes & Protocols: Chiral Synthesis of (S)-3-(3-Methoxyphenyl)piperidine
Introduction: The Significance of Chiral 3-Arylpiperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, present in over 60% of N-heterocyclic drugs approved by the US Food and Drug Administration (FDA).[1] Among these, chiral 3-arylpiperidines are a particularly privileged structural motif, conferring specific pharmacological activities by precisely orienting functional groups for optimal target engagement. (S)-3-(3-Methoxyphenyl)piperidine is a key chiral intermediate for the synthesis of various pharmacologically active agents, including compounds targeting central nervous system (CNS) disorders. Its precursor, (S)-Preclamol ((S)-3-(3-hydroxyphenyl)piperidine), is known for its antipsychotic properties.[2][3]
The absolute stereochemistry at the C3 position is often critical for therapeutic efficacy and safety, making the development of robust, scalable, and enantioselective synthetic routes a paramount objective for researchers in drug discovery and process development. This guide provides detailed protocols for two distinct and powerful methodologies for synthesizing this compound: a state-of-the-art rhodium-catalyzed asymmetric reductive Heck reaction and an innovative chemo-enzymatic dearomatization strategy.
Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This approach represents a highly efficient and enantioselective method for constructing the chiral 3-arylpiperidine core.[2][4] The strategy relies on the functionalization of a non-aromatic piperidine precursor, a 1,2-dihydropyridine, via a rhodium-catalyzed asymmetric carbometalation. This three-step sequence begins with the partial reduction of pyridine, followed by the key asymmetric Rh-catalyzed reaction with an arylboronic acid, and concludes with the reduction of the remaining double bond.[5][6]
Core Principle & Mechanistic Insight: The key transformation is the Rh-catalyzed asymmetric reductive Heck reaction. A chiral rhodium complex, typically formed in situ from a precursor like [Rh(cod)Cl]₂ and a chiral bisphosphine ligand, coordinates to the 1,2-dihydropyridine substrate. Oxidative addition of the arylboronic acid to the rhodium center, followed by migratory insertion across one of the double bonds of the dihydropyridine, forms a new carbon-carbon bond. The chiral ligand environment dictates the facial selectivity of this addition, thereby establishing the stereocenter with high enantiomeric control. A subsequent protodeboronation and reductive elimination sequence, often facilitated by a proton source, regenerates the catalyst and yields the enantioenriched 3-aryl-1,2,3,4-tetrahydropyridine intermediate.
Experimental Workflow: Rh-Catalyzed Synthesis
Caption: Workflow for Rh-catalyzed asymmetric synthesis.
Detailed Experimental Protocol
Part A: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate) [5]
-
To a solution of sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78°C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction mixture at -78°C for 3 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to afford the dihydropyridine intermediate as a white solid.
Part B: Rh-Catalyzed Asymmetric Reductive Heck Reaction [5]
-
In a glovebox, charge an oven-dried vial with [Rh(cod)Cl]₂ (0.0125 mmol, 2.5 mol%) and a suitable chiral bisphosphine ligand (e.g., (R)-BINAP, 0.0275 mmol, 5.5 mol%).
-
Add anhydrous, degassed 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add 3-methoxyphenylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate intermediate (0.5 mmol, 1.0 equiv).
-
Seal the vial and stir the mixture at 70°C for 20 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (5 mL).
-
Pass the mixture through a short plug of silica gel, washing with additional diethyl ether (20 mL).
-
Concentrate the filtrate in vacuo and purify by flash column chromatography to yield the (S)-N-phenoxycarbonyl-3-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine.
Part C: Reduction and Deprotection
-
Dissolve the tetrahydropyridine intermediate from Part B in methanol.
-
Add Palladium on carbon (10% Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The N-phenoxycarbonyl protecting group can be cleaved under standard conditions (e.g., hydrolysis with LiOH or saponification) to yield the final product, this compound.
Method 2: Chemo-Enzymatic Dearomatization
This cutting-edge approach leverages the high selectivity of enzymes to install chirality, offering a greener and often highly efficient alternative to purely chemical methods.[3] The strategy involves the chemical activation and reduction of a pyridine precursor, followed by a key enzymatic reduction step that sets the stereocenter.
Core Principle & Rationale: The synthesis begins with the N-allylation of 3-(3-methoxyphenyl)pyridine to form a pyridinium salt. This activation is crucial as it lowers the energy barrier for dearomatization.[3] A chemical reduction then yields a racemic tetrahydropyridine (THP) intermediate. The core of the synthesis is the subsequent enzymatic process. A 6-hydroxy-D-nicotine oxidase (6-HDNO) enzyme oxidizes the THP to an achiral dihydropyridinium intermediate. This intermediate is then asymmetrically reduced in situ by an ene-reductase (EneIRED), which selectively delivers a hydride to one face of the molecule, generating the desired (S)-enantiomer with high enantiomeric excess. A final deprotection step furnishes the target compound.
Experimental Workflow: Chemo-Enzymatic Synthesis
Caption: Workflow for chemo-enzymatic synthesis.
Detailed Experimental Protocol
Part A: Synthesis of Racemic N-Allyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine [3]
-
Stir a mixture of 3-(3-methoxyphenyl)pyridine (1.0 equiv) and allyl bromide (1.2 equiv) in acetonitrile at room temperature for 24 hours to form the N-allyl pyridinium salt.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the resulting pyridinium salt in methanol and cool to 0°C.
-
Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise over 30 minutes.
-
Stir the reaction at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate, dry the combined organic layers over magnesium sulfate, and concentrate.
-
Purify by flash chromatography to yield the racemic tetrahydropyridine.
Part B: Enzymatic Asymmetric Reduction [3]
-
Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the buffer, add NADH (nicotinamide adenine dinucleotide, reduced form) as the hydride source.
-
Add the appropriate enzymes: 6-hydroxy-D-nicotine oxidase (6-HDNO) and the desired Ene-reductase (e.g., EneIRED-05 for the (S)-enantiomer).
-
Add the racemic tetrahydropyridine substrate (typically dissolved in a co-solvent like DMSO).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours, monitoring conversion by HPLC or GC.
-
Upon completion, perform a workup by extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the organic phase to obtain the crude enantioenriched N-allyl piperidine.
Part C: N-Allyl Deprotection [3]
-
Dissolve the enantioenriched N-allyl piperidine from Part B in dichloromethane (DCM).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add phenylsilane (3.0 equiv) dropwise.
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify by flash column chromatography to afford the final product, this compound.
Data Summary & Comparison
| Parameter | Method 1: Rh-Catalyzed Heck Reaction | Method 2: Chemo-Enzymatic Dearomatization |
| Key Reagents | [Rh(cod)Cl]₂, Chiral Ligand, Boronic Acid | 6-HDNO, Ene-Reductase, NADH, NaBH₄ |
| Typical Yield | High (often >70% over 3 steps)[5] | Good to Excellent (≥50% overall)[3] |
| Enantioselectivity (ee%) | Excellent (typically >95% ee)[4] | Excellent (typically 96% ee)[3] |
| Scalability | Scalable, but catalyst cost can be a factor.[1] | Demonstrated on mmol scale; enzyme availability and cost are considerations for large scale. |
| Advantages | Broad substrate scope, high enantioselectivity.[6] | Mild reaction conditions, environmentally benign (biocatalysis), high selectivity. |
| Considerations | Requires inert atmosphere techniques; potential for heavy metal contamination. | Requires specific enzymes; optimization of buffer and co-solvent may be necessary. |
Conclusion
The chiral synthesis of this compound can be achieved through multiple effective strategies. The rhodium-catalyzed asymmetric reductive Heck reaction offers a powerful and versatile chemical approach with excellent enantiocontrol, suitable for constructing diverse libraries of 3-arylpiperidines.[4][6] Concurrently, the chemo-enzymatic dearomatization method provides a sophisticated and green alternative, harnessing the exquisite selectivity of enzymes to perform a challenging asymmetric transformation under mild, aqueous conditions.[3] The choice between these methods will depend on specific project requirements, including scale, cost, available equipment, and the desired environmental impact. Both protocols represent robust and reliable pathways to this critical chiral building block for drug discovery and development.
References
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]
-
Zhao, B., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. The Journal of Organic Chemistry, 76(1), 234–244. Available at: [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. Available at: [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Semantic Scholar. Available at: [Link]
-
Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. The University of Liverpool Repository. Available at: [Link]
-
Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2016). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]
-
Vitale, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. Available at: [Link]
-
PubChemLite. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO). Retrieved from [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). 2-(3-methoxyphenyl)piperidine (C12H17NO). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)piperidine. PubChem Compound Database. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of (S)-3-(3-Methoxyphenyl)piperidine
Abstract
(S)-3-(3-Methoxyphenyl)piperidine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its stereochemical purity and complete structural elucidation are critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the analytical methodologies required for the definitive characterization of this compound. We present detailed protocols and expert insights for orthogonal analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals to establish robust analytical control over this important chiral building block.
Introduction: The Imperative of Stereospecific Analysis
The pharmacological activity of chiral molecules is often confined to a single enantiomer, with the other enantiomer being inactive or, in some cases, contributing to undesirable side effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs. This compound serves as a crucial precursor in the synthesis of various biologically active compounds, making the verification of its absolute configuration and enantiomeric excess (e.e.) a non-negotiable aspect of quality control.
This document outlines a multi-faceted analytical approach, ensuring a holistic characterization of the molecule's identity, purity, and stereochemistry. The described protocols are designed to be self-validating, providing a high degree of confidence in the analytical results.
Analytical Workflow Overview
A robust characterization of this compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data offer an unambiguous confirmation of the molecule's properties.
Caption: Orthogonal Analytical Workflow for Characterization.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the cornerstone for determining the enantiomeric excess of this compound.[1][2] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[3]
Rationale for Method Development
The development of a successful chiral separation method is often an empirical process.[1] For piperidine-based structures, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a highly effective starting point. The choice of mobile phase (normal-phase, polar organic, or reversed-phase) and additives is critical for achieving optimal resolution. For compounds like the target analyte, which possess a basic nitrogen atom, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.
Protocol: Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the (S) and (R)-enantiomers of 3-(3-Methoxyphenyl)piperidine and determine the enantiomeric excess of the (S)-form.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Diethylamine (DEA, >99.5%)
-
This compound reference standard
-
Racemic 3-(3-Methoxyphenyl)piperidine (for method development and peak identification)
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Mobile Phase | Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Common normal phase condition for polysaccharide CSPs; DEA improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |
| Detection | UV at 272 nm | The methoxyphenyl group provides a chromophore with absorbance in this region. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Sample Conc. | 1.0 mg/mL in mobile phase | Ensures a strong detector response without overloading the column. |
Procedure:
-
System Suitability:
-
Prepare a solution of racemic 3-(3-Methoxyphenyl)piperidine.
-
Inject the racemic mixture.
-
The resolution between the two enantiomer peaks should be ≥ 2.0. This confirms the column's ability to separate the enantiomers.
-
-
Sample Analysis:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Inject the sample solution.
-
Identify the peaks by comparing the retention time with the (S)-enantiomer reference standard (if available) or by spiking the sample with a small amount of the racemate.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR spectroscopy is an indispensable tool for confirming the covalent structure of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected Spectral Features
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and a complex set of multiplets for the piperidine ring protons. The chemical shifts and coupling patterns of the piperidine protons can provide conformational information.
-
¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons (with the carbon attached to the methoxy group being the most shielded), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperidine ring.[4]
Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum.
-
For more detailed analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign all proton and carbon signals unambiguously.
-
-
Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the ¹H NMR signals to confirm the proton count for each distinct environment.
-
Compare the observed chemical shifts with those predicted for the structure or with data from reference spectra of similar compounds.[5]
-
Mass Spectrometry (MS): Molecular Weight Confirmation
MS provides a rapid and highly accurate determination of the molecular weight of the analyte, confirming its elemental composition.
Ionization Technique Rationale
Electrospray ionization (ESI) is the preferred method for this class of compound. The basic nitrogen of the piperidine ring is readily protonated in the ESI source, leading to the formation of a strong protonated molecule ion [M+H]⁺.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular weight and elemental formula of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic Acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in the infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Data Acquisition:
-
Data Analysis:
-
Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass. The mass error should be within 5 ppm.
-
Confirm that the isotopic pattern of the molecular ion matches the theoretical pattern for the proposed elemental formula (C₁₂H₁₈NO⁺).
-
Expected HRMS Data:
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [C₁₂H₁₈NO]⁺ | 192.13829 | (Experimental) | < 5 |
X-ray Crystallography: Unambiguous Absolute Configuration
While chiral HPLC can determine enantiomeric purity, it does not inherently assign the absolute configuration. Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[8]
The Crystallization Challenge
The primary challenge of this technique is obtaining a single crystal of suitable quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). For molecules that are oils at room temperature, derivatization to form a crystalline salt (e.g., with a chiral acid) can be an effective strategy.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-3-(3-Methoxyphenyl)piperidine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (S)-3-(3-Methoxyphenyl)piperidine, a key chiral intermediate in the synthesis of various pharmaceutical agents. The significance of chiral purity is paramount, as different enantiomers of a drug candidate can exhibit varied pharmacological and toxicological profiles[1]. This guide provides a comprehensive protocol developed from foundational principles of chiral chromatography, targeting researchers, analytical scientists, and quality control professionals in drug development. The methodology is designed to be self-validating, adhering to the stringent standards outlined by the International Council for Harmonisation (ICH) guidelines[2][3][4][5].
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a ubiquitous scaffold in a multitude of approved pharmaceutical compounds[1]. When a stereocenter is present, as in 3-substituted piperidines, the molecule's three-dimensional structure can dramatically influence its interaction with biological targets[1][6]. This compound serves as a critical building block, and ensuring its enantiomeric purity is a critical control point in the manufacturing process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). Chiral HPLC is the gold-standard technique for this purpose, offering high resolution and accuracy for enantiomeric excess (e.e.) determination[7][8].
This document provides a step-by-step protocol for the analysis, grounded in established chromatographic principles. We will detail the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and detection parameters. Furthermore, a complete validation protocol is described to demonstrate the method's suitability for its intended purpose.
Foundational Principles of Chiral Separation
The direct separation of enantiomers is achieved by employing a chiral stationary phase (CSP) within the HPLC column[9]. Enantiomers, being chemically identical in an achiral environment, interact differently with the chiral selector of the CSP. This transient formation of diastereomeric complexes results in different retention times, allowing for their separation and quantification[10].
For piperidine derivatives, which are basic compounds, polysaccharide-based CSPs are highly effective, particularly in normal-phase or polar organic modes[7][9]. These phases, such as those derived from amylose or cellulose carbamates, offer a variety of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Experimental Protocol: Enantiomeric Purity of this compound
This protocol was developed based on established strategies for chiral method development for similar basic amine compounds[10][11][12].
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel). The use of polysaccharide-based CSPs is a common and effective strategy for separating chiral amines[7][13].
-
Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: this compound and its racemic mixture.
Chromatographic Conditions
The selection of a normal-phase mobile system is based on its proven efficacy for polysaccharide-based CSPs, offering excellent selectivity for many chiral compounds[14][15]. The addition of a small amount of a basic modifier like DEA is crucial for obtaining good peak shape and preventing tailing of basic analytes like piperidines[10][16].
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | A standard starting point for polysaccharide CSPs, offering good selectivity. IPA acts as the polar modifier, and DEA is a basic additive to improve peak shape for the amine analyte[10]. |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Column Temperature | 25°C | Ensures reproducible retention times by controlling the thermodynamics of the separation. |
| Detection Wavelength | 220 nm and 275 nm | The methoxyphenyl group provides strong UV absorbance. 220 nm offers high sensitivity, while 275 nm provides selectivity. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both enantiomers with good resolution. |
Sample Preparation
-
Standard Solution (Racemate): Prepare a 1.0 mg/mL solution of racemic 3-(3-Methoxyphenyl)piperidine in the mobile phase. This is used for system suitability and to identify the elution order of the enantiomers.
-
Sample Solution ((S)-enantiomer): Prepare a 1.0 mg/mL solution of the this compound sample in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates[16].
Method Validation Protocol (ICH Q2(R1)/Q2(R2))
A comprehensive validation of the analytical method must be performed to ensure its reliability, accuracy, and precision for its intended application[2][3][17]. The following protocol is designed in accordance with ICH guidelines[4][5].
System Suitability Testing (SST)
Before each validation run, the performance of the chromatographic system is verified. A solution of the racemate is injected six times.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs ≥ 2.0 between the enantiomer peaks |
| Tailing Factor (T) | T ≤ 2.0 for both enantiomer peaks |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 6 replicate injections |
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer.
-
Procedure: Inject the mobile phase (blank), a solution of the (S)-enantiomer, and a solution of the racemic mixture.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention times of the enantiomers. The method must demonstrate baseline resolution between the (S) and (R) enantiomers in the racemate injection.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is critical for quantifying the undesired (R)-enantiomer.
-
Procedure: Prepare a series of solutions of the racemic mixture at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration for the impurity (e.g., if the limit is 0.5%, the range could cover 0.05% to 0.75% of the main peak concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line for the peak area versus concentration of the (R)-enantiomer should be ≥ 0.999.
Accuracy
Accuracy is determined by assessing the recovery of a known amount of the (R)-enantiomer spiked into the (S)-enantiomer sample.
-
Procedure: Spike a solution of the (S)-enantiomer with known amounts of the racemic mixture at three concentration levels (e.g., 50%, 100%, and 150% of the impurity limit). Perform the analysis in triplicate for each level.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision[2].
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the (S)-enantiomer sample spiked with the (R)-enantiomer at the 100% level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the results for both repeatability and intermediate precision studies should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio (typically S/N = 3:1).
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1 and confirmed by demonstrating acceptable precision (RSD ≤ 10%) at this concentration.
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters to assess its reliability during normal usage.
-
Procedure: Vary parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
IPA concentration in mobile phase (± 1%)
-
-
Acceptance Criteria: The system suitability parameters (Resolution, Tailing Factor) must still be met under all varied conditions.
Data Visualization and Workflows
Diagrams created using Graphviz help to visualize the logical flow of the experimental and validation processes.
Chiral Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
HPLC Method Validation Process
Caption: Overview of the HPLC Method Validation Process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral HPLC analysis of this compound. The described method, utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, is designed to deliver excellent resolution and peak shape. The detailed validation plan, based on ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and release testing in a regulated pharmaceutical environment. By following this guide, researchers and analysts can confidently implement a reliable method for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.
References
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC.
- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- The HPLC analytical approach of 3-amino piperidine.
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed.
- (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Chiral HPLC Method Development. Unknown Source.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- HPLC manual (for chiral HPLC analysis). Unknown Source.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Chiral separation and characterization of methoxphenidine – A popular street drug.
- Agilent Chiral Chromatograph Training Guide. Purdue University.
- Validation of Analytical Procedures Q2(R2). ICH.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Steps for HPLC Method Valid
- Chiral HPLC Separ
- Synthesis of New Chiral 2,2'-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropan
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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NMR spectroscopy of (S)-3-(3-Methoxyphenyl)piperidine
An Application Guide to the Comprehensive NMR Spectroscopic Analysis of (S)-3-(3-Methoxyphenyl)piperidine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the structural elucidation and stereochemical confirmation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Piperidine scaffolds are pivotal in modern drug discovery, and a thorough characterization of their derivatives is critical for advancing pharmaceutical development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. We will cover sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and the logic of spectral interpretation. Furthermore, a protocol for assessing enantiomeric purity using chiral shift reagents is detailed, ensuring a comprehensive analytical workflow.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural alkaloids.[1][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[2][4] this compound, a chiral derivative, serves as a valuable building block in the synthesis of complex therapeutic agents, including neurokinin receptor antagonists and potential anticancer agents.[5] Given its role, unambiguous confirmation of its structure and stereochemistry is paramount. NMR spectroscopy stands as the most powerful and definitive technique for this purpose, providing precise information about the molecular framework and the spatial arrangement of atoms.[6][7]
Foundational Principles of NMR Analysis
The structural elucidation of a molecule like this compound relies on a suite of NMR experiments that function synergistically.
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
-
¹³C NMR: Reveals the number of unique carbon environments. Proton-decoupled spectra provide sharp singlets for each carbon, simplifying analysis.
-
2D COSY (Correlation Spectroscopy): Maps proton-proton couplings, typically over two or three bonds (³JHH).[8] This is instrumental in identifying connected spin systems, such as the protons within the piperidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[9] This experiment is crucial for definitively assigning carbon resonances.[10]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[9][11] This is the key experiment for connecting different molecular fragments, for instance, linking the piperidine ring to the methoxyphenyl group.
This multi-faceted approach ensures that the final structure is not just a plausible fit but is rigorously confirmed by a network of interlocking correlations—a self-validating system.
Experimental Workflow: From Sample to Structure
The overall process for NMR analysis follows a logical progression from sample preparation to the final structural assignment. This workflow is designed to build information systematically, with each experiment providing a new layer of insight.
Caption: General workflow for NMR-based structure elucidation.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectra is directly dependent on the quality of the sample.
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common first choice as it is relatively inexpensive and dissolves a wide range of organic compounds.[12]
-
Scientist's Note: Solvent choice can influence chemical shifts due to interactions with the analyte.[12][13] For this molecule, the N-H proton shift is particularly sensitive.[14] If peak overlap is an issue in CDCl₃, consider using benzene-d₆ or DMSO-d₆, which can induce different shifts and improve resolution.[12]
-
-
Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer: Transfer the solution to the spectrometer. For high-field instruments, ensure the tube is placed correctly in the spinner turbine.
Protocol 2: 1D NMR Data Acquisition (400 MHz Spectrometer)
These experiments provide the fundamental spectral framework.
| Parameter | ¹H NMR | ¹³C{¹H} NMR |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width (SW) | 20 ppm (~8000 Hz) | 240 ppm (~24150 Hz) |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 2.0 s | 5.0 s |
| Acquisition Time (AQ) | ~2.0 s | ~1.3 s |
| Temperature | 298 K | 298 K |
-
Causality Note: A longer relaxation delay (D1) of 5 seconds for the ¹³C experiment is chosen to allow for the complete relaxation of quaternary carbons, which lack attached protons and thus have longer T1 relaxation times. This ensures their signals can be integrated more accurately if needed.
Protocol 3: 2D NMR Data Acquisition (400 MHz Spectrometer)
These experiments reveal the connectivity within the molecule.
| Parameter | gCOSY | gHSQC | gHMBC |
| Pulse Program | cosygpmf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans (NS) | 8 | 4 | 16 |
| Increments (F1) | 256 | 256 | 400 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |
| ¹J C-H (HSQC) | N/A | 145 Hz | N/A |
| Long-Range J C-H (HMBC) | N/A | N/A | 8 Hz |
-
Expert Insight: The HMBC experiment is optimized for a long-range coupling constant of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations, which are typically in the range of 1-10 Hz.
Spectral Analysis and Interpretation
Predicted Chemical Shifts and Assignments
The first step in analysis is to predict the chemical shifts for both the proton and carbon atoms based on known values for similar structures.[15][16][17] The numbering scheme used for assignment is shown below.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Piperidine Ring | |||
| 2 | Hax: ~2.6-2.8, Heq: ~3.1-3.3 | ~54.0 | Protons are diastereotopic. |
| 3 | ~2.9-3.1 | ~42.0 | Chiral center, complex multiplet. |
| 4 | Hax: ~1.6-1.8, Heq: ~1.9-2.1 | ~31.5 | Protons are diastereotopic. |
| 5 | Hax: ~1.7-1.9, Heq: ~2.0-2.2 | ~25.0 | Protons are diastereotopic. |
| 6 | Hax: ~2.7-2.9, Heq: ~3.0-3.2 | ~46.5 | Protons are diastereotopic. |
| NH | ~1.5-2.5 (variable) | N/A | Broad signal, exchangeable with D₂O. |
| Aromatic Ring | |||
| 1' | N/A | ~145.0 | Quaternary carbon. |
| 2' | ~6.8-6.9 | ~112.0 | |
| 3' | N/A | ~159.8 | Quaternary carbon, attached to OMe. |
| 4' | ~6.7-6.8 | ~118.5 | |
| 5' | ~7.2-7.3 | ~129.5 | |
| 6' | ~6.8-6.9 | ~113.0 | |
| OCH₃ | ~3.8 | ~55.2 | Sharp singlet. |
Elucidating Connectivity with 2D NMR
The predicted assignments are confirmed by analyzing the 2D spectra. The diagram below illustrates the key correlations that definitively establish the molecular structure.
Sources
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In Vitro Assay Compendium for (S)-3-(3-Methoxyphenyl)piperidine: Characterizing Interactions with Dopamine and Sigma Receptors
An Application Note and Protocol Guide for Researchers
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutics targeting the central nervous system (CNS).[1][2][3] (S)-3-(3-Methoxyphenyl)piperidine is a chiral derivative within this class, representing a valuable chemical tool for probing specific neurological targets. This guide provides a comprehensive overview and detailed protocols for the in vitro characterization of this compound. We focus on two primary, high-value target families for 3-aryl-piperidine derivatives: Dopamine receptors (specifically the D2 subtype) and Sigma receptors (σ1 and σ2). This document is designed for researchers in pharmacology, drug discovery, and neuroscience, offering both the theoretical basis and practical, step-by-step methodologies for robustly assessing ligand-target interactions, including binding affinity and functional activity.
Scientific Introduction: Target Rationale
Understanding the pharmacological profile of a compound like this compound requires its characterization against relevant biological targets. Based on its structural class, the most pertinent targets are the Dopamine D2 receptor and Sigma receptors, both of which are implicated in a wide range of neuropsychiatric and neurodegenerative disorders.[4][5][6]
The Dopamine D2 Receptor (D2R)
The D2R is a G-protein coupled receptor (GPCR) that plays a critical role in locomotion, cognition, and reward pathways in the brain.[5] It is a primary target for antipsychotic medications and treatments for Parkinson's disease.[5] The D2R canonically couples to the Gi/o family of G-proteins. Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8]
Sigma Receptors (σ1 and σ2)
Initially misidentified as opioid receptors, Sigma receptors are now understood to be unique intracellular proteins primarily located at the endoplasmic reticulum (ER).[9]
-
Sigma-1 Receptor (σ1R): Functions as an intracellular chaperone protein involved in regulating ER stress, ion channel activity, and neuronal signaling. It is a target for treating neurodegenerative diseases, pain, and addiction.[6][10]
-
Sigma-2 Receptor (σ2R): Identified as transmembrane protein 97 (TMEM97), this receptor is implicated in cellular proliferation and is recognized as a biomarker in tumors.[11]
Unlike GPCRs, Sigma receptors do not have a universally accepted, direct functional assay.[6] Their activity is often inferred from downstream cellular events or through specialized binding assays.
In Vitro Assay Selection: A Comparative Overview
A multi-assay approach is essential to build a complete pharmacological profile. The primary assays fall into two categories: Binding Assays to measure affinity and Functional Assays to measure efficacy.
| Assay Type | Principle | Primary Output | Advantages | Limitations |
| Radioligand Binding | Competitive displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.[12] | Ki (Inhibitory Constant) | Gold standard for affinity determination; high sensitivity and reproducibility.[12][13] | Requires radioactive materials and specialized equipment; provides no functional information. |
| cAMP Functional Assay | Measures the change in intracellular cAMP levels following receptor activation. For D2R, activation causes a decrease in cAMP.[8] | EC50/IC50 (Potency), Emax (Efficacy) | Direct measure of Gi/o pathway activation; reflects functional agonism or antagonism. | Requires engineered cell lines; indirect measure of receptor interaction. |
| Cell Viability Assay | Measures downstream cellular health or death, often used to infer functional activity of Sigma receptor ligands.[11] | EC50 (Potency for inducing cell death) | Can help classify Sigma ligands as agonists or partial agonists.[11] | Highly indirect; mechanism can be complex and not solely receptor-mediated. |
| Phenytoin Shift Assay | A specialized binding assay where the allosteric modulator phenytoin alters the binding affinity of σ1R agonists but not antagonists.[10][14] | Affinity Shift Ratio | A tool to functionally classify σ1R ligands as agonists or antagonists without a direct functional readout. | Indirect; requires careful validation and may not apply to all ligand classes. |
Detailed Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls for robust and trustworthy data generation.
Protocol 1: Competitive Radioligand Binding Assay for D2R and σ1R
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand.
A. Materials
-
Receptor Source: Commercially available membranes from cells overexpressing human D2R or σ1R.
-
Radioligands:
-
Test Compound: this compound, dissolved in DMSO to 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Definer:
-
For D2R: Haloperidol (10 µM final concentration).
-
For σ1R: Haloperidol (10 µM final concentration).
-
-
96-well plates, filter mats (GF/B or GF/C, pre-soaked in polyethyleneimine), scintillation fluid, and a microplate scintillation counter.
B. Step-by-Step Procedure
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Typically, 11 concentrations covering a range from 0.1 nM to 100 µM. Also prepare a vehicle control (buffer with DMSO).
-
Plate Setup: Set up triplicate wells for each condition: Total Binding (TB), Non-Specific Binding (NSB), and each concentration of the test compound.
-
Reagent Addition: To each well of a 96-well plate, add reagents in the following order (example for a 200 µL final volume):
-
50 µL of Assay Buffer (for TB wells) OR 10 µM NSB Definer (for NSB wells) OR the appropriate test compound dilution.
-
50 µL of radioligand diluted in assay buffer to a final concentration near its Kd value.
-
100 µL of diluted cell membranes (typically 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[15]
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mat completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
C. Data Analysis
-
Calculate the Specific Binding (SB) for each well: SB = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Protocol 2: D2R Functional Assay - cAMP Measurement
This protocol determines if this compound acts as an agonist or antagonist at the D2R by measuring its effect on cAMP production.
A. Materials
-
Cell Line: A cell line stably expressing the human D2R, such as HEK293 or CHO cells.
-
cAMP Detection Kit: A commercial kit based on HTRF, FRET, or luminescence (e.g., Promega GloSensor™).[7]
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Reference Agonist: Dopamine or Quinpirole.
-
Assay Buffer/Medium: As recommended by the cell line provider and kit manufacturer.
B. Step-by-Step Procedure (Agonist Mode)
-
Cell Plating: Seed the D2R-expressing cells into a 96-well plate and grow to near confluence.[15]
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control and a reference agonist control.
-
Stimulation: Add a sub-maximal concentration of Forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. The causality here is that D2R is inhibitory; without first stimulating cAMP production, a decrease would be difficult to measure accurately.
-
Incubation: Incubate for the time recommended by the kit manufacturer (typically 15-30 minutes) at 37°C.
-
Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Read Plate: Read the plate on a suitable plate reader (luminometer or HTRF-compatible reader).
C. Step-by-Step Procedure (Antagonist Mode)
-
Follow steps 1 and 2 as above.
-
Pre-incubation: Pre-incubate the cells with the test compound for 15-20 minutes.
-
Agonist Challenge: Add a known concentration of a reference agonist (e.g., the EC80 of dopamine) to all wells (except the negative control).
-
Proceed with steps 4-6 from the agonist protocol. An antagonist will reverse the cAMP decrease caused by the reference agonist.
D. Data Analysis
-
Normalize the data, typically setting the Forskolin-only signal as 100% and the maximal reference agonist signal as 0%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve.
-
For Agonist Mode: This yields an EC50 , the concentration that produces 50% of the maximal response.
-
For Antagonist Mode: This yields an IC50 , the concentration that inhibits 50% of the reference agonist's response.
-
References
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Available at: [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]
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Fu, Y., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available at: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Agilent. GPCR Signaling Assays. Available at: [Link]
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Reaction Biology. GPCR Assay Services. Available at: [Link]
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Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
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Limbird, L. E. (1991). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Available at: [Link]
-
Basiri, F., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]
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Springer Nature Experiments. Radioligand Binding Studies. Available at: [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Stott, K., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. MDPI. Available at: [Link]
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E-Mail, M. W. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Available at: [Link]
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PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available at: [Link]
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Gribble, G. W. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
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Ibraheem, A., & Mesangeau, C. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]
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Ibraheem, A., & Mesangeau, C. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. Available at: [Link]
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Innoprot. D2 Dopamine Receptor Assay. Available at: [Link]
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Poddar, M. K., & Paul, S. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]
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Abate, C., et al. Development of sigma-1 fluorescent tracers for binding studies. University of Turin Open Access Institutional Archive. Available at: [Link]
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Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Available at: [Link]
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ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... Available at: [Link]
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Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
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S. M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available at: [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]
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S. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
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PubChem. 1-(3-Methoxyphenyl)piperidine. Available at: [Link]
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Application Notes & Protocols for In Vivo Studies with (S)-3-(3-Methoxyphenyl)piperidine in Animal Models
Introduction
(S)-3-(3-Methoxyphenyl)piperidine is a chiral synthetic compound that has garnered interest within the neuroscience and pharmacology communities for its potential modulatory effects on the central nervous system (CNS). Structurally, it is a piperidine derivative with a methoxyphenyl group at the 3-position. The (S)-enantiomer, in particular, has been the subject of investigation to elucidate its specific pharmacological profile and therapeutic potential. This document provides a detailed guide for conducting in vivo studies with this compound in various animal models, with a focus on experimental design, protocol execution, and data interpretation. The protocols outlined herein are designed to ensure scientific rigor and reproducibility.
Pharmacological Profile and Mechanism of Action
This compound is recognized as a high-affinity ligand for sigma (σ) receptors, with a notable selectivity for the σ2 subtype. Sigma receptors are non-opioid, non-phencyclidine intracellular proteins that are implicated in a variety of cellular functions and are highly expressed in the CNS. The interaction of this compound with these receptors is a key aspect of its pharmacological activity. While the precise downstream signaling pathways are still under active investigation, modulation of sigma receptors can influence neuronal excitability, neurotransmitter release, and cellular survival pathways.
Experimental Design Considerations
The design of in vivo studies for this compound must be guided by the specific research question. Key considerations include the choice of animal model, the route of administration, and the behavioral or physiological endpoints to be measured.
Animal Models
The selection of an appropriate animal model is critical for the translational relevance of the findings. For CNS-active compounds like this compound, rodent models are commonly employed.
-
Mice: Offer the advantage of well-characterized genetics and a wide range of available behavioral assays. Strains such as C57BL/6 are often used for general pharmacological and behavioral screening.
-
Rats: Their larger size facilitates certain surgical procedures and physiological measurements. Sprague-Dawley and Wistar rats are commonly used in neuropharmacological research.
Route of Administration
The route of administration should be chosen based on the desired pharmacokinetic profile and the experimental feasibility.
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents, offering rapid absorption.
-
Subcutaneous (SC) Injection: Provides a slower and more sustained release of the compound.
-
Oral Gavage (PO): Mimics the clinical route of administration for many drugs, but bioavailability may vary.
-
Intravenous (IV) Injection: Allows for precise control over the circulating concentration of the compound.
Protocols for In Vivo Assessment
The following protocols provide a framework for investigating the in vivo effects of this compound.
Protocol 1: Assessment of Antidepressant-like Activity using the Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant effects. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via IP injection 30 minutes prior to the test. A typical dose range for initial screening could be 1-30 mg/kg.
-
Pre-swim Session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute pre-swim session. This is to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Data Acquisition: Record the entire 6-minute session. Score the last 4 minutes for immobility, which is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the treated and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).
Expected Outcome: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group would suggest antidepressant-like activity.
Protocol 2: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM) in Rats
The Elevated Plus Maze is a widely used behavioral test for assessing anxiety-like behavior in rodents. The maze consists of two open arms and two closed arms, and the test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Acclimation: Acclimate rats to the dimly lit testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle via IP injection 30 minutes before the test.
-
Test Procedure: Place the rat in the center of the maze, facing one of the open arms. Allow the rat to explore the maze for 5 minutes.
-
Data Acquisition: Record the session and use video tracking software to measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between the treated and vehicle groups.
Expected Outcome: An increase in the time spent in the open arms and the number of open arm entries in the treated group would indicate an anxiolytic-like effect.
Data Presentation
Quantitative data from these studies should be presented in a clear and organized manner. Tables are an effective way to summarize key findings.
Table 1: Example Data from Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) ± SEM |
| Vehicle | - | 10 | 150.5 ± 12.3 |
| (S)-3-MPP | 1 | 10 | 135.2 ± 10.8 |
| (S)-3-MPP | 10 | 10 | 98.7 ± 9.5 |
| (S)-3-MPP | 30 | 10 | 75.4 ± 8.1** |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Example Data from Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms ± SEM | % Open Arm Entries ± SEM |
| Vehicle | - | 8 | 15.2 ± 2.1 | 20.5 ± 3.4 |
| (S)-3-MPP | 5 | 8 | 28.9 ± 3.5 | 35.1 ± 4.2 |
| (S)-3-MPP | 15 | 8 | 40.1 ± 4.0 | 48.7 ± 5.1 |
| *p < 0.05, **p < 0.01 compared to vehicle |
Visualizations
Diagrams can aid in understanding the experimental workflows and the proposed mechanisms of action.
Caption: General workflow for in vivo behavioral studies with this compound.
Caption: Proposed mechanism of action for this compound.
References
-
Sigma Receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a new model for screening antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327–336.
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
Application Notes & Protocols: (S)-3-(3-Methoxyphenyl)piperidine
Introduction: A Precis of (S)-3-(3-Methoxyphenyl)piperidine
This compound is a chiral piperidine derivative that has emerged as a valuable tool in neuroscience and pharmacology research.[1][2][3] Its rigid structure and specific stereochemistry confer a distinct pharmacological profile, making it a selective ligand for certain G protein-coupled receptors (GPCRs), primarily within the dopamine and serotonin systems. This compound serves as a scaffold for developing more complex molecules and as a standalone tool to probe the function of D2-like dopamine receptors.[4][5]
The primary utility of this compound in a research setting lies in its role as a precursor and a reference compound for exploring the structure-activity relationships (SAR) of ligands targeting dopamine D2 and D3 receptors.[4][6] Its affinity for these receptors allows it to be used in competitive binding assays and to study the functional consequences of receptor modulation. This guide provides a detailed overview of its mechanism of action and protocols for its application in common in vitro and in vivo experimental paradigms.
Physicochemical Properties & Handling
| Property | Value | Source |
| Molecular Formula | C12H17NO | [7] |
| Molecular Weight | 191.27 g/mol | [8][9] |
| Appearance | Typically a solid or oil | N/A |
| Solubility | Soluble in organic solvents like DMSO and ethanol. | [10] |
| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | N/A |
Note: For quantitative experiments, it is crucial to prepare fresh solutions from a solid form or use a recently opened commercial solution. For in vivo studies, the hydrochloride salt is often used to improve aqueous solubility.
Mechanism of Action: Targeting Dopaminergic Pathways
The pharmacological activity of this compound is primarily defined by its binding affinity for D2-like dopamine receptors (D2, D3, and D4) and, to a lesser extent, serotonin 5-HT1A receptors.[11] Dopamine D2-like receptors are inhibitory GPCRs that couple to Gαi/o proteins.[12] Activation of these receptors leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, including ion channel activity.[12]
The affinity of a compound for its receptor is quantified by the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Representative Binding Affinities (Ki) of Arylpiperidine Analogs
| Compound Class | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| Arylpiperazine Derivatives | Dopamine D2 | 76.4 | [6] |
| Arylpiperazine Derivatives | Dopamine D3 | 0.5 | [6] |
| (2-Methoxyphenyl)piperazine Derivatives | 5-HT1A | 0.12 - 0.63 | [13] |
| Arylpiperazine Derivatives | 5-HT1A | 1.2 |[14] |
Note: The data presented are for structurally related arylpiperazine/piperidine derivatives to illustrate the typical affinity range for these scaffolds. Specific Ki values for this compound may vary based on experimental conditions.
The methoxy group on the phenyl ring and the stereochemistry of the piperidine core are critical determinants of its binding affinity and selectivity. This makes it an excellent starting point for medicinal chemistry campaigns aimed at optimizing D2/D3 receptor selectivity.[4]
Figure 1. Simplified D2 receptor inhibitory signaling pathway.
Core Applications & Experimental Protocols
Application 1: In Vitro Characterization via Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a known radioligand.
Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[15] This protocol uses a competitive binding format, where the unlabeled test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]Spiperone) for binding to D2 receptors in a membrane preparation.[16][17] The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.[17]
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing human dopamine D2 receptors.
-
Radioligand: [3H]Spiperone (a high-affinity D2/D3 antagonist).
-
Test Compound: this compound.
-
Non-specific Ligand: Haloperidol or unlabeled Spiperone (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail & Counter.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[18]
-
Total Binding (TB): 150 µL membrane prep, 50 µL assay buffer, 50 µL [3H]Spiperone.
-
Non-Specific Binding (NSB): 150 µL membrane prep, 50 µL 10 µM Haloperidol, 50 µL [3H]Spiperone.
-
Competition: 150 µL membrane prep, 50 µL of this compound dilution, 50 µL [3H]Spiperone.
-
Causality Note: The NSB wells are critical. They measure the amount of radioligand that binds to components other than the receptor, which must be subtracted from all other measurements to determine specific binding.[18]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[18]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter mat. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Application 2: In Vivo Assessment of Dopamine Release via Microdialysis
Objective: To measure changes in extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rat following systemic administration of this compound.
Scientific Rationale: In vivo microdialysis is a powerful technique for sampling neurotransmitters from the extracellular fluid of the brain in awake animals.[19][20] A probe with a semi-permeable membrane is implanted into the brain region of interest.[19] By perfusing the probe with artificial cerebrospinal fluid (aCSF), molecules like dopamine diffuse across the membrane and are collected for analysis, typically by HPLC with electrochemical detection (HPLC-ECD).[19][21] This allows for the direct assessment of a compound's effect on neurotransmitter dynamics.
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Application Notes & Protocols: A Framework for Elucidating the Neuropharmacological Profile of (S)-3-(3-Methoxyphenyl)piperidine
For: Researchers, scientists, and drug development professionals.
Introduction: Rationale for a Structured Investigation
(S)-3-(3-Methoxyphenyl)piperidine is a chiral synthetic compound featuring a piperidine ring, a common scaffold in neuroactive agents, and a methoxyphenyl moiety.[1] This structural combination suggests a potential interaction with monoamine neurotransmitter systems, which are critical targets in the treatment of numerous psychiatric and neurological disorders. The piperidine structure is present in a multitude of pharmaceuticals, while the methoxyphenyl group is found in ligands for dopamine and serotonin receptors.
Given these structural alerts, a comprehensive experimental plan is required to systematically characterize the pharmacological profile of this compound. This guide presents a phased, multi-tiered approach, beginning with broad in vitro screening to identify primary molecular targets and progressing to targeted in vivo studies to understand its functional effects on complex biological systems. The logic is to build a pharmacological narrative from the molecule-receptor interaction up to its behavioral consequences, ensuring that each experimental step is informed by the last. This document provides the detailed protocols and scientific justification necessary for a rigorous preclinical evaluation.
Part 1: In Vitro Target Identification and Functional Characterization
The initial phase aims to identify the primary molecular targets of this compound and quantify its affinity and functional activity (i.e., whether it acts as an agonist, antagonist, or modulator). Based on its structure, the primary screening panel will focus on key dopamine and serotonin G-protein coupled receptors (GPCRs).
Workflow for In Vitro Screening
Caption: Logic flow from in vitro findings to in vivo experimental design.
Protocol 2.1: Open Field Test for Locomotor Activity
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in mice.
Causality: This experiment directly tests the functional relevance of the in vitro D₂ receptor agonism. By observing the animal's movement in a novel environment, we can quantify the compound's stimulant, depressant, or anxiolytic/anxiogenic properties. [2]Adherence to strict environmental controls and animal handling procedures is critical for the validity of behavioral data. [3][4] Step-by-Step Methodology:
-
Animals: Use adult male C57BL/6J mice (8-10 weeks old). House animals in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). [5]2. Acclimation: On the day of testing, transport the mice to the testing room at least 60 minutes before the experiment begins to allow for acclimation to the new environment. [6][7]3. Compound Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80). Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: 0.1 mg/kg this compound
-
Group 3: 1.0 mg/kg this compound
-
Group 4: 10.0 mg/kg this compound
-
-
Apparatus: Use automated open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to track animal movement. The arena should be cleaned with 70% ethanol between each trial to eliminate olfactory cues. [6]6. Procedure:
-
Immediately after injection, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for 60 minutes.
-
The automated system will record data continuously, typically binned into 5-minute intervals.
-
-
Outcome Measures:
-
Primary: Total distance traveled (cm) - a measure of overall locomotor activity.
-
Secondary:
-
Vertical activity (rearing counts) - a measure of exploratory behavior.
-
Time spent in the center zone vs. periphery - an index of anxiety-like behavior (thigmotaxis).
-
-
-
Data Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparisons between the vehicle and drug-treated groups. [5]A p-value < 0.05 is considered statistically significant.
Hypothetical Data Presentation
Table 2: Effect of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, 60 min) | Rearing Frequency (counts, 60 min) |
| Vehicle | - | 3520 ± 250 | 110 ± 12 |
| Compound | 0.1 | 2850 ± 210 | 85 ± 9 |
| Compound | 1.0 | 5100 ± 340 | 155 ± 15* |
| Compound | 10.0 | 7800 ± 560 | 210 ± 20 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group (Dunnett's test).
Part 3: Mechanistic Validation via Signaling Pathway Analysis
To confirm that the observed effects are mediated by the identified target receptor, it is essential to investigate the downstream intracellular signaling pathways.
Rationale for Pathway Selection
GPCR activation of the Extracellular signal-Regulated Kinase (ERK) pathway is a common downstream signaling event. [8]D₂ receptor activation, through both G-protein dependent and β-arrestin pathways, can lead to the phosphorylation and activation of ERK (p-ERK). [9][10]Measuring p-ERK levels provides a direct biochemical readout of receptor engagement and activation in a cellular context. [11]
Dopamine D₂ Receptor Signaling Pathway
Caption: Simplified Dopamine D₂ receptor signaling cascades.
Protocol 3.1: Western Blot Analysis of ERK Phosphorylation
Objective: To measure the levels of phosphorylated ERK (p-ERK1/2) in D₂ receptor-expressing cells following treatment with this compound.
Causality: Western blotting allows for the specific detection and semi-quantitative analysis of target proteins. [12]By using antibodies specific to the phosphorylated form of ERK (p-ERK) and total ERK (t-ERK), we can determine the ratio of activated to total kinase. An increase in the p-ERK/t-ERK ratio upon compound treatment would provide strong evidence that the compound activates the D₂ receptor signaling cascade. [11] Step-by-Step Methodology:
-
Cell Culture and Plating: Culture D₂-HEK293 cells in 6-well plates until they reach 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium to reduce basal ERK activation.
-
Compound Treatment: Treat the cells with vehicle or varying concentrations of this compound for a short duration (e.g., 5-10 minutes, based on a time-course optimization). [13]4. Cell Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with a primary antibody for total-ERK1/2, following the same immunoblotting steps. [11]11. Densitometry Analysis: Quantify the band intensity for both p-ERK and t-ERK using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to t-ERK for each sample.
References
-
Shukla, A. K., et al. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]
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Urs, N. M., et al. (2017). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry. Available at: [Link]
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Kaya, A. I., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction. Available at: [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.. Available at: [Link]
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Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]
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Wikipedia. (2024). Dopamine receptor. Wikipedia. Available at: [Link]
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Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. Available at: [Link]
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Newman-Tancredi, A., et al. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. British Journal of Pharmacology. Available at: [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]
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Conibear, A. C., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Strange, P. G. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology. Available at: [Link]
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Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Eurofins. Available at: [Link]
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Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
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Aartsma-Rus, A., & van Putten, M. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments. Available at: [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
Constantinescu, C. S., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. International Journal of Molecular Sciences. Available at: [Link]
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Sino Biological. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Sino Biological. Available at: [Link]
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Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Available at: [Link]
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Stensbøl, T. B., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology. Available at: [Link]
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San Diego Instruments. (2021). What is the Locomotor Activity Test? San Diego Instruments. Available at: [Link]
-
Gould, T. D. (2012). Behavioral assessments for pre-clinical pharmacovigilance. Frontiers in Pharmacology. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. Available at: [Link]
-
Rivas-Santisteban, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Methods. Available at: [Link]
-
ter Riet, G., et al. (2017). General Principles of Preclinical Study Design. Methods in Molecular Biology. Available at: [Link]
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German Centre for the Protection of Laboratory Animals (Bf3R). (n.d.). Guidance for planning and conducting confirmatory preclinical studies and systematic reviews. BfR. Available at: [Link]
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ResearchGate. (2023). Statistical Considerations for Preclinical Studies. Request PDF. Available at: [Link]
-
Leavitt, L. S., et al. (2017). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal. Available at: [Link]
-
Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]
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Gatiatulin, A. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
PubChem. (n.d.). 3-(3-methoxyphenyl)piperidine hydrochloride. PubChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis and handling of piperidine derivatives. As one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in modern pharmaceuticals, the piperidine ring is a cornerstone of drug discovery. However, its synthesis, functionalization, and purification are often accompanied by specific challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides field-proven insights and evidence-based solutions to common problems encountered in the laboratory. We will move from general handling and stability issues to specific troubleshooting for core synthetic transformations and purification strategies, grounding our advice in the fundamental chemical principles that govern these reactions.
Section 1: Frequently Asked Questions (FAQs) - General Issues & Purification
This section addresses common observations and challenges related to the physical properties and purification of piperidine and its derivatives.
Q1: My piperidine starting material (or final product) has a yellow or brown tint. What is the cause and how can I remove it?
A: This is a very common issue. The discoloration is typically due to the oxidation of the piperidine's basic nitrogen atom, especially upon exposure to air and light over time.[1][2] While minor discoloration may not affect all applications, high-purity is essential for many, particularly in drug development.
Causality: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, forming various minor impurities and colored degradation products.
Solutions:
-
Distillation: The most effective method for removing colored impurities from liquid piperidines is vacuum distillation.[1][2] This separates the volatile piperidine from non-volatile oxidized polymers and impurities.
-
Charcoal Treatment: For solid derivatives or when distillation is not feasible, treatment with activated charcoal can be effective.[2] Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for 30-60 minutes, and then filter through a pad of Celite® to remove the charcoal.
-
Prevention: To prevent future discoloration, store purified piperidine and its derivatives under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place.[1]
Q2: I'm struggling to separate a pyridine impurity from my piperidine product after a reduction reaction. Why is this so difficult?
A: This is a classic purification challenge caused by the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[1] This means they cannot be effectively separated by simple fractional distillation alone. The azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at around 106.1°C.[1]
Solutions:
-
Purification via Salt Formation: This is the most robust chemical method. Piperidine is a much stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine does not.[1][3] Bubbling CO₂ gas through a solution of the mixture (e.g., in acetone or another organic solvent) will precipitate the piperidine salt, which can then be isolated by filtration.[1][3] The free base can be regenerated by treating the salt with a strong aqueous base like NaOH and then extracting the pure piperidine.[4]
-
Azeotropic Distillation with Water: While less common, azeotropic distillation with water can also be employed to break the piperidine-pyridine azeotrope.[1]
Caption: Logic for separating piperidine from a pyridine impurity.
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A: This is another common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate, which may be insoluble in your solvent system.[1] It can also react with any acidic gases present (e.g., HCl vapors from other nearby reagents) to form salts like piperidine hydrochloride.[1]
Solutions:
-
Resolution: Gently warming the solution may redissolve the salt if it is sparingly soluble. However, the best practice is to prepare fresh solutions for sensitive applications.
-
Prevention: Ensure storage containers are well-sealed and consider storing amine solutions under an inert atmosphere to prevent contact with atmospheric CO₂.[1]
Section 2: Troubleshooting Guide - Synthesis & Core Reactions
This section focuses on the most common synthetic transformation involving piperidines: N-alkylation.
N-Alkylation Reactions
N-alkylation is a fundamental method for functionalizing the piperidine ring. However, it is prone to several issues, including slow reactions and over-alkylation.
Problem 1: My N-alkylation of piperidine is sluggish or incomplete.
A: Slow or incomplete N-alkylation can be traced back to several key factors related to reagents and conditions. The underlying issue is often that the starting piperidine is being deactivated or the reaction components lack sufficient reactivity.
Causality & Troubleshooting:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Basicity | The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the nucleophilic starting piperidine, forming an unreactive ammonium salt and stalling the reaction.[5] | Add a non-nucleophilic "scavenger" base to neutralize the acid as it forms. Common choices include K₂CO₃, triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[5][6] |
| Poor Leaving Group | The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. The reactivity order is I > Br > Cl >> F. | If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[5][7] Alternatively, the chloride can be converted to the iodide in situ using catalytic sodium iodide (Finkelstein reaction). |
| Steric Hindrance | Bulky substituents on either the piperidine nitrogen or the alkylating agent can physically block the nucleophilic attack required for the reaction. | Increase the reaction temperature to provide more energy to overcome the activation barrier. If this fails, a different synthetic route, such as reductive amination, may be necessary.[5] |
| Solvent Effects | Sₙ2 reactions are favored by polar aprotic solvents, which can solvate the cation but not the nucleophile, increasing its effective reactivity. | Use polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[5] Protic solvents like ethanol can hydrogen-bond with the amine, reducing its nucleophilicity. |
Problem 2: I am observing a quaternary ammonium salt as a major byproduct.
A: This is a classic case of over-alkylation. The N-alkylated piperidine product (a tertiary amine) is often more nucleophilic and less sterically hindered than the starting secondary amine, making it highly susceptible to a second alkylation event.[8]
Causality: The tertiary amine product successfully competes with the remaining secondary amine for the alkylating agent, leading to the formation of an undesired quaternary ammonium salt. This is especially problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.[8]
Solutions to Prevent Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine). This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.[5][8]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[6][8] This maintains a low concentration of the alkylating agent at all times, heavily favoring mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can help control the reaction rate and reduce the likelihood of the second, often faster, alkylation.[5]
Caption: A decision-making workflow for troubleshooting the over-alkylation of piperidine derivatives.
Experimental Protocol 1: Controlled N-Alkylation of a Piperidine Derivative
This protocol incorporates best practices to minimize over-alkylation.
-
Reactor Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the piperidine derivative (1.1 equivalents).
-
Solvent and Base: Add anhydrous acetonitrile (to make a ~0.1 M solution) followed by finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Initial Stirring: Begin vigorous stirring of the suspension at room temperature.
-
Slow Addition of Alkylating Agent: Dissolve the alkyl halide (1.0 equivalent) in a small volume of anhydrous acetonitrile. Using a syringe pump, add this solution to the stirred reaction mixture over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting piperidine is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the insoluble base (K₂CO₃) and salts. Rinse the filter cake with additional acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography, distillation, or recrystallization.
Experimental Protocol 2: N-Alkylation via Reductive Amination (Alternative to Avoid Over-Alkylation)
Reductive amination is an excellent alternative that completely avoids the issue of over-alkylation by forming a C-N bond through a different mechanism.[8]
-
Reactor Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., dichloroethane or THF).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium or enamine intermediate.
-
Reduction: In a single portion, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup and Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Section 3: Troubleshooting Guide - Purification
Problem: My piperidine derivative shows significant tailing on TLC and gives low recovery during silica gel column chromatography.
A: This is a pervasive issue when purifying basic compounds on standard silica gel.
Causality: The surface of silica gel is decorated with acidic silanol (Si-OH) groups. The basic nitrogen atom of your piperidine derivative can form strong, sometimes irreversible, ionic interactions with these acidic sites. This leads to "streaking" or "tailing" on a TLC plate and can cause your compound to get stuck on the column, resulting in poor recovery and broad elution bands.[2]
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a small amount of a basic additive like triethylamine (typically 0.1-1%) or ammonia (e.g., a 98:2 mixture of DCM/Methanol with 0.2% NH₄OH). This additive will neutralize the most acidic sites on the silica, allowing your compound to elute cleanly.[2]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for the purification of basic compounds.
-
"End-capped" Silica: Use a reversed-phase column (like C18) where the residual silanol groups have been chemically capped to reduce their acidity.[2]
-
References
- BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the scale-up of 2-Piperidinol synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Optimizing reaction conditions for phenylethynyl piperidine synthesis. BenchChem.
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Li, et al. (2020). Optimization of the reaction conditions. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
-
Singh, A., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
- CN101602748B - A kind of purification method of high-purity piperidine. (2012).
Sources
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (S)-3-(3-Methoxyphenyl)piperidine
Welcome to the technical support guide for the synthesis of (S)-3-(3-Methoxyphenyl)piperidine, a key chiral intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers in overcoming common challenges related to side product formation, reaction optimization, and stereochemical control.
Overview of a Modern Synthetic Approach
A robust and contemporary method for synthesizing enantioenriched 3-arylpiperidines involves a three-step sequence: 1) partial reduction of pyridine to a dihydropyridine intermediate, 2) a highly regio- and enantioselective Rhodium-catalyzed asymmetric carbometalation (reductive Heck reaction), and 3) a final reduction and deprotection to yield the target piperidine.[1][2] This guide will focus on troubleshooting issues related to this pathway, particularly the critical asymmetric coupling step.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, focusing on their root causes and providing actionable solutions.
Q1: My starting material, phenyl pyridine-1(2H)-carboxylate, is impure. I'm observing a mixture of diene isomers and over-reduced byproducts. How can I resolve this?
A1: This is a critical and common challenge, as the purity of the dihydropyridine intermediate directly impacts the efficiency of the subsequent asymmetric coupling.
-
Causality: The partial reduction of pyridine to 1,2-dihydropyridine is sensitive. Over-reduction can lead to tetrahydropyridine or piperidine byproducts. The isolated diene can also be unstable and isomerize. Major challenges include the formation of diene isomers and doubly reduced side products.[3]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the initial reaction of pyridine with NaBH₄ and phenyl chloroformate is maintained at a strictly controlled low temperature (e.g., -78 °C) to prevent over-reduction.[4]
-
Purification Strategy: The crude product often requires careful purification. A short-path distillation or flash chromatography on silica gel can be effective.
-
Recrystallization: For obtaining high-purity starting material, recrystallization is highly recommended. Mishra et al. report successfully recrystallizing phenyl pyridine-1(2H)-carboxylate from methanol to yield a stable, crystalline white solid with 72% yield.[3][4]
-
Storage: Store the purified dihydropyridine under an inert atmosphere (Argon or Nitrogen) at low temperatures to prevent decomposition and isomerization.
-
Q2: The Rh-catalyzed coupling reaction has a low yield. What are the likely causes and how can I improve the conversion?
A2: Low yield in the key C-C bond-forming step can be attributed to several factors, from reagent quality to catalyst activity. A systematic check is the most effective approach.[5]
-
Causality & Solutions:
-
Catalyst Inactivity: The Rhodium catalyst's activity is paramount. Ensure the catalyst precursor (e.g., [Rh(cod)OH]₂) and the chiral ligand (e.g., (S)-Segphos) are of high purity and have been stored correctly under an inert atmosphere.
-
Protodeboronation of Boronic Acid: A significant side reaction is the protodeboronation of the 3-methoxyphenylboronic acid, which converts it to anisole, rendering it inactive for the cross-coupling. This process is often pH-dependent.[3]
-
Mitigation: Use the recommended excess of boronic acid (e.g., 3 equivalents) to drive the reaction to completion.[3] Ensure the base (e.g., aq. CsOH) is added correctly as per the protocol to maintain the optimal pH for transmetalation while minimizing protodeboronation.
-
-
Atmospheric Contamination: The reaction is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon) and that all solvents are properly degassed before use.[4]
-
Suboptimal Conditions: Temperature and reaction time are critical.[5] For this specific transformation, a temperature of 70 °C for 20 hours is reported to be effective.[3] Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent.
-
Caption: Competing desired reaction vs. protodeboronation side reaction.
Q3: The enantioselectivity (ee) of my this compound is poor. How can I improve it?
A3: Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Poor stereocontrol almost always points to issues with the chiral ligand or the reaction conditions.
-
Causality & Solutions:
-
Chiral Ligand Purity: The enantiomeric purity of your chiral phosphine ligand (e.g., (S)-Segphos) is non-negotiable. Use a ligand from a reputable supplier and confirm its purity if possible.
-
Ligand Choice: While (S)-Segphos is reported to be effective, other ligands might perform differently. Screening a small panel of chiral ligands can be a valuable optimization step.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Deviations from the optimal temperature (70 °C) can lead to a decrease in enantioselectivity.[3] Ensure consistent and accurate temperature control.
-
Solvent System: The solvent mixture (e.g., Toluene:THP:H₂O) is crucial for both solubility and catalytic turnover.[4] Ensure you are using high-purity, dry solvents (for the organic phase) and maintaining the correct ratios.
-
| Parameter | Condition A (Standard) | Condition B (Hypothetical Issue) | Expected Outcome |
| Chiral Ligand | (S)-Segphos (>99% ee) | (S)-Segphos (degraded or impure) | A: High ee (>95%)B: Low ee |
| Temperature | 70 °C (consistent) | 90 °C (overheating) | A: High eeB: Reduced ee |
| Atmosphere | Inert (Argon) | Air (leak in system) | A: High yield & eeB: Low yield, potential for side products |
Q4: I'm having trouble with the final hydrogenation and deprotection step. The reaction is incomplete. What should I do?
A4: The final conversion to the free piperidine requires complete reduction of the tetrahydropyridine double bond and cleavage of the carbamate protecting group.
-
Causality & Solutions:
-
Hydrogenation Catalyst: The activity of the Palladium on Carbon (Pd/C) catalyst is crucial. Use a fresh batch of catalyst. Ensure the reaction is adequately pressurized with hydrogen (as per safety protocols) and stirred vigorously to ensure good mass transfer.
-
Deprotection Conditions: The saponification of the phenyl carbamate with potassium hydroxide (KOH) in methanol is generally robust. However, if the reaction is sluggish, you can slightly increase the temperature or the concentration of the KOH solution. Monitor the reaction by TLC to confirm the disappearance of the N-protected intermediate.[3]
-
Frequently Asked Questions (FAQs)
Q: Can I use a different protecting group for the pyridine nitrogen? A: Yes, other carbamate protecting groups can be used. However, the phenyl carbamate was found to give the best results in terms of synthesizing and scaling up the dihydropyridine starting material, which can be isolated as a stable solid.[3] Other groups may result in oils that are more difficult to purify.
Q: What is the role of water in the Rh-catalyzed coupling reaction? A: Water is a key component of the solvent system and is necessary for the protodemetalation step, which regenerates the active Rh(I) catalyst and releases the final product.[3] It also helps to dissolve the inorganic base (CsOH).
Q: My final product appears to be an oil, is this correct? A: Yes, the free base of 3-(3-methoxyphenyl)piperidine is typically isolated as an oil.[6] The hydrochloride salt, however, is a solid.
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis
This protocol is adapted from the work of Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[4]
Step 1: Catalyst Preparation
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under vacuum, and purge with argon. Repeat this cycle three times.
-
Add Toluene (0.25 mL), Tetrahydrofuran (0.25 mL), and H₂O (0.25 mL) via syringe.
-
Add aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv) and stir the catalyst solution at 70 °C for 10 minutes.
Step 2: Coupling Reaction
-
To the pre-activated catalyst solution, add 3-methoxyphenylboronic acid (1.5 mmol, 3.0 equiv).
-
Add a solution of phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) in a minimal amount of toluene.
-
Stir the resulting mixture at 70 °C for 20 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (5 mL) and pass it through a short plug of silica gel.
-
Wash the silica plug with an additional 20 mL of diethyl ether.
-
Combine the organic filtrates and remove the solvents under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired N-protected 3-aryl-tetrahydropyridine.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][1][2][3]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Supporting Information for Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. synthesis-of-organic-compounds.com. [Link][4]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][3]
-
Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. [Link][6]
-
Chou, T.-S., & Chen, H.-C. (2006). CONCISE SYNTHESIS OF 3-ARYLPIPERIDINES. HETEROCYCLES, 68(6), 1219. [Link]
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Synthesis and Purification of (S)-3-(3-Methoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of (S)-3-(3-Methoxyphenyl)piperidine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question: My reaction yield for the synthesis of 3-(3-Methoxyphenyl)piperidine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in piperidine synthesis can often be attributed to several factors, primarily related to the specific synthetic route employed. The catalytic hydrogenation of a corresponding pyridine precursor is a common method, and issues can arise from catalyst activity, reaction conditions, and the purity of starting materials.[1][2]
Potential Causes and Solutions:
-
Catalyst Inactivation or Poisoning: The catalyst, such as Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), is susceptible to poisoning by impurities like sulfur or nitrogen-containing compounds in the starting material or solvent.[1]
-
Solution: Ensure the purity of the pyridine precursor and use high-purity, anhydrous solvents. If catalyst poisoning is suspected, consider pre-treating the starting material with a scavenger resin or performing a preliminary purification step. Using a fresh batch of a high-quality catalyst is also recommended.[2]
-
-
Incomplete Reaction: The aromaticity of the pyridine ring requires sufficient energy to overcome, and incomplete conversion can result from inadequate temperature, pressure, or reaction time.[1][2]
-
Solution: Gradually increase the hydrogen pressure and reaction temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] For instance, a typical procedure involves stirring the substituted pyridine with PtO₂ in glacial acetic acid under hydrogen pressure for 4-24 hours.[1]
-
-
Side Reactions: Over-reduction or other side reactions can consume the starting material or the desired product, leading to a lower yield.[1]
-
Solution: Optimize the reaction conditions by starting with milder conditions (lower temperature and pressure) and gradually increasing them. The choice of catalyst can also influence the prevalence of side reactions; Rhodium-based catalysts may offer better selectivity in some cases.[1]
-
Question: I am observing significant levels of impurities in my final product after purification. What are the common impurities and how can I effectively remove them?
Answer:
Impurities in the final product can originate from the starting materials, side reactions during the synthesis, or degradation. Common impurities include regioisomers, partially hydrogenated intermediates, and by-products from the synthetic route.
Common Impurities and Purification Strategies:
| Impurity Type | Potential Source | Recommended Purification Method |
| Regioisomers (e.g., 2- or 4-substituted piperidines) | Non-selective synthesis | Column chromatography on silica gel is typically effective. The choice of eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine) should be optimized to achieve good separation. |
| Partially Hydrogenated Intermediates (e.g., tetrahydropyridines) | Incomplete reaction | Driving the reaction to completion by extending the reaction time or increasing catalyst loading can minimize these.[2] If present in the crude product, column chromatography can be used for removal. |
| N-Oxides | Oxidation of the piperidine nitrogen | Can be minimized by working under an inert atmosphere. Removal can be achieved by chemical reduction or chromatography. |
| Starting Pyridine | Incomplete reaction | Easily separated by column chromatography due to the significant difference in polarity compared to the piperidine product. |
Detailed Purification Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The addition of a small amount of a basic modifier like triethylamine can help to prevent tailing of the amine product on the silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Question: I am struggling with the chiral separation of the (R)- and (S)-enantiomers of 3-(3-Methoxyphenyl)piperidine. What are the most effective methods?
Answer:
The separation of enantiomers is a critical step in obtaining the desired stereochemically pure this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[3]
Effective Chiral Separation Techniques:
-
Chiral HPLC: This is the preferred method for both analytical and preparative scale separation of enantiomers.
-
Recommended Columns: Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® series), have shown excellent enantioselectivity for piperidine derivatives.[4]
-
Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol is often effective. The ratio of these solvents should be optimized to achieve the best resolution.[3] The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can sometimes improve peak shape and resolution.[3]
-
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic piperidine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Procedure:
-
Dissolve the racemic 3-(3-Methoxyphenyl)piperidine in a suitable solvent.
-
Add a solution of a chiral resolving agent (e.g., tartaric acid or mandelic acid).
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out.
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Liberate the free base from the purified salt by treatment with a base (e.g., NaOH solution) and extract the desired enantiomer.[5]
-
-
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a liquid or a low-melting solid at room temperature.[6] As a secondary amine, it can be susceptible to oxidation and may absorb atmospheric carbon dioxide to form a carbonate salt.[1] For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., 4°C), protected from light.[6]
Q2: Which analytical techniques are most suitable for determining the purity and identity of this compound?
A2: A combination of analytical techniques should be used to confirm the identity and purity of the compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Chiral HPLC: Determines the enantiomeric purity (ee%).
-
Gas Chromatography (GC): Can be used to assess purity, especially for volatile impurities.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, as with any chemical, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on handling and storage.[6]
Q4: Can I use a protecting group strategy to improve the yield and reduce side reactions?
A4: Yes, a protecting group strategy can be very effective. Protecting the piperidine nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can prevent side reactions at the nitrogen atom during subsequent synthetic steps.[7] The protecting group can then be removed under specific conditions to yield the desired secondary amine. This approach can lead to cleaner reactions and higher overall yields.
Troubleshooting Decision Tree for Piperidine Synthesis:
Caption: Troubleshooting Decision Tree for Piperidine Synthesis.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (2025).
- European Patent Office. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
- Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
National Center for Biotechnology Information. (n.d.). 2-(3-Methoxyphenyl)piperidine. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Vertom, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Stability issues of (S)-3-(3-Methoxyphenyl)piperidine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (S)-3-(3-Methoxyphenyl)piperidine. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide has been developed to provide in-depth technical assistance regarding the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental work. Our goal is to equip you with the knowledge to proactively manage and troubleshoot stability issues, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several key factors, primarily stemming from its chemical structure, which includes a secondary amine within a piperidine ring and a methoxyphenyl group. These factors include:
-
pH: The acidity or basicity of the solution can significantly impact the compound's stability. Piperidine derivatives can be susceptible to acid-catalyzed degradation.[1]
-
Oxidation: As a secondary amine, the piperidine nitrogen is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[5][6][7]
-
Light (Photostability): Aromatic amines can be sensitive to light, particularly UV radiation, which can lead to photodegradation.[8][9][10]
-
Solvent: The choice of solvent can influence stability through interactions with the compound and by affecting the rates of degradation reactions.[11][12]
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure the long-term stability of this compound solutions, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation.[5][6] |
| Light | Store in amber vials or protect from light | Prevents photodegradation of the aromatic amine moiety.[8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidative degradation.[2][3] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents solvent evaporation and contamination. |
For short-term storage, room temperature may be acceptable, but it is crucial to protect the solution from light.
Q3: What are the likely degradation pathways for this compound?
Based on its structure, the most probable degradation pathways for this compound are:
-
Oxidation of the Piperidine Nitrogen: The secondary amine is a prime target for oxidation, potentially forming N-oxides or other oxidized species. This can be a significant pathway, especially in the presence of air and trace metals.[2][3][13]
-
Hydrolysis of the Methoxy Group: While generally stable, under strongly acidic or basic conditions, the methoxy group on the phenyl ring could undergo hydrolysis to a hydroxyl group.
-
Ring Opening of the Piperidine Moiety: Although less common under typical experimental conditions, extreme pH and temperature could lead to the opening of the piperidine ring.[14]
-
Photodegradation: The aromatic methoxyphenyl ring can absorb UV light, leading to the formation of reactive species and subsequent degradation products.[8][10]
Q4: How can I monitor the stability of my this compound solution over time?
Regularly monitoring the purity of your solution is essential. The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.
Key parameters to monitor include:
-
Peak Area/Purity of the Parent Compound: A decrease in the peak area of this compound over time indicates degradation.
-
Appearance of New Peaks: The emergence of new peaks in the chromatogram suggests the formation of degradation products.
Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the mass of any degradation products, providing clues to their structure.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for structural changes in the molecule over time.[17][18][19]
Troubleshooting Guide
Issue 1: I am observing a decrease in the purity of my this compound solution, as determined by HPLC.
A decrease in purity is a clear indicator of degradation. Follow this troubleshooting workflow to identify and mitigate the cause:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nva.sikt.no [nva.sikt.no]
- 4. academic.oup.com [academic.oup.com]
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- 6. researchgate.net [researchgate.net]
- 7. sites.utexas.edu [sites.utexas.edu]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Synthesis & Stereoselectivity
Welcome to the Technical Support Center for Chiral Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling stereoselectivity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your stereoselective reactions and analyses. Our approach is rooted in explaining the fundamental principles behind the troubleshooting steps, empowering you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Poor Stereoselectivity in Asymmetric Reactions
Achieving high enantiomeric or diastereomeric excess is the primary goal of any stereoselective synthesis. When selectivity is low, a systematic investigation of reaction parameters is essential. This section addresses the most common factors that influence stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is showing low enantiomeric excess (ee). Where should I start troubleshooting?
A: Low enantiomeric excess is a frequent issue that can often be resolved by systematically evaluating the reaction conditions.[1] A logical first step is to confirm the result and then investigate the most common variables: temperature, solvent, and the integrity of your chiral catalyst or auxiliary.
Start with a workflow that prioritizes the easiest and most impactful variables to check.
Caption: General troubleshooting workflow for low enantiomeric excess.
Q2: How significantly does temperature affect the stereoselectivity of my reaction?
A: Temperature is a critical parameter for controlling stereoselectivity.[2][3] Generally, lowering the reaction temperature enhances enantioselectivity because it increases the free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the two enantiomers.[4]
-
Causality: According to the Eyring equation, selectivity is proportional to the difference in activation enthalpies (ΔΔH‡) and entropies (ΔΔS‡) between the two competing pathways.[5] Lower temperatures give the enthalpic term more influence, which is often the primary driver of selectivity.
-
Troubleshooting Steps:
-
Screen Lower Temperatures: If your reaction is running at room temperature, try cooling it to 0 °C, -20 °C, or even -78 °C.[1][4]
-
Beware of "Inversion Temperature": In some cases, a non-linear relationship exists between temperature and selectivity.[6][7] This "inversion temperature" phenomenon can cause selectivity to decrease and then increase again as the temperature changes.[5][7] This is often due to a shift in the dominant reactive species, such as different solute-solvent clusters.[6][7] If you observe unusual temperature effects, a detailed study across a wider temperature range is warranted.[5]
-
Balance Rate and Selectivity: Extremely low temperatures may slow the reaction rate to an impractical level. You must find an optimal balance.
-
Q3: I changed the solvent and my ee% dropped dramatically. Why is the solvent so important?
A: The solvent is not an inert medium; it actively participates in the reaction by solvating the catalyst, substrate, and transition states.[6][8][9] Changing the solvent can alter the conformation and stability of the key transition states, directly impacting stereoselectivity.[8]
-
Causality:
-
Catalyst-Solvent Interactions: Solvents can coordinate to the metal center of a catalyst or hydrogen bond with an organocatalyst, altering its chiral environment.
-
Transition State Stabilization: Polar solvents might stabilize a more polar transition state, while nonpolar solvents favor a less polar one. If the two diastereomeric transition states have different polarities, a change in solvent can alter their relative energies.
-
Solute-Solvent Clusters: Reactants and catalysts exist in solution as dynamic solute-solvent clusters. The structure of these clusters, which influences reactivity and selectivity, is highly dependent on the solvent.[5][6][7]
-
-
Troubleshooting Steps:
-
Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, acetonitrile, ethers).[1]
-
Check for Impurities: Ensure solvents are anhydrous and pure. Trace amounts of water or other impurities can poison a catalyst or alter the reaction pathway.[8]
-
Consider Enantiodivergence: In some rare cases, changing the solvent can even reverse the enantioselectivity, producing the opposite enantiomer as the major product.[10] This indicates a fundamental shift in the reaction mechanism or the nature of the catalyst-substrate interaction.[10]
-
| Solvent Property | Potential Impact on Stereoselectivity | Common Examples |
| Polar Aprotic | Can stabilize charged intermediates or polar transition states. May coordinate with Lewis acidic catalysts. | THF, CH₂Cl₂, Acetonitrile |
| Nonpolar Aprotic | Generally favor less polar, more organized transition states. | Toluene, Hexanes |
| Polar Protic | Can hydrogen bond with catalysts or substrates, potentially disrupting the desired chiral environment. | Methanol, Ethanol |
Q4: I suspect my chiral catalyst is the problem. What should I check?
A: The chiral catalyst is the heart of the asymmetric reaction, and its integrity is paramount.[1] Deactivation, impurities, or incorrect handling can lead to poor performance.[11][12]
-
Causality:
-
Poisoning: Impurities in the substrate or solvent can bind to the catalyst's active sites, rendering them inactive.[11][13] Common poisons include water, oxygen, sulfur, or metal contaminants.
-
Decomposition/Aggregation: The catalyst may be unstable under the reaction conditions (e.g., high temperature, presence of an oxidant/reductant) or may aggregate at higher concentrations.
-
Lewis Basic Reagents/Products: In some reactions, basic amines or other products can coordinate strongly to the catalyst, causing deactivation.[14]
-
-
Troubleshooting Steps:
-
Verify Purity and Source: Use a fresh batch of catalyst or re-purify the existing one. Ensure starting materials are free from potential poisons.
-
Handle Appropriately: Many catalysts are air- or moisture-sensitive. Use proper inert atmosphere techniques (e.g., Schlenk line, glovebox).
-
Optimize Catalyst Loading: Too little catalyst may result in a slow reaction or incomplete conversion. Too much can sometimes lead to side reactions or aggregation. Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Consider Regeneration: For some catalysts, a regeneration procedure can restore activity.[11][12]
-
Section 2: Specific Challenges in Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, but controlling its stereochemistry is complex, as it can generate two new stereocenters.
Frequently Asked Questions (FAQs)
Q1: My aldol reaction is giving a 1:1 mixture of syn and anti diastereomers. How can I control the diastereoselectivity?
A: Controlling diastereoselectivity in an aldol reaction hinges on controlling the geometry of the enolate (E vs. Z) and ensuring the reaction proceeds through a highly organized transition state.[15][16]
-
Causality (The Zimmerman-Traxler Model): The stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen.[15][16][17]
-
A Z-enolate typically leads to the syn aldol product.
-
An E-enolate typically leads to the anti aldol product.[17]
-
Caption: Zimmerman-Traxler model for controlling aldol diastereoselectivity.
-
Troubleshooting Steps:
-
Control Enolate Geometry: The choice of base and conditions for enolate formation is crucial.
-
To favor the kinetic Z-enolate (for syn products), use a bulky base like Lithium Diisopropylamide (LDA) at -78 °C in THF.[15]
-
To favor the thermodynamic E-enolate (for anti products), different conditions, sometimes involving other lithium amide bases like LiHMDS, may be required.
-
-
Use Boron Enolates: For exceptionally high levels of diastereoselectivity, use boron enolates (e.g., formed with 9-BBN-OTf or Cy₂BCl).[15][16] The shorter B-O bonds create a more compact and rigid transition state, amplifying steric interactions and leading to cleaner outcomes.[16]
-
Q2: How do I make my aldol reaction enantioselective?
A: To induce enantioselectivity, you must introduce a chiral element that differentiates the two faces of the enolate or the aldehyde. This is typically achieved using chiral auxiliaries or chiral catalysts.
-
Chiral Auxiliaries (Substrate Control): A chiral auxiliary is an enantiopure group temporarily attached to your substrate.[18] The most famous examples are Evans' oxazolidinone auxiliaries.[19]
-
Mechanism: The auxiliary's steric bulk blocks one face of the enolate, forcing the aldehyde to approach from the opposite face. This controls the absolute stereochemistry of the newly formed centers.[19]
-
Note: The effectiveness of Evans' auxiliaries can be low for acetate aldol reactions (where there is no α-substituent on the enolate) because a key steric interaction that enforces selectivity is absent.[19]
-
-
Chiral Catalysts (Reagent Control): Asymmetric catalysis uses a chiral Lewis acid or organocatalyst to create a chiral environment around the reactants.[18][20] This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is needed.[18][21]
-
Challenge: A major challenge in catalytic asymmetric Mukaiyama aldol reactions is the potential for an achiral background reaction catalyzed by TMSOTf, which can erode enantioselectivity.[20]
-
Section 3: Issues in Chiral Analysis and Purification
An accurate assessment of stereoselectivity is impossible without reliable analytical methods. Chiral chromatography is the gold standard for determining enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble separating my enantiomers on a chiral HPLC/SFC column. What should I do?
A: Developing a chiral separation method is often an empirical process that requires screening multiple columns and mobile phases.[22][23][24] Selectivity in chiral separations comes from the stationary phase, the mobile phase, and the temperature.[22]
-
Causality: Chiral recognition occurs when the enantiomers form transient diastereomeric complexes with the chiral stationary phase (CSP).[23] The difference in stability of these two complexes leads to different retention times and, thus, separation.
-
Troubleshooting Steps (A Screening Approach):
-
Start with Polysaccharide Columns: Coated or immobilized polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are the most versatile and have the highest success rates for initial screening.[23][24]
-
Screen Multiple Mobile Phases: For a given column, screen a set of standard mobile phases. A typical normal-phase screen might include varying ratios of hexane/isopropanol and hexane/ethanol.[24]
-
Vary the Temperature: Temperature can significantly affect selectivity.[22] Try running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). In some cases, decreasing the temperature can substantially increase enantioselectivity.[2]
-
Consider Column Memory: Be aware that additives (like acids or bases) can be retained on the column and affect subsequent analyses, a phenomenon known as "column memory".[25] Thoroughly flush columns between methods.
-
| Parameter | Starting Point for Screening | Rationale |
| Stationary Phase | Start with 2-3 different polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).[24] | These phases offer broad applicability and different selectivity mechanisms.[23] |
| Mobile Phase | Hexane/Isopropanol (90/10, 80/20), Hexane/Ethanol (90/10, 80/20). | These alcohol modifiers interact differently with the CSP, providing different selectivities. |
| Temperature | 25 °C | A standard starting point before exploring temperature effects. |
| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID columns) | Standard flow rate for initial screening. |
Q2: My ee% values seem inconsistent. How can I ensure my measurements are accurate?
A: Accurate ee% determination requires a robust analytical method and careful sample preparation. While modern chiral chromatography is highly reliable, older methods like optical rotation are not.
-
Why Optical Rotation is Unreliable: The relationship between optical rotation and enantiomeric excess is not always linear (the Horeau effect), and small amounts of highly rotating impurities can give drastically incorrect results.[26][27] Therefore, chromatographic methods are strongly preferred.
-
Best Practices for Accurate ee% Measurement:
-
Achieve Baseline Resolution: For accurate integration, the peaks corresponding to the two enantiomers must be fully separated (Resolution > 1.5).
-
Ensure Proper Integration: Check the peak integration parameters. Incorrect baseline settings can lead to significant errors in the calculated peak areas.
-
Create a Calibration Curve: For the highest accuracy, especially in regulated environments, prepare samples of known ee% and create a calibration curve to correlate the measured area ratio with the true ee%.[28]
-
Confirm Peak Identity: Inject a sample of the racemate (50:50 mixture) to confirm the retention times of both enantiomers. If available, inject an authentic sample of one pure enantiomer to definitively assign the peaks.
-
Section 4: Challenges in Chiral Resolution
When a stereoselective synthesis is not feasible or provides low ee%, resolution of a racemic mixture is a common alternative strategy.
Frequently Asked Questions (FAQs)
Q1: My diastereomeric salt crystallization isn't working. The ee% of my resolved material is very low. What's wrong?
A: Diastereomeric salt crystallization separates enantiomers by converting them into diastereomeric salts, which have different physical properties like solubility.[29][30] Low ee% typically stems from an inappropriate choice of resolving agent, solvent, or suboptimal crystallization conditions.[31]
-
Troubleshooting Steps:
-
Select the Right Resolving Agent: The choice is often empirical. For a racemic acid, screen a variety of chiral bases (e.g., (+)- and (-)-α-phenylethylamine, brucine). For a racemic base, screen chiral acids (e.g., (+)- and (-)-tartaric acid, (+)-camphor-10-sulfonic acid).[31]
-
Optimize the Solvent System: The solvent is critical for maximizing the solubility difference between the two diastereomeric salts. Screen a range of solvents or solvent mixtures.
-
Control Crystallization Conditions: Slow cooling and avoiding excessive agitation generally lead to higher purity crystals.
-
Recrystallize: It is very common that a single crystallization does not provide high ee%. One or more recrystallizations of the diastereomeric salt are often necessary to achieve high enantiopurity.[31]
-
Q2: I'm attempting a kinetic resolution, but the selectivity is poor. How can I improve it?
A: Kinetic resolution separates enantiomers because one reacts significantly faster than the other with a chiral catalyst or reagent.[32] The efficiency is defined by the selectivity factor (s = k_fast / k_slow). For a kinetic resolution to be practical, 's' must be high (typically >50).[33]
-
Causality: The difference in reaction rates arises from the energetic difference between the two diastereomeric transition states involving the fast-reacting enantiomer and the slow-reacting enantiomer.
-
Troubleshooting Steps:
-
Choose a Highly Selective Catalyst/Reagent: The intrinsic selectivity of the chiral catalyst is the most important factor. If 's' is low, you may need to find a different catalytic system.
-
Stop the Reaction at the Right Time: In a classic kinetic resolution, the maximum theoretical yield for one enantiomer is 50%.[34] As the reaction proceeds past 50% conversion, the ee of the product will decrease.[33] Conversely, the ee of the unreacted starting material continuously increases. You must monitor the reaction to stop it at the optimal point for your desired compound (product or starting material).
-
Consider a Dynamic Kinetic Resolution (DKR): If the starting material can be racemized under the reaction conditions, it is possible to convert >50% of the racemate into a single enantiomer of the product.[34] This requires finding a racemization catalyst that is compatible with the resolution catalyst.
-
Caption: Workflow of a classic kinetic resolution.
Section 5: Detailed Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in an Asymmetric Reaction
This protocol provides a framework for evaluating the effect of temperature on stereoselectivity.
-
Setup: Set up three identical reactions in parallel in round-bottom flasks equipped with stir bars and under an inert atmosphere (e.g., N₂ or Ar).
-
Reagent Preparation: Prepare a stock solution of the substrate and any achiral reagents to ensure identical concentrations in each reaction. Prepare a separate stock solution of the chiral catalyst/ligand.
-
Temperature Control:
-
Reaction A (Room Temp): Place the flask in a water bath at 25 °C.
-
Reaction B (0 °C): Place the flask in an ice-water bath.
-
Reaction C (-78 °C): Place the flask in a dry ice/acetone bath.
-
-
Reaction Initiation: Allow the flasks to equilibrate to the target temperature for 15-20 minutes. Add the catalyst solution to each flask simultaneously to initiate the reactions.
-
Monitoring: Monitor all three reactions by TLC or LC-MS. Take aliquots at set time points (e.g., 1h, 4h, 16h). Quench the aliquots immediately (e.g., with a saturated NH₄Cl solution).
-
Analysis: Work up the quenched aliquots and analyze the enantiomeric excess of the product using a validated chiral HPLC or SFC method.
-
Evaluation: Compare the ee% values obtained at each temperature to determine the optimal condition. Note the impact on reaction time.
Protocol 2: Standard Chiral HPLC Screening
This protocol outlines a systematic approach for initial method development for a new chiral compound.
-
Column Selection: Choose a set of 3-4 complementary polysaccharide-based chiral stationary phases (CSPs). A good starting set is Chiralpak IA, Chiralpak IB, and Chiralpak IC.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic compound in the initial mobile phase or a compatible solvent.
-
Mobile Phase Preparation: Prepare four standard mobile phases:
-
MP A: 90:10 n-Hexane / Isopropanol (IPA)
-
MP B: 80:20 n-Hexane / IPA
-
MP C: 90:10 n-Hexane / Ethanol (EtOH)
-
MP D: 80:20 n-Hexane / EtOH
-
-
Screening Execution:
-
Install the first column (e.g., Chiralpak IA).
-
Equilibrate the column with MP A for at least 10 column volumes.
-
Inject the sample and run the analysis for 20-30 minutes.
-
Repeat the injection for MP B, MP C, and MP D, ensuring proper column equilibration before each run.
-
Repeat this entire process for the remaining selected columns.
-
-
Data Review: Evaluate all chromatograms. Look for conditions that provide any separation (alpha > 1). The condition with the highest resolution (Rs) is the best candidate for further optimization (e.g., by adjusting the mobile phase ratio or temperature).
References
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Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 709-722. [Link]
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Request PDF. (n.d.). Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. [Link]
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Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Phillips, A. M. F. (2009). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Biocatalysis and Biotransformation, 10(1-4), 1-4. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
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Said, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Wolff, A., Straathof, A. J. J., & Heijnen, J. J. (2000). Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception? ResearchGate. [Link]
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Catak, S., et al. (2019). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 10(28), 6816-6825. [Link]
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ChemistryViews. (2017). Solvent-Induced Enantioselectivity. ChemistryViews. [Link]
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Cainelli, G., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (20), 1967-1968. [Link]
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Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]
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Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
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Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
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Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
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Ghorai, M. K. (2018). Substrate Directed Asymmetric Reactions. Chemical Reviews, 118(9), 4657-4735. [Link]
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Filo. (n.d.). Explain chirality and stereoselectivity in substrate-controlled reactions. Filo. [Link]
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Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
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Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]
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Rivas, F., et al. (2008). High stereoselectivity on low temperature Diels-Alder reactions. Beilstein Journal of Organic Chemistry, 4, 30. [Link]
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
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Oisaki, K., & Kanai, M. (2018). Substrate-Directed Catalytic Selective Chemical Reactions. Yakugaku Zasshi, 138(5), 635-640. [Link]
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Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
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Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
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Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]
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Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
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Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 91(11), 1982-1986. [Link]
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Moor, S. R., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 10(6), 1386-1392. [Link]
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Masamune, S., et al. (2007). Strategies for Stereocontrolled Synthesis. MIT OpenCourseWare. [Link]
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Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. [Link]
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All 'Bout Chemistry. (2019). Diastereoselectivity in Aldol Condensation: Zimmerman Traxler Model for CSIR NET/ GATE. YouTube. [Link]
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Vedejs, E., & Jure, M. (2005). Practical Considerations in Kinetic Resolution Reactions. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]
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Asymmetric-Synthesis. (n.d.). University of Bath. [Link]
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Not Voodoo. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]
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Kagan, H. B. (1999). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 121(15), 3683-3693. [Link]
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Alexanian, E. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Supergroup Meeting. [Link]
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CPI. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Catalyst Performance Inc. [Link]
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Asymmetric reactions_synthesis. (n.d.). SlidePlayer. [Link]
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Wang, H., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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Paul, C. E., & Hollmann, F. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(3), 853-866. [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
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Topsoe. (2025). Catalyst deactivation challenges in FCC and how to prevent them. Topsoe. [Link]
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Technical Support Center: Scaling Up (S)-3-(3-Methoxyphenyl)piperidine Production
Welcome to the technical support center for the synthesis and scale-up of (S)-3-(3-Methoxyphenyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to provide expert insights and practical solutions to common challenges encountered during the production of this valuable chiral intermediate. The piperidine moiety is a crucial component in many pharmaceuticals, and achieving high enantiopurity on a large scale is a significant synthetic challenge.[1][2][3] This resource consolidates field-proven advice and troubleshooting strategies to facilitate a seamless transition from bench-scale discovery to robust, scalable production.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to produce enantiomerically enriched this compound?
The most prevalent and industrially viable method for synthesizing this compound is the asymmetric hydrogenation of a prochiral precursor, typically 3-(3-methoxyphenyl)pyridine or a derivative thereof.[4][5][6] This approach is favored due to its high atom economy and the potential for achieving high enantiomeric excess (ee) in a single step.[7]
Alternative strategies, while less common for this specific target, include:
-
Chiral Resolution: Separation of a racemic mixture of 3-(3-methoxyphenyl)piperidine using a chiral resolving agent. This method can be effective but is often less efficient due to the theoretical maximum yield of 50% for the desired enantiomer.
-
Multi-step Chiral Synthesis: Building the chiral piperidine ring from smaller, enantiopure starting materials. These routes can offer excellent stereocontrol but are often longer and more complex, making them less suitable for large-scale production.[1]
Q2: Why is the asymmetric hydrogenation of 3-substituted pyridines particularly challenging?
The asymmetric hydrogenation of 3-substituted pyridines presents several distinct challenges compared to other classes of substrates:
-
Aromatic Stabilization: The high resonance stabilization energy of the pyridine ring makes it inherently difficult to reduce.[4][5]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can act as a Lewis base and strongly coordinate to the metal center of the catalyst, leading to deactivation.[4][5]
-
Controlling Enantioselectivity: Achieving high enantioselectivity in the hydrogenation of 3-substituted pyridines has been historically difficult. This is partly due to the potential for non-enantioselective isomerization of partially hydrogenated intermediates, which can lead to a racemic or near-racemic product.[4]
To overcome these hurdles, a common strategy involves the quaternization of the pyridine nitrogen (e.g., N-benzylation) to form a pyridinium salt. This activation strategy lowers the resonance energy of the ring and prevents strong coordination with the catalyst.[4][5][6]
Q3: What are the most critical parameters to control during the scale-up of an asymmetric hydrogenation reaction?
Scaling up an asymmetric hydrogenation requires careful control over several parameters to ensure safety, consistency, and product quality:
-
Mass Transfer: Efficient mixing of hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst (if heterogeneous) is crucial. Poor mass transfer can lead to slow reaction rates and incomplete conversion.[7]
-
Heat Management: Hydrogenation reactions are typically exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate temperature control can lead to thermal runaway and may negatively impact enantioselectivity.[7]
-
Hydrogen Pressure: Maintaining consistent hydrogen pressure is vital for reaction kinetics. On a larger scale, this requires robust reactor systems and careful monitoring.
-
Catalyst Loading and Purity: The substrate-to-catalyst ratio (S/C) must be optimized for cost-effectiveness without compromising reaction performance. The purity of the catalyst and the chiral ligand is paramount for achieving high enantioselectivity.[8][9]
Q4: What are typical catalyst systems and loadings for the asymmetric hydrogenation of activated 3-substituted pyridines?
Rhodium and Iridium-based catalysts are commonly employed for the asymmetric hydrogenation of pyridinium salts. The choice of chiral ligand is critical for achieving high enantioselectivity.
| Catalyst Metal | Common Chiral Ligands | Typical S/C Ratio | Key Considerations |
| Rhodium (Rh) | Josiphos family, DuPhos | 1000 - 4000 | Often used with additives like a base (e.g., Et3N) to improve ee.[5][6][10] |
| Iridium (Ir) | P,N-ligands (e.g., PHOX), Phosphole-based ligands | 1000 - 10,000 | Can be highly effective for a range of substituted pyridinium salts.[11] |
Note: S/C = Substrate-to-Catalyst ratio. Optimal ratios must be determined experimentally.
The addition of a non-nucleophilic organic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), has been shown to be crucial in many cases for achieving high enantiomeric excess in the hydrogenation of N-benzylated 3-substituted pyridinium salts.[5][6] The base is thought to prevent the formation of a racemic iminium salt intermediate.[4]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to resolving specific issues you may encounter during the synthesis and scale-up of this compound via asymmetric hydrogenation.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is one of the most common and critical issues in chiral synthesis. A systematic approach is essential for diagnosis and resolution.
Caption: Troubleshooting workflow for low enantioselectivity.
Q: My reaction is producing this compound with low enantiomeric excess. Where should I start?
A: Begin by verifying your analytical method. Ensure your chiral HPLC or GC method is properly validated for separating the enantiomers of 3-(3-methoxyphenyl)piperidine and that the baseline is clean. Once you have confirmed the analytical result, systematically investigate the following potential causes:
-
Catalyst Integrity: The chiral catalyst is the heart of the reaction.
-
Ligand Purity: Is the chiral ligand (e.g., a Josiphos derivative) of high enantiomeric and chemical purity? Impurities can drastically reduce enantioselectivity.
-
Catalyst Preparation: If you are preparing the catalyst in situ, ensure the metal precursor is pure and the activation procedure is followed precisely. Oxygen and moisture can be detrimental to many hydrogenation catalysts.
-
Catalyst Degradation: Has the catalyst been stored correctly under an inert atmosphere? Over time, even solid catalysts can degrade.
-
-
Substrate Quality:
-
Purity of Precursor: Are there any impurities in your 3-(3-methoxyphenyl)pyridine or its corresponding pyridinium salt? Certain functional groups can act as catalyst poisons. For example, sulfur-containing impurities are notorious for deactivating noble metal catalysts.
-
-
Reaction Conditions:
-
Role of Base: If you are hydrogenating a pyridinium salt, the presence and stoichiometry of a base like Et3N are often critical.[5][6] Insufficient base can allow for the formation of a racemic iminium intermediate, eroding the enantioselectivity.[4] Ensure the base is pure and added in the correct amount.
-
Solvent Choice: The solvent can significantly influence the catalyst's conformation and, therefore, its stereoselectivity.[9] If you are observing low ee, a solvent screen (e.g., comparing methanol, ethanol, THF, and dichloromethane) is a valuable optimization step.
-
Temperature: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Problem 2: Low Conversion or Stalled Reaction
Incomplete conversion is a common scale-up challenge that impacts yield and complicates purification.
Q: My hydrogenation reaction is very slow or stalls before completion. What are the likely causes?
A: When facing low conversion, consider these factors, especially in the context of scaling up:
-
Mass Transfer Limitations: This is a primary suspect on a larger scale.
-
Agitation: Is the stirring speed sufficient to ensure good mixing of the gas, liquid, and solid phases? Inadequate agitation can lead to hydrogen starvation at the catalyst surface.
-
Hydrogen Delivery: Is the hydrogen being introduced effectively into the reaction mixture? On a larger scale, a sparging tube or a specialized gassing agitator might be necessary to improve gas dispersion.[7]
-
-
Catalyst Deactivation:
-
Impurities: As mentioned for low ee, impurities in the substrate, solvent, or even from the reactor itself (e.g., leaching from gaskets) can poison the catalyst.
-
Product Inhibition: In some cases, the product itself can coordinate to the catalyst and inhibit its activity.
-
-
Insufficient Hydrogen:
-
Pressure: Is the hydrogen pressure being maintained throughout the reaction? Leaks in the system can lead to a drop in pressure and a stalled reaction.
-
Headspace: Ensure the reactor headspace is adequately purged with hydrogen before starting the reaction to remove air.
-
Caption: Decision tree for troubleshooting low conversion.
Problem 3: Formation of Impurities
Controlling the impurity profile is critical for producing an active pharmaceutical ingredient (API) intermediate.
Q: What are the common impurities in the synthesis of 3-(3-methoxyphenyl)piperidine, and how can I control them?
A: The impurity profile can vary depending on the specific route and conditions. Common impurities include:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Racemic 3-(3-methoxyphenyl)piperidine | Inefficient chiral catalyst; Racemization of intermediates. | Optimize catalyst, ligand, and base as discussed in the "Low ee" section. |
| Unreacted Starting Material | Incomplete reaction. | Address the causes of low conversion (mass transfer, catalyst deactivation). |
| Over-reduction Products | Hydrogenolysis of the methoxy group to a hydroxyl group. | Use milder reaction conditions (lower temperature, lower pressure). Screen for a more selective catalyst. |
| Catalyst-derived Impurities | Leaching of the metal (e.g., Rh, Ir) into the product. | This is a significant issue with homogeneous catalysts. Effective downstream purification (e.g., filtration through activated carbon, silica gel, or specialized metal scavengers) is required. |
Problem 4: Downstream Processing and Purification
Isolating the final product with high purity is the final, critical step.
Q: I'm having difficulty purifying my this compound after the reaction. What are the best practices?
A: Purification of a basic piperidine derivative often involves the following steps:
-
Catalyst Removal:
-
Homogeneous Catalysts: After the reaction, the catalyst needs to be removed. This can be challenging. Options include:
-
Silica Gel Chromatography: Effective but can be costly and time-consuming on a large scale.
-
Metal Scavengers: Using functionalized silica or polymers that selectively bind to the metal catalyst.
-
Extraction: Converting the basic product to its hydrochloride salt can sometimes facilitate separation from the catalyst during an aqueous workup.[12]
-
-
-
Product Isolation:
-
Extraction: After catalyst removal, a standard acid-base workup is typically used. The reaction mixture is diluted with an organic solvent, and the product is extracted into an acidic aqueous phase. The aqueous phase is then basified, and the free-base product is extracted back into an organic solvent.[12]
-
Distillation: The final product, being an oil, can often be purified by vacuum distillation.[13]
-
-
Final Purity Check:
-
Always perform a final analysis (e.g., by NMR, GC-MS, and chiral HPLC) to confirm the chemical and enantiomeric purity of the final product.
-
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Copeland, J. W., et al. (2012). Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation. Organic Process Research & Development, 16(5), 1017–1038. [Link]
-
Renom-Carrasco, M., et al. (2017). Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? Chemistry – A European Journal, 23(21), 4949-4953. [Link]
-
Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. [Link]
-
Fletcher Research Group. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Le-Coz, S., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1335-1341. [Link]
-
Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]
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Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]
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ResearchGate. (2016). ChemInform Abstract: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. [Link]
-
ResearchGate. (2012). Development and Scale-Up of a Continuous, High-Pressure, Asymmetric Hydrogenation Reaction, Workup, and Isolation. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. [Link]
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Ivanova, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6978. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. [Link]
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Validation & Comparative
Validating the Biological Activity of (S)-3-(3-Methoxyphenyl)piperidine: A Comparative Guide
Introduction
(S)-3-(3-Methoxyphenyl)piperidine stands as a compound of considerable interest within the field of neuropharmacology due to its potential interactions with dopamine receptors. Its structural analogs have been the subject of investigation for their binding affinity and selectivity for various dopamine receptor subtypes, with a particular focus on the D2 and D3 receptors.[1][2][3] These receptors are critical targets in the development of therapeutics for a range of neurological and psychiatric conditions, including Parkinson's disease and schizophrenia.
This guide offers a detailed framework for the validation of the biological activity of this compound, concentrating on its dopamine receptor profile. To provide a clear benchmark, a comparative analysis is drawn against two clinically established dopamine agonists, Pramipexole and Ropinirole. Furthermore, this document furnishes comprehensive experimental protocols to empower researchers in conducting their own evaluations.
The rigorous validation of a novel compound's biological activity is a foundational element of the drug discovery and development process. This necessitates a systematic methodology that integrates in vitro binding and functional assays to meticulously characterize the compound's potency, selectivity, and efficacy at its designated molecular target. This guide is tailored for an audience of researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and the practical, step-by-step procedures for these essential validation studies.
Core Principles of Dopamine Receptor Pharmacology
The dopamine D2 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), serves as a primary target for a multitude of neuroleptic medications.[4][5] Upon activation by an agonist, the D2 receptor engages with inhibitory G-proteins (Gi/o), which subsequently suppress the activity of adenylyl cyclase.[4][5] This signaling cascade results in a reduction of the intracellular concentration of the second messenger, cyclic AMP (cAMP).[5] By quantifying these changes in cAMP levels, the functional impact of a ligand's binding to the D2 receptor can be accurately assessed.
Comparative Analysis of Dopamine Receptor Binding Affinities
To effectively contextualize the biological activity of this compound, a comparison of its binding profile with well-characterized compounds is indispensable. Pramipexole and Ropinirole are two non-ergot dopamine agonists that are extensively utilized in the management of Parkinson's disease and Restless Legs Syndrome.[4][6] Both of these therapeutic agents demonstrate a high affinity for the D2-like family of dopamine receptors.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |
| This compound Analog | 27.8 | 2.6 | 10.7 |
| Pramipexole | 3.9 | 0.5 | 7.8 |
| Ropinirole | 29 | Not specified in the provided sources | Not applicable |
Disclaimer: The Ki value for the this compound analog is representative of a structurally related compound and is intended for illustrative purposes.[7] The Ki values for Pramipexole and Ropinirole have been aggregated from multiple sources and may have been ascertained under varied experimental conditions.[8][9]
Experimental Protocols for Biological Validation
The subsequent protocols delineate a detailed methodology for ascertaining the binding affinity and functional activity of this compound at the human dopamine D2 receptor.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This protocol details a competitive binding assay designed to determine the affinity of a test compound for the dopamine D2 receptor. The assay quantifies the ability of the test compound to displace a radiolabeled ligand that is specifically bound to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Cell Membrane Preparation: A stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, that recombinantly expresses the human dopamine D2L receptor should be utilized. The cells are harvested, and a crude membrane fraction is prepared through homogenization and centrifugation. The resulting membrane pellet is resuspended in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are combined with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone at a final concentration of 0.5 nM) and varying concentrations of the test compound.[10]
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[10]
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This step effectively separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to eliminate any non-specifically bound radioligand.
-
Scintillation Counting: The filter discs are placed into scintillation vials containing a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined through non-linear regression analysis. The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
Functional Assay: cAMP Measurement for Agonist/Antagonist Activity
This protocol is designed to determine the functional activity of the test compound by measuring its effect on cAMP levels in cells that express the dopamine D2 receptor.
Caption: A simplified schematic of the dopamine D2 receptor signaling pathway.
-
Cell Culture: CHO-K1 cells that are stably expressing the human dopamine D2 receptor are plated in a 96-well plate and cultured until they reach approximately 80-90% confluency.[11]
-
Cell Stimulation: The culture medium is removed and replaced with a buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[11] The test compound is then added at various concentrations. For agonist testing, the compound is added alone. For antagonist testing, the compound is added in the presence of a known D2 receptor agonist, such as dopamine.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, the cells are stimulated with forskolin, which is a direct activator of adenylyl cyclase.[11]
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period of 15-30 minutes.[11]
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as a competitive immunoassay (e.g., HTRF or ELISA).[11][12]
-
Data Analysis: For agonist activity, the cAMP levels are plotted against the logarithm of the test compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response). For antagonist activity, the cAMP levels are plotted against the logarithm of the test compound concentration in the presence of a fixed concentration of agonist to determine the IC50 value.
Conclusion
The validation of the biological activity of this compound demands a rigorous and multifaceted experimental approach. By implementing the detailed protocols for radioligand binding and functional cAMP assays as delineated in this guide, researchers can precisely ascertain its affinity, potency, and efficacy at the dopamine D2 receptor. The comparative data presented for Pramipexole and Ropinirole provide essential benchmarks for evaluating the therapeutic potential of this compound and its analogs as novel pharmacological agents. This systematic characterization is pivotal for advancing our comprehension of dopamine receptor pharmacology and for the development of the next generation of treatments for dopamine-related neurological and psychiatric disorders.
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A Comparative Analysis of (S)- and (R)-3-(3-Methoxyphenyl)piperidine: Unraveling Stereochemistry's Role in CNS Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the principle of stereoisomerism is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound or, in some cases, a substance with undesirable side effects. This guide provides an in-depth technical comparison of the enantiomers of 3-(3-methoxyphenyl)piperidine, a key structural motif found in numerous centrally active agents. By examining the differential effects of the (S)- and (R)-enantiomers, we aim to provide a clear framework for understanding the critical role of stereochemistry in ligand-receptor interactions and to offer practical guidance for the design and evaluation of chiral drug candidates.
The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1] The introduction of a substituent at the 3-position of the piperidine ring creates a chiral center, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. While possessing identical chemical formulas and physical properties in an achiral environment, these enantiomers can exhibit profoundly different pharmacological profiles within the chiral environment of the body.
This guide will delve into the comparative analysis of (S)- and (R)-3-(3-methoxyphenyl)piperidine, with a particular focus on their interactions with key central nervous system (CNS) targets, namely the dopamine D2 and serotonin 5-HT1A receptors. Through a synthesis of available experimental data and established scientific principles, we will explore how a subtle change in stereochemistry can lead to significant differences in receptor affinity, functional activity, and overall pharmacological effect.
Physicochemical Properties and Chiral Separation
Before delving into the pharmacological comparison, it is essential to understand the foundational physicochemical properties of the enantiomers and the analytical techniques used to resolve them.
| Property | (S)-3-(3-Methoxyphenyl)piperidine | (R)-3-(3-Methoxyphenyl)piperidine |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol | 191.27 g/mol |
| Appearance | (Typically) Oil or low-melting solid | (Typically) Oil or low-melting solid |
| Chiral Resolution | Can be resolved by chiral chromatography or diastereomeric salt formation. | Can be resolved by chiral chromatography or diastereomeric salt formation. |
Table 1: Physicochemical Properties of 3-(3-Methoxyphenyl)piperidine Enantiomers
The resolution of these enantiomers is a critical step in their individual characterization. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Separation of 3-(3-Methoxyphenyl)piperidine Enantiomers
This protocol provides a general framework for the analytical separation of the (S)- and (R)-enantiomers. Optimization of the mobile phase composition and column temperature may be required for specific applications.
Objective: To achieve baseline separation of the (S)- and (R)-enantiomers of 3-(3-methoxyphenyl)piperidine.
Materials:
-
This compound and (R)-3-(3-Methoxyphenyl)piperidine standards
-
Racemic 3-(3-methoxyphenyl)piperidine
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional mobile phase modifier)
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
-
HPLC system with UV detector
Methodology:
-
Column Selection: Polysaccharide-based chiral stationary phases are often effective for separating piperidine derivatives. A screening of different columns may be necessary to find the optimal phase.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and an alcohol (IPA or EtOH). A common starting point is a 90:10 (v/v) mixture of n-Hexane:IPA. For basic compounds like piperidines, the addition of a small amount of an amine modifier like DEA (e.g., 0.1%) can improve peak shape. For acidic compounds, a modifier like TFA may be used.
-
Sample Preparation: Prepare a stock solution of the racemic mixture and individual enantiomers in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the individual enantiomers to determine their retention times. Then, inject the racemic mixture to confirm baseline separation. The resolution between the two enantiomeric peaks should be greater than 1.5.
Figure 1: Workflow for Chiral HPLC Analysis.
Comparative Pharmacology: Unmasking Stereoselective Interactions
The true divergence of the (S)- and (R)-enantiomers of 3-(3-methoxyphenyl)piperidine becomes apparent in their interactions with biological targets. While direct comparative data for this specific compound is limited in publicly available literature, we can draw strong inferences from studies on the closely related compound, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-characterized dopamine receptor ligand. The principles of stereoselective binding observed with 3-PPP are highly likely to apply to its methoxy analog.
Dopamine D2 Receptor Binding and Functional Activity
The dopamine D2 receptor is a primary target for antipsychotic medications and plays a crucial role in motor control, motivation, and cognition. Studies on the enantiomers of 3-PPP have revealed a striking difference in their functional activity at D2 receptors.[2] The (+)-enantiomer acts as a dopamine agonist, stimulating the receptor, while the (-)-enantiomer behaves as a partial agonist or antagonist, blocking the effects of dopamine.[2]
This differential activity has profound implications for the in vivo effects of the enantiomers. The agonist activity of (+)-3-PPP at presynaptic D2 autoreceptors leads to a decrease in dopamine synthesis and release, resulting in sedative effects at low doses.[3] At higher doses, its agonist activity at postsynaptic D2 receptors leads to behavioral stimulation.[3] In contrast, the antagonist activity of (-)-3-PPP at postsynaptic D2 receptors leads to a suppression of locomotor activity.[3]
| Enantiomer (of 3-PPP) | Functional Activity at D2 Receptors | Effect on Locomotor Activity |
| (+)-Enantiomer | Agonist | Biphasic: Sedation at low doses, stimulation at high doses[3] |
| (-)-Enantiomer | Partial Agonist / Antagonist | Suppression[3] |
Table 2: Comparative Functional Activity of 3-PPP Enantiomers at Dopamine D2 Receptors
Based on these findings, it is highly probable that the (S)- and (R)-enantiomers of 3-(3-methoxyphenyl)piperidine also exhibit distinct agonist/antagonist profiles at the D2 receptor, leading to different behavioral outcomes.
Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of the (S)- and (R)-enantiomers of 3-(3-methoxyphenyl)piperidine for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)
-
[³H]Spiperone or another suitable radioligand for the D2 receptor
-
Unlabeled haloperidol or other high-affinity D2 antagonist (for determining non-specific binding)
-
(S)- and (R)-3-(3-methoxyphenyl)piperidine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Methodology:
-
Membrane Preparation: Prepare cell membranes from D2 receptor-expressing cells according to standard laboratory procedures.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [³H]Spiperone
-
Non-specific Binding: Cell membranes + [³H]Spiperone + excess unlabeled haloperidol
-
Test Compound: Cell membranes + [³H]Spiperone + varying concentrations of the test enantiomer
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for 5-HT1A Receptor Functional Assay (cAMP).
In Vivo Pharmacological and Toxicological Considerations
The differential in vitro profiles of the enantiomers are expected to translate into distinct in vivo effects. As observed with 3-PPP, the (S)- and (R)-enantiomers of 3-(3-methoxyphenyl)piperidine are likely to produce different effects on locomotor activity and other behavioral paradigms. [3]
Acute Toxicity
Acute toxicity studies are essential to determine the safety profile of a new chemical entity. For piperidine derivatives, acute toxicity can manifest as central nervous system effects, respiratory distress, and irritation. [4][5]It is plausible that the enantiomers of 3-(3-methoxyphenyl)piperidine could exhibit different acute toxicity profiles due to their distinct pharmacological activities and metabolic pathways.
General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425):
Objective: To determine the acute oral LD₅₀ of the (S)- and (R)-enantiomers of 3-(3-methoxyphenyl)piperidine in rodents.
Materials:
-
(S)- and (R)-3-(3-methoxyphenyl)piperidine
-
Vehicle (e.g., water, corn oil)
-
Female rats or mice
-
Oral gavage needles
Methodology:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on available information or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.
Conclusion and Future Directions
The comparative analysis of the enantiomers of 3-(3-methoxyphenyl)piperidine, informed by data from the closely related compound 3-PPP, underscores the profound impact of stereochemistry on pharmacological activity. The likely divergence in their functional profiles at dopamine D2 and serotonin 5-HT1A receptors highlights the necessity of evaluating enantiomers individually during the drug discovery and development process.
For researchers working with chiral piperidine derivatives, the key takeaways are:
-
Stereochemistry is paramount: Do not assume that a racemic mixture represents the activity of its individual components.
-
Chiral separation is essential: Employ robust analytical methods like chiral HPLC to resolve and quantify enantiomers.
-
Individual characterization is critical: Evaluate the pharmacological, pharmacokinetic, and toxicological profiles of each enantiomer separately.
Future research should focus on obtaining direct comparative data for the (S)- and (R)-enantiomers of 3-(3-methoxyphenyl)piperidine to confirm the hypotheses drawn from its hydroxylated analog. Such studies will not only provide a more complete understanding of this specific compound but also contribute to the broader knowledge base of structure-activity relationships for chiral piperidine derivatives, ultimately aiding in the design of safer and more effective CNS therapeutics.
References
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- Melillo, C., et al. (1989). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 32(11), 2147-2151.
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- Galanis, A. S., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1716.
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A Comparative Guide to Dopamine Receptor Ligands: Profiling (S)-3-(3-Methoxyphenyl)piperidine Against Established Therapeutics
This guide provides an in-depth comparative analysis of dopamine receptor ligands, designed for researchers, scientists, and drug development professionals. We will explore the pharmacological nuances of several key dopaminergic agents, establishing a framework for evaluating novel compounds such as (S)-3-(3-Methoxyphenyl)piperidine. Our focus is on the objective comparison of binding affinities and functional activities, supported by detailed experimental methodologies that underpin such characterizations.
The dopaminergic system is a cornerstone of central nervous system function, modulating processes from motor control and motivation to cognition and reward.[1] Its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[1] The therapeutic utility of targeting this system hinges on the selectivity and functional profile of the chosen ligand. Dopamine receptors are categorized into two main families: the D1-like (D1, D5) receptors, which couple to Gs proteins to stimulate adenylyl cyclase, and the D2-like (D2, D3, D4) receptors, which couple to Gi/o proteins to inhibit it.[1][2] This fundamental divergence in signaling is a critical determinant of a ligand's ultimate physiological effect.
This guide will use a selection of well-characterized dopamine agonists—Pramipexole, Ropinirole, and Rotigotine—and the partial agonist Aripiprazole as benchmarks. By understanding their distinct profiles, we can establish a robust context for assessing the potential of new chemical entities.
Comparative Analysis of Receptor Binding Affinities
A ligand's therapeutic action and side-effect profile are fundamentally dictated by its binding affinity (Kᵢ) for various receptor subtypes. A lower Kᵢ value signifies a higher binding affinity. The table below summarizes the in vitro binding profiles of our selected comparator ligands across the five human dopamine receptor subtypes. This data provides a quantitative foundation for understanding their selectivity.
Table 1: Dopamine Receptor Binding Affinities (Kᵢ, nM) of Selected Ligands
| Ligand | D1 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D4 Receptor Kᵢ (nM) | D5 Receptor Kᵢ (nM) | Primary Selectivity |
| Pramipexole | >10,000 | 2.2 - 3.9[3][4] | 0.5 - 0.97[3][4] | 5.1[3] | No significant affinity[3] | D3 > D2/D4 |
| Ropinirole | >10,000[3] | 29[3][5] | 2.9[3] | No significant affinity[6] | No significant affinity[7] | D3 > D2 |
| Rotigotine | 83[8][9] | 13.5[8][9] | 0.71[8][9] | 3.9 - 15[8][9] | 5.4[8][9] | D3 > D2/D4/D5 > D1 |
| Aripiprazole | Limited/Negligible | 0.34[10][11] | 0.8[11] | Moderate Affinity[11] | Limited/Negligible[10] | D2 ≈ D3 |
Analysis of Binding Profiles:
-
Pramipexole and Ropinirole: Both are non-ergoline agonists known for their high selectivity for the D2-like receptor family, with a notable preference for the D3 subtype.[6][12][13] Their negligible affinity for D1-like receptors is a defining characteristic. Pramipexole's preference for the D3 receptor is particularly pronounced.[4][12][14]
-
Rotigotine: This non-ergoline agonist displays a broader binding profile. While it has the highest affinity for the D3 receptor, it also binds with high potency to D2, D4, and D5 receptors, and, uniquely among these comparators, also shows significant affinity for the D1 receptor.[7][8][9][15] This profile suggests its actions may more closely mimic endogenous dopamine.[16]
-
Aripiprazole: Classified as a third-generation antipsychotic, aripiprazole exhibits very high affinity for both D2 and D3 receptors.[10][11] Its unique mechanism, however, lies in its functional activity as a partial agonist at these sites.[11][17][18][19]
Functional Activity and Signaling Pathways
Beyond binding, a ligand's effect is defined by its functional activity—whether it acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response). This activity is a direct consequence of how the ligand influences the receptor's downstream signaling cascade.
Dopamine D2-like receptors primarily signal through Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[1][2] They can also modulate ion channels and other pathways through the release of Gβγ subunits.[2][20] In contrast, D1-like receptors couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels.[1]
Functional Profiles of Comparator Ligands:
-
Pramipexole, Ropinirole, and Rotigotine are full agonists at the D2 and D3 receptors, meaning they elicit a maximal response similar to endogenous dopamine.[13][15] Rotigotine also acts as a potent agonist at D1 receptors.[7][15]
-
Aripiprazole is a partial agonist at D2 and D3 receptors.[19] This is a key aspect of its mechanism; in a state of high dopaminergic activity (hyperdopaminergic), it acts as a functional antagonist by competing with dopamine and lowering the overall receptor stimulation. Conversely, in a low dopamine state (hypodopaminergic), it provides a baseline level of stimulation, acting as a functional agonist.[11] This profile has led to its classification as a "dopamine system stabilizer".[11]
Experimental Methodologies: A Guide to Characterization
To objectively compare a novel compound like this compound, a standardized set of experiments is required. The following protocols are foundational for determining the pharmacological profile of any dopamine receptor ligand.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for determining a compound's binding affinity (Kᵢ) for a specific receptor.
Causality and Principle: The experiment measures the ability of an unlabeled test compound to displace a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity and selectivity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[21]
Step-by-Step Methodology:
-
Receptor Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing a high density of the human dopamine receptor subtype of interest (e.g., D2L, D3).
-
Harvest the cells and homogenize them in a cold lysis buffer to create a membrane preparation.[21]
-
Centrifuge the homogenate to pellet the membranes, then resuspend and wash them to remove intracellular components.
-
Determine the protein concentration of the final membrane suspension (e.g., using a BCA assay). This is crucial for normalizing the results.
-
-
Assay Execution:
-
In a 96-well plate, add the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors), and the test compound across a range of concentrations (typically logarithmic dilutions).[21][22]
-
Include control wells for "total binding" (membranes + radioligand, no test compound) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled ligand to saturate all specific binding sites).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[21]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.[21]
-
Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.
-
Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to determine the specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay measures a compound's ability to modulate adenylyl cyclase activity, thereby determining its functional profile (agonist, antagonist, or partial agonist) at D1-like and D2-like receptors.
Causality and Principle: For D2-like (Gi/o-coupled) receptors, agonists will inhibit the production of cAMP. To measure this, adenylyl cyclase is first stimulated with an agent like forskolin. The ability of a test compound to reduce this forskolin-stimulated cAMP level indicates D2 agonism.[23] For D1-like (Gs-coupled) receptors, agonists will directly stimulate cAMP production, which can be measured as an increase from baseline.[24][25] Modern assays often use fluorescence or luminescence-based reporters for high-throughput screening.
Step-by-Step Methodology (for a D2-like receptor):
-
Cell Preparation:
-
Use a cell line stably expressing the D2 or D3 receptor.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Execution:
-
Aspirate the culture medium and replace it with a stimulation buffer.
-
To measure agonist activity: Add the test compound at various concentrations.
-
To measure antagonist activity: Add a fixed concentration of a known D2 agonist (e.g., quinpirole) along with varying concentrations of the test compound.
-
Add a fixed concentration of forskolin to all wells (except baseline controls) to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and add detection reagents from a commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Read the plate on a suitable plate reader to quantify the amount of cAMP produced.
-
-
Data Analysis:
-
Normalize the data to the control wells (e.g., 0% effect for forskolin alone, 100% effect for maximal inhibition by a reference agonist).
-
Plot the response as a function of the log concentration of the test compound.
-
For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a full agonist).
-
For antagonists, calculate the IC₅₀ (concentration that inhibits 50% of the reference agonist's response).
-
Protocol 3: In Vivo Microdialysis
This advanced in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into a compound's net effect on the dopaminergic system.[26][27]
Causality and Principle: A small, semi-permeable probe is surgically implanted into a brain region of interest (e.g., the striatum or nucleus accumbens).[26] A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid, like dopamine, diffuse across the membrane into the perfusate down their concentration gradient. The collected dialysate is then analyzed, typically by HPLC, to quantify the neurotransmitter concentration.[26][28]
Abbreviated Workflow:
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the target brain region in an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).[28]
-
Drug Administration: The test compound is administered (e.g., via intraperitoneal injection), and sample collection continues to monitor changes in dopamine levels from baseline.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using HPLC with electrochemical detection (HPLC-ECD).
Conclusion and Future Directions
The characterization of a novel dopamine receptor ligand is a multi-step process that builds from fundamental binding affinity to functional cellular responses and, ultimately, to complex in vivo effects. For a compound like this compound, the initial critical step would be to perform comprehensive radioligand binding assays against all five dopamine receptor subtypes. This would reveal its affinity and selectivity profile, allowing for an initial comparison with established drugs like pramipexole or aripiprazole.
Subsequent functional cAMP assays would then elucidate its intrinsic activity, determining if it behaves as an agonist, antagonist, or partial agonist. This functional data is paramount; a D2/D3-selective ligand with high affinity could have vastly different therapeutic applications depending on whether it is a full agonist (potential for Parkinson's disease) or a partial agonist (potential for schizophrenia). Finally, in vivo studies such as microdialysis would be essential to confirm that the in vitro profile translates into a meaningful modulation of the dopaminergic system in a living organism. By following this logical and rigorous experimental framework, researchers can accurately profile new chemical entities and rationally advance the development of the next generation of therapies for dopamine-related CNS disorders.
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Scheller, D., Ullmer, C., Berkels, R., Gwarek, M., & Lübbert, H. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 73–86. [Link]
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Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1124-1135. [Link]
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Levant, B. (1998). Signaling mechanisms of the D3 dopamine receptor. Biochemical Pharmacology, 56(9), 1083-1090. [Link]
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Pierce, R. C., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European Journal of Pharmacology, 280(1), 103-109. [Link]
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Bayin, N. S., et al. (2014). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 34(6), 464-476. [Link]
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Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 172(4), 1124-1135. [Link]
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Garcia-Cabezas, M. A. (2018). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. ACS Chemical Neuroscience, 9(9), 2195-2204. [Link]
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Eden, R. J., et al. (1991). Preclinical Pharmacology of Ropinirole (SK&F 101468-A) a Novel Dopamine D2 Agonist. Pharmacology Biochemistry and Behavior, 38(1), 147-154. [Link]
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Leggio, G. M., et al. (2016). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 17(9), 1339. [Link]
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Gründer, G., et al. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry, 13, 868434. [Link]
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Shapiro, D. A., et al. (2007). Aripiprazole: What Is the Role of Dopamine D2 Receptor Partial Agonism? Focus, 5(3), 299-305. [Link]
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Elshourbagy, N. A., et al. (2016). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 76(13), 1243-1260. [Link]
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Ishibashi, K., et al. (2010). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using. PLoS ONE, 5(10), e13233. [Link]
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Neve, K. A., et al. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]
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Pilon, C., et al. (1994). Two Intracellular Signaling Pathways for the Dopamine D3 Receptor: Opposite and Synergistic Interactions with Cyclic AMP. Journal of Neurochemistry, 62(4), 1438-1445. [Link]
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Chien, E. Y., et al. (1998). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical Biochemistry, 265(2), 326-334. [Link]
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Antonny, B. (2008). Receptor-Binding and Pharmacokinetic Properties of Dopaminergic Agonists. Current Topics in Medicinal Chemistry, 8(12), 1035-1042. [Link]
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Kalani, M. Y., et al. (2004). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Medicinal Chemistry, 47(22), 5493-5502. [Link]
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Varady, J., et al. (2012). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience, 3(10), 787-798. [Link]
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De Ligt, R. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 167-175. [Link]
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Verma, R., et al. (2021). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 22(16), 8820. [Link]
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Di Giovanni, G., et al. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology, 1, 6. [Link]
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Timmerman, W., et al. (1991). Characterization of In Vivo Dopamine Release as Determined by Brain Microdialysis After Acute and Subchronic Implantations: Methodological Aspects. University of Groningen research portal. [Link]
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A Comparative Guide to the Chiral Integrity and Physicochemical Properties of (S)-3-(3-Methoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in medicinal chemistry. When a stereocenter is introduced, as in the case of 3-substituted piperidines, the specific enantiomer often dictates the pharmacological activity and safety profile of the final drug substance. (S)-3-(3-Methoxyphenyl)piperidine serves as a critical building block for a variety of biologically active molecules, making the verification of its enantiomeric purity and physicochemical properties paramount.
This guide will provide a detailed comparative analysis of this compound against two notable alternatives: Preclamol [(-)-3-PPP] and OSU-6162 . These compounds share the 3-phenylpiperidine core and have well-documented pharmacological activities, making them excellent benchmarks for understanding the impact of structural modifications on analytical behavior.
Synthesis and Purification Workflow
The enantioselective synthesis of 3-substituted piperidines is a well-explored area of organic chemistry. A common strategy involves the asymmetric reduction of a corresponding pyridine precursor or the use of chiral auxiliaries. The synthesis of this compound can be achieved through various established routes, often culminating in a purification step to isolate the desired enantiomer with high purity.
A general workflow for the synthesis and purification is outlined below:
A straightforward method for obtaining the free base from its hydrochloride salt involves treatment with a base, such as 10% aqueous sodium hydroxide, followed by extraction with an organic solvent like dichloromethane.[2]
Comparative Analytical Data
A thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. This section provides a comparative overview of its expected analytical data alongside that of Preclamol and OSU-6162.
| Analytical Technique | This compound | Preclamol ((-)-3-PPP) | OSU-6162 |
| Molecular Formula | C₁₂H₁₇NO | C₁₄H₂₁NO | C₁₅H₂₃NO₂S |
| Molecular Weight | 191.27 g/mol | 219.33 g/mol | 281.42 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: Aromatic protons (δ 6.7-7.3 ppm), Methine proton (δ ~3.0 ppm), Methoxy protons (δ ~3.8 ppm), Piperidine protons (δ 1.5-3.2 ppm) | Aromatic protons, N-propyl protons, Piperidine protons | Aromatic protons, N-propyl protons, Piperidine protons, Methylsulfonyl protons |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: Aromatic carbons (δ 112-160 ppm), Methoxy carbon (δ ~55 ppm), Piperidine carbons (δ 25-50 ppm) | Aromatic carbons, N-propyl carbons, Piperidine carbons | Aromatic carbons, N-propyl carbons, Piperidine carbons, Methylsulfonyl carbon |
| Mass Spectrometry (EI) | Predicted m/z: 191 (M⁺), characteristic fragments | m/z: 219 (M⁺), characteristic fragments | m/z: 281 (M⁺), characteristic fragments |
| Chiral HPLC | Baseline separation of enantiomers on a suitable chiral stationary phase. | Baseline separation of enantiomers. | Baseline separation of enantiomers. |
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of results, detailed experimental protocols for key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz NMR Spectrometer
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16 scans, relaxation delay of 1 second.
-
Reference the spectrum to the residual solvent peak (δ 7.26 ppm for CDCl₃).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
Reference the spectrum to the solvent peak (δ 77.16 ppm for CDCl₃).
-
Rationale: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation: HPLC system with a UV detector and a chiral column.
Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column, is often effective for separating piperidine enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized for baseline separation.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or a wavelength where the compound has maximum absorbance).
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The choice of mobile phase is critical for achieving optimal resolution.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation: Mass spectrometer with an electron ionization (EI) source.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and major fragment ions.
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a fingerprint for the molecule and can be used to confirm its identity. The predicted molecular ion peak at m/z 191 corresponds to the molecular weight of the compound.
Cross-Validation with Alternatives
A direct comparison of the analytical data of this compound with Preclamol and OSU-6162 highlights the influence of structural modifications on their physicochemical properties.
-
NMR Spectroscopy: The addition of an N-propyl group in Preclamol and OSU-6162 introduces characteristic signals in both the ¹H and ¹³C NMR spectra, which are absent in this compound. Furthermore, the methylsulfonyl group in OSU-6162 will give rise to a distinct singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.
-
Mass Spectrometry: The molecular ion peaks in the mass spectra will directly reflect the difference in molecular weights between the three compounds. The fragmentation patterns will also differ due to the presence of the N-propyl and methylsulfonyl groups, which can undergo characteristic fragmentation pathways.
-
Chiral HPLC: While all three compounds are amenable to chiral separation, the optimal chiral stationary phase and mobile phase conditions may vary due to differences in their polarity and intermolecular interactions with the CSP.
Conclusion
This guide has provided a comprehensive framework for the cross-validation of experimental results for this compound. By adhering to the detailed analytical protocols and comparing the obtained data with that of relevant alternatives, researchers can confidently verify the identity, purity, and enantiomeric integrity of this important chiral building block. The principles and methodologies outlined herein are broadly applicable to the characterization of other chiral pharmaceutical intermediates, ensuring the quality and reliability of data in drug discovery and development.
References
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A Comparative Guide to the Reproducible Synthesis of (S)-3-(3-Methoxyphenyl)piperidine
This guide provides an in-depth technical comparison of two distinct and reproducible methodologies for the synthesis of the chiral building block, (S)-3-(3-Methoxyphenyl)piperidine. Intended for researchers, medicinal chemists, and process development scientists, this document offers a comprehensive analysis of a classical diastereomeric resolution approach and a modern chemo-enzymatic strategy. The objective is to equip the reader with the necessary knowledge to select the most appropriate synthetic route based on experimental context, available resources, and desired outcomes.
Introduction: The Challenge of Reproducibility in Chiral Piperidine Synthesis
The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise stereochemical control at the C3 position is often critical for pharmacological activity and selectivity. This compound is a valuable intermediate in the synthesis of various biologically active compounds. However, achieving a reproducible and scalable synthesis of a single enantiomer can be challenging. Common issues include incomplete reactions, difficulties in purification, and inconsistent enantiomeric purity.[1] This guide addresses these challenges by presenting two robust and well-documented synthetic pathways, providing detailed protocols, and comparing their respective advantages and disadvantages.
Method 1: Classical Approach via Diastereomeric Salt Resolution
This method follows a traditional synthetic sequence involving the construction of the racemic 3-(3-methoxyphenyl)piperidine followed by chiral resolution using a resolving agent. This approach is often favored for its relatively straightforward chemistry and the use of common laboratory reagents.
Experimental Workflow: Classical Synthesis and Resolution
The overall workflow for the classical synthesis and resolution of this compound is depicted below.
Caption: Workflow for the classical synthesis of this compound.
Detailed Experimental Protocol: Classical Route
Part A: Synthesis of Racemic 3-(3-Methoxyphenyl)piperidine [2]
-
Grignard Reaction: To a solution of 3-methoxyphenylmagnesium bromide (1.2 eq.) in THF at 0 °C, add a solution of N-Boc-3-piperidone (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Dehydration: Dissolve the crude alcohol in toluene and add p-toluenesulfonic acid monohydrate (0.1 eq.). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Hydrogenation: Cool the reaction mixture and filter to remove the catalyst. The resulting solution containing the tetrahydropyridine intermediate is then subjected to hydrogenation using 10% Pd/C (5 mol%) under a hydrogen atmosphere (50 psi) for 16 hours.
-
Deprotection and Purification: After hydrogenation, filter the catalyst and concentrate the filtrate. Dissolve the residue in a solution of HCl in methanol and stir for 4 hours. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford racemic 3-(3-methoxyphenyl)piperidine.
Part B: Chiral Resolution [2]
-
Salt Formation: Dissolve the racemic 3-(3-methoxyphenyl)piperidine (1.0 eq.) in isopropanol. In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq.) in a minimal amount of warm isopropanol.[2]
-
Crystallization: Add the tartaric acid solution dropwise to the piperidine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum. The (S)-enantiomer preferentially crystallizes as the tartrate salt.
-
Liberation of the Free Base: Dissolve the collected salt in water and basify with a 2M NaOH solution until pH > 12.
-
Final Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 30 mL).[3] Combine the organic layers, dry over anhydrous K₂CO₃, and concentrate under reduced pressure to yield the enantiomerically enriched this compound as an oil.
Method 2: Chemo-enzymatic Synthesis
This modern approach utilizes a combination of chemical synthesis and biocatalysis to achieve a highly enantioselective synthesis of the target molecule. This method starts from a readily available precursor, 3-(3-methoxyphenyl)pyridine, and employs an ene-reductase enzyme to establish the chiral center.[4]
Experimental Workflow: Chemo-enzymatic Route
The chemo-enzymatic route offers a more direct pathway to the enantiomerically pure product.
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Detailed Experimental Protocol: Chemo-enzymatic Route
-
Synthesis of N-Activated Tetrahydropyridine:
-
To a solution of 3-(3-methoxyphenyl)pyridine (1.0 eq.) in a suitable solvent (e.g., THF), add an activating agent such as ethyl chloroformate (1.1 eq.) at 0 °C.
-
After stirring for 1 hour, perform a partial reduction of the resulting pyridinium salt using a mild reducing agent like sodium borohydride in methanol to yield the N-protected tetrahydropyridine.
-
Purify the intermediate by column chromatography.
-
-
Biocatalytic Asymmetric Reduction: [1]
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing glucose and NADP⁺.
-
Add a glucose dehydrogenase for cofactor regeneration and the desired ene-reductase (IRED) that selectively produces the (S)-enantiomer.
-
Add the N-protected tetrahydropyridine substrate (typically dissolved in a water-miscible co-solvent like DMSO).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC.
-
-
Work-up and Deprotection:
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate it under reduced pressure.
-
Perform the deprotection of the nitrogen atom under appropriate conditions (e.g., acidic or basic hydrolysis depending on the protecting group).
-
-
Final Purification:
-
Purify the final product by column chromatography to obtain this compound with high enantiomeric purity.
-
Comparative Analysis
The choice between the classical and chemo-enzymatic route depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and the desired level of enantiopurity.
| Parameter | Method 1: Classical Resolution | Method 2: Chemo-enzymatic Synthesis |
| Starting Materials | N-protected 3-piperidone, 3-bromoanisole | 3-(3-methoxyphenyl)pyridine |
| Key Transformation | Diastereomeric salt crystallization | Asymmetric biocatalytic reduction |
| Overall Yield | 20-30% (theoretical max. 50% for the desired enantiomer) | ≥50%[4] |
| Enantiomeric Excess (ee) | Typically >98% after recrystallization | >96%[4] |
| Number of Steps | 5-6 steps | 4 steps[4] |
| Scalability | Readily scalable, but large volumes of solvents may be required for crystallization. | Scalability depends on the availability and cost of the enzyme and cofactor regeneration system.[5] |
| Advantages | - Utilizes common reagents and techniques.- Can achieve very high enantiopurity with careful crystallization. | - Higher theoretical yield (>50%).- Fewer steps.- Milder reaction conditions. |
| Disadvantages | - Theoretical yield is limited to 50% without a racemization step for the unwanted enantiomer.- Can be labor-intensive and require optimization of crystallization conditions. | - Requires specialized biocatalysts (enzymes).- Initial setup and optimization of the enzymatic reaction may be required. |
Analytical Characterization and Quality Control
Reproducibility in the synthesis of this compound necessitates robust analytical methods for both in-process control and final product verification.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of the final product is a critical parameter. A reliable chiral HPLC method is essential for its determination.
Recommended HPLC Method:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Rationale: Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including amines. The addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase is crucial for obtaining good peak shape and resolution for basic analytes like piperidines.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20 (t, 1H), 6.70-6.85 (m, 3H), 3.80 (s, 3H, OCH₃), 3.10-3.20 (m, 1H), 2.60-2.90 (m, 4H), 1.60-2.00 (m, 4H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 159.8, 145.5, 129.5, 119.0, 112.5, 111.8, 55.2 (OCH₃), 51.0, 46.5, 42.0, 32.5, 25.0. |
| Mass Spectrometry (ESI+) | m/z: 192.1383 [M+H]⁺.[6] |
Conclusion and Recommendations
Both the classical diastereomeric resolution and the chemo-enzymatic synthesis are viable and reproducible methods for obtaining enantiomerically pure this compound.
-
The classical approach is a reliable and well-established method suitable for laboratories with standard organic synthesis capabilities. Its main drawback is the inherent 50% maximum yield for the desired enantiomer, although this can be mitigated by implementing a racemization protocol for the unwanted enantiomer.
-
The chemo-enzymatic route represents a more modern and efficient alternative, offering a higher theoretical yield and fewer synthetic steps.[4] This method is particularly attractive for larger-scale production where atom economy and process efficiency are critical. The primary consideration for this route is the initial investment in sourcing and optimizing the enzymatic reaction.
The choice of synthetic route will ultimately depend on the specific project requirements. For small-scale laboratory synthesis where high enantiopurity is the primary goal and yield is a secondary concern, the classical resolution method is a robust option. For process development and larger-scale manufacturing, the chemo-enzymatic approach offers significant advantages in terms of efficiency and sustainability.[5][7]
References
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Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
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ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]
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DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. [Link]
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A Critical Appraisal of (S)-3-(3-Methoxyphenyl)piperidine in CNS Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for the robust interrogation of biological systems. This guide provides a critical appraisal of (S)-3-(3-Methoxyphenyl)piperidine, a research chemical situated within the broader class of 3-phenylpiperidine derivatives known for their interactions with central nervous system (CNS) targets. In the absence of extensive direct characterization, this guide posits a central hypothesis: the primary pharmacological relevance of this compound lies in its role as a prodrug, which undergoes in vivo metabolism to its active phenolic analog, (S)-3-(3-hydroxyphenyl)piperidine.
This appraisal will, therefore, focus on the known activities of this putative active metabolite and compare its pharmacological profile with established dopamine receptor agonists. We will delve into the metabolic rationale, provide detailed experimental protocols to test this hypothesis, and present a comparative analysis to guide future research and development efforts.
The Central Hypothesis: A Prodrug to a Potent Dopaminergic Modulator
The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active agents.[1][2] A key structure-activity relationship (SAR) determinant within this class is the substitution on the phenyl ring. Specifically, a hydroxyl group at the meta-position is crucial for high-affinity binding and functional activity at dopamine D2-like receptors.[3] The enantiomers of the N-propylated analog, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), demonstrate distinct pharmacological profiles, with the (+)-enantiomer acting as a potent agonist at dopamine autoreceptors.[1]
Given this precedent, it is highly probable that this compound, which possesses a methoxy group instead of a hydroxyl group, functions as a prodrug. The metabolic O-demethylation of methoxyphenyl compounds, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, is a well-documented pathway in drug metabolism.[4][5] This metabolic conversion would unmask the critical phenolic hydroxyl group, yielding the pharmacologically active (S)-3-(3-hydroxyphenyl)piperidine.
Figure 1: Proposed metabolic activation of this compound.
Performance Profile: The Active Metabolite vs. Established Dopamine Agonists
A critical appraisal of this compound necessitates a detailed examination of its active metabolite's performance in relation to standard-of-care dopamine agonists used in conditions like Parkinson's disease. The following tables summarize the receptor binding affinities (Ki) and functional activities of the active metabolite's N-propylated analog, (-)-3-PPP (which corresponds to the (S)-enantiomer of the parent amine), and several key comparator drugs.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | Reference(s) |
| (-)-3-PPP (Active Metabolite Analog) | - | High Affinity (qualitative) | - | - | - | [1] |
| Pramipexole | >10,000 | 3.9 | 0.5 | High Affinity | - | [6][7][8][9] |
| Ropinirole | >10,000 | 16 | 3.5 | 420 | >10,000 | [10] |
| Rotigotine | 83 | 13.5 | 0.71 | 5.9 | 5.4 | [11][12][13] |
| Apomorphine (R-enantiomer) | Agonist | Agonist | Agonist | High Affinity | Agonist | [14][15][16][17] |
| 7-OH-DPAT | - | 195 - 30,900 | 0.25 - 1,412 | 148 | - | [18][19] |
Table 2: Functional Profile at Dopamine Receptors
| Compound | Receptor Target(s) | Functional Effect | Key Characteristics | Reference(s) |
| (-)-3-PPP (Active Metabolite Analog) | D2-like | Antagonist/Weak Partial Agonist | Antagonizes dopamine-stimulated adenylate cyclase. | [1] |
| Pramipexole | D2, D3, D4 | Full Agonist | High selectivity and intrinsic activity at the D2 subfamily, with preference for D3. | [6][9] |
| Ropinirole | D2, D3 | Full Agonist | High efficacy agonist at D2 and D3 receptors. | [10][20] |
| Rotigotine | D1, D2, D3, D4, D5 | Full Agonist | Potent agonist at D1, D2, and D3 receptors. | [11][12][21] |
| Apomorphine | D1, D2-like | Full Agonist | Potent, non-selective dopamine agonist. | [14][15][16] |
From this comparison, it is evident that the N-propylated analog of the putative active metabolite of this compound, (-)-3-PPP, exhibits properties distinct from the comparator full agonists, acting more as an antagonist or weak partial agonist at postsynaptic D2-like receptors.[1] This profile suggests that this compound, upon metabolic activation, may not produce the same therapeutic effects as conventional dopamine replacement therapies. Instead, it could serve as a valuable research tool for probing the differential functions of presynaptic versus postsynaptic dopamine receptors.
Experimental Protocols for Hypothesis Validation
To rigorously test the hypothesis that this compound acts as a prodrug, a series of well-defined experiments are required. The following protocols provide a framework for the characterization of both the parent compound and its metabolite.
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To compare the binding affinities of this compound and (S)-3-(3-hydroxyphenyl)piperidine at the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds: this compound and (S)-3-(3-hydroxyphenyl)piperidine, dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Membrane Preparation: Culture HEK293-D2 cells and harvest. Homogenize cells in ice-cold assay buffer and centrifuge. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer, radioligand, and vehicle.
-
Non-specific binding wells: Assay buffer, radioligand, and haloperidol.
-
Competition wells: Assay buffer, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Add the cell membrane preparation to all wells. Incubate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis for Dopamine Release
This protocol measures the effect of a test compound on extracellular dopamine levels in the brain of a living animal.
Objective: To determine if systemic administration of this compound alters extracellular dopamine levels in the striatum, consistent with the action of a dopamine receptor modulator.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane).
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
-
This compound for systemic administration (e.g., intraperitoneal injection).
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Basal Level Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer a dose of this compound (e.g., 1 mg/kg, i.p.).
-
Post-injection Collection: Continue to collect dialysate samples for several hours post-injection.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.
-
Data Analysis: Express dopamine concentrations as a percentage of the mean baseline concentration. Plot the time course of dopamine level changes.
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A Senior Application Scientist's Comparative Guide to In Silico Modeling of (S)-3-(3-Methoxyphenyl)piperidine
Introduction: Deconstructing a Privileged Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow it to engage with a wide array of biological targets.[2] (S)-3-(3-Methoxyphenyl)piperidine serves as an exemplary case study—a molecule combining this versatile piperidine core with a methoxyphenyl group, a common feature in ligands for G-Protein Coupled Receptors (GPCRs) and other neurological targets.
For any novel compound like this, the initial challenge is to predict its biological activity, identify its most likely protein targets, and understand the molecular basis of its interactions. This is where in silico modeling becomes indispensable. Computational techniques allow us to build and test hypotheses rapidly, saving significant time and resources compared to purely experimental approaches.
This guide provides a comparative analysis of four principal in silico methodologies for characterizing this compound. We will move beyond a simple listing of steps to explain the causality behind our choices, providing field-proven insights for researchers, scientists, and drug development professionals. The guide is structured into two main parts: structure-based methods, which are applicable when a high-resolution structure of the target protein is available, and ligand-based methods, which are employed when the target is unknown or when building models from a series of active compounds.
For the purpose of providing concrete protocols, we will hypothesize that a primary target for our compound is a well-characterized CNS target, the Dopamine D2 Receptor (D2R) , a Class A GPCR and a crucial target for antipsychotic and anti-Parkinson's drugs.
Part 1: Structure-Based Prediction: When the Target is Known
When a crystal structure or a reliable homology model of the target protein exists, we can directly simulate the physical interactions between the protein and the ligand. This provides unparalleled insight into the specific binding mode and the stability of the complex.
Method 1: Molecular Docking
Core Objective: To predict the most probable binding pose (conformation and orientation) of this compound within the D2R binding pocket and to estimate its binding affinity via a scoring function.[3]
Molecular docking algorithms systematically sample different ligand conformations and orientations within a defined binding site, scoring each pose to identify the most favorable ones.[4] This method is the workhorse of structure-based virtual screening and initial hit-to-lead efforts.
-
Receptor Preparation:
-
Action: Download the D2R crystal structure (e.g., PDB ID: 6CM4). Using a molecular visualization tool like UCSF ChimeraX, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can interfere with the docking algorithm and are rarely modeled accurately in standard docking; removing them simplifies the system. The original ligand must be removed to make the binding site available for our new compound.
-
Action: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). Save the prepared receptor as a .pdbqt file.
-
Causality: Hydrogens are often absent in PDB files but are critical for proper hydrogen bonding and electrostatic calculations. The .pdbqt format includes charge and atom type information required by AutoDock.
-
-
Ligand Preparation:
-
Action: Generate a 3D structure of this compound using a chemical drawing tool like MarvinSketch or from a database like PubChem. Perform an initial energy minimization using a force field (e.g., MMFF94).
-
Causality: A low-energy 3D conformation is a better starting point for docking, reducing the conformational space the algorithm needs to search.
-
Action: Assign rotatable bonds and save the ligand in the .pdbqt format.
-
Causality: Defining rotatable bonds allows the docking software to flexibly explore different ligand conformations during the simulation.
-
-
Docking Execution:
-
Action: Define the search space (the "grid box") around the known binding site of the D2R. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Causality: This step focuses the computational effort on the region of interest, preventing the algorithm from wasting time searching irrelevant parts of the protein surface.
-
Action: Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration. Set the exhaustiveness parameter (e.g., to 16) to control the thoroughness of the search.
-
Causality: Higher exhaustiveness increases the probability of finding the true lowest-energy pose but at a greater computational cost.
-
-
Analysis and Validation:
-
Action: Analyze the top-scoring poses. The primary output is a binding affinity score in kcal/mol.
-
Action: Visually inspect the top poses. Look for chemically sensible interactions, such as hydrogen bonds with key residues (e.g., Asp114 in D2R), pi-stacking with aromatic residues, and hydrophobic contacts.
-
Self-Validation: The best pose is not always the top-scoring one. A chemically plausible pose that aligns with known structure-activity relationship (SAR) data for similar ligands is a more trustworthy result. The predicted affinity should be treated as a relative estimate rather than an absolute value.
-
Method 2: Molecular Dynamics (MD) Simulation
Core Objective: To assess the dynamic stability of the protein-ligand complex predicted by molecular docking and to refine the binding pose.[5]
While docking provides a static snapshot, MD simulation provides a movie. It simulates the movement of every atom in the system over time (typically nanoseconds to microseconds), offering insights into the flexibility of the complex and the persistence of key interactions.[6]
-
System Preparation:
-
Action: Use the top-ranked, chemically plausible docked pose of the D2R-(S)-3-(3-Methoxyphenyl)piperidine complex as the starting structure.
-
Causality: We test the hypothesis generated by docking. If the pose is unstable, it was likely an artifact of the scoring function.
-
Action: Parameterize the ligand to generate a topology file compatible with the protein force field (e.g., using CHARMM-GUI's CGenFF server for the CHARMM36m force field).[7]
-
Causality: The simulation requires a set of parameters (bond lengths, angles, charges, etc.) that describe the potential energy of the ligand. These must be compatible with the protein's force field for an accurate simulation.
-
Action: Place the complex in a periodic box of water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system's charge.
-
Causality: Simulating in explicit solvent is crucial for accurately modeling the solvent's effect on binding. A neutral system is required for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).[6]
-
-
Simulation Execution:
-
Action: Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
Causality: The initial system, especially after adding water, may have atoms in high-energy, unfavorable positions. Minimization resolves these before the dynamic simulation begins.
-
Action: Run a two-phase equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the correct pressure.[6] Position restraints are typically applied to the protein and ligand heavy atoms during this phase.
-
Causality: This staged equilibration ensures the system is thermally and physically stable before the production run, preventing artifacts. Restraints allow the solvent to equilibrate around the solute without disturbing the starting pose.
-
-
Production Run:
-
Action: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints. Save the coordinates (trajectory) at regular intervals.
-
Causality: This is the data-gathering phase where the system evolves freely according to the laws of physics, allowing us to observe the ligand's behavior in the binding site.
-
-
Analysis and Validation:
-
Action: Calculate the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms over time, relative to the starting docked pose.
-
Self-Validation: A stable, low RMSD (e.g., < 2-3 Å) indicates the ligand remains in the initial binding pose. A large, fluctuating RMSD suggests the ligand is unstable and may be dissociating.
-
Action: Analyze the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Part 2: Ligand-Based Prediction: When the Target is Elusive
When a target structure is unknown, or when the goal is to generalize from a set of known active molecules, we turn to ligand-based methods. These approaches ignore the protein entirely and instead derive predictive models from the chemical properties of the small molecules themselves.
Method 3: Pharmacophore Modeling
Core Objective: To identify the 3D arrangement of essential chemical features (a pharmacophore) that a molecule must possess to be biologically active.[8] This model can then be used as a 3D query to screen large compound libraries for molecules with a similar feature arrangement but different chemical scaffolds.[9]
-
Dataset Preparation:
-
Action: Curate a set of at least 5-10 structurally diverse molecules known to be active for a specific endpoint. Include this compound in this set.
-
Causality: The quality of the pharmacophore model is entirely dependent on the quality and diversity of the input active compounds. They must share a common binding mode for the model to be valid.
-
Action: Generate low-energy conformers for each molecule in the training set.
-
Causality: Since we don't know the "active" conformation, we must generate a representative ensemble of possible shapes for each molecule.
-
-
Model Generation & Validation:
-
Action: Using software like Phase, LigandScout, or Pharmit, align the conformer sets of the active molecules and identify common chemical features. These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.[10]
-
Causality: The algorithm seeks the largest common denominator of features that can be spatially matched across all active compounds, hypothesizing this shared pattern is responsible for activity.
-
Action: The output is one or more pharmacophore hypotheses, each with a statistical score.
-
Self-Validation: A robust pharmacophore model must be validated. Screen a test set containing known active and inactive compounds against the model. A good model will correctly identify most of the actives while rejecting most of the inactives. The inclusion of spatial constraints or exclusion volumes can further refine the model to account for the shape of the binding site.[10]
-
-
Application:
-
Action: Use the validated pharmacophore model as a filter for virtual screening of large compound databases (e.g., ZINC, Enamine REAL).
-
Causality: This is an efficient way to rapidly triage millions of compounds, identifying only those that fit the key feature requirements for biological activity, a process known as scaffold hopping.[10]
-
Method 4: Quantitative Structure-Activity Relationship (QSAR)
Core Objective: To build a mathematical model that correlates the chemical structure of compounds with their biological activity.[11] A validated QSAR model can predict the activity of novel, unsynthesized compounds.[12]
-
Dataset Preparation:
-
Action: Assemble a dataset of piperidine derivatives with experimentally measured biological activity (e.g., IC50 or Ki values) against a single target. The data must span a wide range of activity values (at least 2-3 log units).
-
Causality: QSAR is a statistical method; it requires a sufficiently large and diverse dataset to build a reliable correlation. All activity data must be from the same experimental assay to be comparable.
-
Action: Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.
-
Causality: Using an external test set is the gold standard for proving a model's predictive power. It ensures the model isn't just "memorizing" the training data but can generalize to new compounds.
-
-
Descriptor Calculation and Feature Selection:
-
Action: For each molecule, calculate a wide range of molecular descriptors. These are numerical values representing physicochemical properties (e.g., LogP, molecular weight), topological indices, and electronic properties.[13]
-
Causality: Descriptors translate the chemical structure into a language that statistical algorithms can understand.[11]
-
Action: Use a feature selection algorithm to identify the subset of descriptors that have the strongest correlation with biological activity, while avoiding inter-correlation.
-
Causality: Including irrelevant or redundant descriptors adds noise and can lead to overfitting, where the model performs well on the training set but fails on new data.
-
-
Model Building and Validation:
-
Action: Use a statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest, to build the mathematical equation linking the selected descriptors to activity.[13]
-
Action: Validate the model internally using cross-validation (e.g., leave-one-out) to assess its robustness. Key metrics are the coefficient of determination (R²) and the cross-validated R² (Q²).
-
Self-Validation: A good model should have a high R² (>0.6) and Q² (>0.5). The ultimate test is external validation: use the model to predict the activity of the test set compounds. The predicted values should show a strong correlation with the experimental values.
-
Part 3: Comparative Analysis and Integrated Workflows
No single method is universally superior; their power lies in their synergistic application. The choice of method depends on the available data and the specific scientific question being asked.
Data Presentation: At-a-Glance Comparison of In Silico Methods
| Metric | Molecular Docking | MD Simulation | Pharmacophore Modeling | QSAR |
| Primary Output | Binding pose & affinity score | Complex stability & dynamics | 3D feature map | Predicted biological activity |
| Required Input | Target 3D structure | Protein-ligand complex | Set of active ligands | Ligand set with activity data |
| Computational Cost | Low to Medium | Very High | Low | Medium |
| Key Strength | Fast prediction of binding geometry | High-resolution dynamic insights | Scaffold hopping & library screening | Predicts potency of new analogs |
| Key Limitation | Scoring function inaccuracies; static model | Computationally expensive | Relies on shared binding mode | Limited to chemical space of data |
| Primary Use Case | Virtual screening, pose prediction | Pose validation, stability analysis | Hit discovery, scaffold hopping | Lead optimization |
Visualization of Workflows
An effective in silico strategy often integrates these methods into a cohesive workflow. Docking can provide an initial hypothesis, which is then validated and refined by MD simulations. Ligand-based methods like pharmacophore modeling and QSAR can guide the design of new compounds to test in the next cycle of docking and synthesis.
Caption: A typical molecular dynamics workflow.
Conclusion and Recommendations
For a novel compound such as this compound, a multi-faceted in silico approach is paramount.
-
If a putative target like the D2R is hypothesized: Begin with Molecular Docking . It is fast, computationally inexpensive, and provides an immediate, actionable structural hypothesis for how the molecule might bind. Follow this with a Molecular Dynamics simulation on the most promising docked pose. This step is critical for validating the initial hypothesis; a ligand that is unstable in simulation is unlikely to be a binder in vivo.
-
If the target is unknown but analogs with known activity exist: Start with Pharmacophore Modeling . This will generate a powerful 3D query that can be used to screen large databases to identify other potential hits, possibly revealing the target through the known activities of the hits (a technique known as target fishing).
-
If the goal is to optimize the existing scaffold: Once a consistent dataset of active and inactive analogs is synthesized and tested, develop a QSAR model. This model will guide the synthesis of the next generation of compounds by predicting which modifications are most likely to improve potency, thereby focusing synthetic efforts where they are most likely to succeed.
Ultimately, these computational methods are predictive tools, not replacements for experimental validation. Their true value lies in their ability to enrich our understanding, prioritize experiments, and accelerate the entire drug discovery process from initial hypothesis to lead optimization.
References
- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available: [Link]
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
- Langer, T. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267.
- (n.d.). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. PubMed Central.
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Available: [Link]
-
(2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available: [Link]
-
(n.d.). The impact of pharmacophore modeling in drug design. ResearchGate. Available: [Link]
-
(n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. Available: [Link]
- (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health.
- Tandon, H., Chakraborty, T., & Suhag, V. (2020). A Concise Review on the Significance of QSAR in Drug Design. Science Publishing Group.
- (n.d.). GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group.
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Dror, O., Shulman-Peleg, A., Nussinov, R., & Wolfson, H. J. (2004). 3D-QSAR in drug design--a review. PubMed. Available: [Link]
-
Prema, V. (2023). A Concise Review on role of QSAR in Drug Design. SciSpace. Available: [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384–13421. Available: [Link]
-
(2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available: [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006152. Available: [Link]
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Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available: [Link]
-
(2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available: [Link]
-
(2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available: [Link]
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Comparative analysis of different synthesis routes for (S)-3-(3-Methoxyphenyl)piperidine
(S)-3-(3-Methoxyphenyl)piperidine is a key chiral building block in the synthesis of various pharmacologically active compounds, including potential treatments for neurological disorders. The precise control of its stereochemistry is paramount, as the biological activity of enantiomers can differ significantly. This guide provides an in-depth comparative analysis of three distinct and prominent synthetic strategies to obtain this valuable molecule: modern asymmetric catalysis, classical chemical resolution, and an integrated chemoenzymatic approach. Each route is evaluated based on its efficiency, stereoselectivity, scalability, and overall practicality for researchers in drug discovery and process development.
Introduction to the Synthetic Challenge
The synthesis of enantiomerically pure 3-substituted piperidines is a long-standing challenge in organic chemistry. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the stereocenter at the 3-position often plays a crucial role in binding to biological targets. The goal is to produce the desired (S)-enantiomer with high enantiomeric excess (e.e.), in good yield, and through a process that is both robust and economically viable. This guide will dissect three methodologies that represent different eras and philosophies of asymmetric synthesis.
Route 1: Rhodium-Catalyzed Asymmetric Synthesis from Pyridine
This state-of-the-art approach leverages transition-metal catalysis to construct the chiral center with high fidelity from an achiral starting material, pyridine. The key transformation is a Rh-catalyzed asymmetric reductive Heck reaction.[1][2] This method is notable for its elegance and high enantioselectivity.
Scientific Rationale
The overall strategy involves a three-step sequence: 1) partial reduction of pyridine to a dihydropyridine intermediate, 2) a Rh-catalyzed asymmetric carbometalation of the dihydropyridine with an arylboronic acid, and 3) a final reduction to the saturated piperidine ring.[1][2] The enantioselectivity is induced in the second step by a chiral phosphine ligand, (S)-Segphos, which creates a chiral environment around the rhodium catalyst. This precisely controls the facial selectivity of the addition of the 3-methoxyphenyl group.
Experimental Protocol
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine (20 mmol) and NaBH₄ (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
After filtration, evaporate the solvent and purify the crude product by passing it through a short silica gel pad to yield phenyl pyridine-1(2H)-carboxylate.[3]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).[3]
-
Add a solvent mixture of toluene, THP, and water (1:1:1), followed by aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add 3-methoxyphenylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) from Step 1.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, extract the product into an organic solvent, dry, and purify by chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.
Step 3: Reduction to this compound
-
Dissolve the product from Step 2 in a suitable solvent such as methanol.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and evaporate the solvent to yield the final product, this compound.
Workflow Diagram
Caption: Asymmetric synthesis via Rh-catalyzed reaction.
Route 2: Classical Resolution of Racemic 3-(3-Methoxyphenyl)piperidine
This traditional method involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers using a chiral resolving agent. This approach relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.
Scientific Rationale
The principle behind classical resolution is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral acid or base. Diastereomers have different physical properties, including solubility. In this case, racemic 3-(3-methoxyphenyl)piperidine (a base) is reacted with an enantiomerically pure chiral acid, such as L-tartaric acid.[4] The resulting diastereomeric salts, (S)-piperidine-L-tartrate and (R)-piperidine-L-tartrate, can then be separated by fractional crystallization. The less soluble salt crystallizes out of the solution, while the more soluble one remains. The desired enantiomer is then recovered by basification of the isolated salt.
Experimental Protocol
Step 1: Synthesis of Racemic 3-(3-Methoxyphenyl)piperidine
A common method to synthesize the racemic piperidine is the hydrogenation of 3-(3-methoxyphenyl)pyridine.
-
Dissolve 3-(3-methoxyphenyl)pyridine in a suitable solvent like methanol or acetic acid.
-
Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂).
-
Place the mixture under a high pressure of hydrogen gas in a pressure vessel.
-
Heat and stir the reaction until the pyridine ring is fully reduced.
-
After the reaction, filter the catalyst and remove the solvent to obtain racemic 3-(3-methoxyphenyl)piperidine.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic 3-(3-methoxyphenyl)piperidine in a suitable solvent, such as isopropanol or a mixture of alcohols.[4]
-
In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent, heating gently if necessary.[4]
-
Add the L-tartaric acid solution dropwise to the racemic amine solution.
-
Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.
-
The enantiomeric purity of the salt can be enhanced by recrystallization from a suitable solvent.[4]
Step 3: Liberation of the Free Amine
-
Suspend the crystallized diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).
-
Add an aqueous base, such as 10% sodium hydroxide, and stir until the solid dissolves.[5]
-
Separate the organic layer, and extract the aqueous layer with more of the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., K₂CO₃), and evaporate the solvent to yield the enantiomerically enriched this compound.[5]
Workflow Diagram
Caption: Classical resolution via diastereomeric salt formation.
Route 3: Chemoenzymatic Synthesis from Pyridine
This modern approach integrates the selectivity of biocatalysis with the efficiency of chemical transformations. It provides a "green" and highly effective pathway to the desired enantiomer. The synthesis of a close analog, Preclamol, has been demonstrated using this strategy, starting from 3-(3-methoxyphenyl)pyridine.[6]
Scientific Rationale
This strategy involves an initial chemical reduction of the starting pyridine derivative to a tetrahydropyridine (THP). The core of the synthesis is a one-pot cascade reaction involving two enzymes: a 6-hydroxy-D-nicotine oxidase (6-HDNO) and an ene-imine reductase (EneIRED). The 6-HDNO oxidizes the N-substituted THP to an achiral dihydropyridinium intermediate. This intermediate is then asymmetrically reduced by the EneIRED in a stereoselective manner to yield the chiral piperidine.[6] The choice of the specific EneIRED enzyme dictates which enantiomer is formed.
Experimental Protocol
Step 1: Synthesis of N-substituted Tetrahydropyridine (THP)
-
Begin with 3-(3-methoxyphenyl)pyridine.
-
Perform a chemical reduction, for instance, using sodium borohydride in the presence of an activating group (e.g., a chloroformate) to yield the corresponding N-substituted 1,2,3,6-tetrahydropyridine. This protocol is analogous to Step 1 in Route 1.
Step 2: One-Pot Enzymatic Cascade Reaction
-
Prepare a buffered aqueous solution containing glucose and NAD⁺.
-
Add the N-substituted THP from Step 1.
-
Introduce the enzymes: 6-hydroxy-D-nicotine oxidase (6-HDNO), an ene-imine reductase (EneIRED) selective for the (S)-enantiomer (e.g., EneIRED-05), and a glucose dehydrogenase (for cofactor regeneration).[6]
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction for the conversion of the starting material.
Step 3: Product Isolation and Deprotection
-
Once the enzymatic reaction is complete, extract the N-protected this compound from the aqueous medium using an organic solvent.
-
Purify the product, if necessary, using chromatography.
-
Remove the N-protecting group under appropriate chemical conditions (e.g., acid or hydrogenation) to yield the final product, this compound.
Workflow Diagram
Caption: Chemoenzymatic synthesis using an enzyme cascade.
Comparative Analysis
| Feature | Route 1: Asymmetric Catalysis | Route 2: Classical Resolution | Route 3: Chemoenzymatic Synthesis |
| Starting Material | Pyridine | 3-(3-Methoxyphenyl)pyridine | 3-(3-Methoxyphenyl)pyridine |
| Number of Steps | 3 | 3 | 3-4 |
| Overall Yield | Good to Excellent | Theoretically max. 50% (can be improved with racemization) | Good to Excellent (>50%)[6] |
| Enantiomeric Excess | Excellent (typically >95% e.e.)[1] | Variable, depends on crystallization efficiency, often requires recrystallization | Excellent (>96% e.e.)[6] |
| Key Reagents | Rhodium catalyst, chiral ligand, boronic acid | Chiral resolving agent (e.g., tartaric acid) | Enzymes (oxidase, reductase), cofactor |
| Scalability | Moderate to good, catalyst cost can be a factor | Excellent, widely used in industry | Good, requires fermentation/enzyme production capabilities |
| Advantages | High enantioselectivity, direct asymmetric synthesis | Well-established, inexpensive resolving agents, robust | "Green" (aqueous, mild conditions), very high selectivity, can produce either enantiomer by enzyme choice |
| Disadvantages | Cost of precious metal catalyst and ligand, requires inert atmosphere | Yield is fundamentally limited to 50% per cycle, can be labor-intensive | Requires specialized biological reagents, enzyme stability can be a concern |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including scale, cost constraints, and available expertise.
-
For cutting-edge research and development where high enantiopurity is critical and access to modern catalytic methods is available, the Rhodium-Catalyzed Asymmetric Synthesis (Route 1) is an excellent choice. It offers a direct and highly selective path to the target molecule.
-
For large-scale industrial production where cost-effectiveness and robustness are the primary drivers, Classical Resolution (Route 2) remains a viable and frequently employed strategy. Although the theoretical yield is lower, the process is well-understood and uses inexpensive reagents.
-
For projects emphasizing green chemistry and innovation , the Chemoenzymatic Synthesis (Route 3) is the most forward-looking approach. It combines high selectivity with environmentally benign conditions. As the availability of industrial enzymes continues to grow, this method is likely to become increasingly competitive for both research and production.
Ultimately, each route presents a valid and powerful strategy. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the optimal synthesis for their specific needs.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]
-
Rowan, T. G., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- Various Authors. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
PrepChem. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-(3-Methoxyphenyl)piperidine
This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-(3-Methoxyphenyl)piperidine, a crucial practice for maintaining laboratory safety and ensuring environmental compliance. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe and responsible disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Part 1: Hazard Assessment and Waste Classification
The foundational step in any disposal procedure is to understand the inherent risks of the chemical and to classify it according to regulatory standards.
Inferred Hazard Profile
Based on the piperidine core, this compound should be treated as possessing the following hazards:
| Hazard Class | Description | Supporting Evidence |
| Acute Toxicity | Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed[3][4]. | Piperidine has an oral LD50 in rats as low as 133 mg/kg and is classified as toxic via dermal contact[4]. |
| Corrosivity | Causes severe skin burns and eye damage[1][3]. | The parent compound, piperidine, is a strong base and is classified as corrosive[4]. |
| Flammability | Likely a flammable or combustible liquid. | Piperidine is a highly flammable liquid with a flash point of 16°C[1][3]. While the methoxyphenyl group increases the molecular weight and may raise the flash point, the flammability risk remains significant. |
| Environmental Hazard | Potentially harmful to aquatic life[1]. | Proper disposal is crucial to prevent environmental contamination[5]. |
Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[6][7].
This compound waste would likely be classified as follows:
-
D001 (Ignitability): If its flash point is below 60°C (140°F)[7].
-
D002 (Corrosivity): As a substituted amine, it is basic and may have a pH greater than 12.5[7].
-
D003 (Reactivity): Unlikely, but must be considered if mixed with other reactive wastes.
-
Toxicity: It may meet the criteria for a toxic waste depending on its specific toxicological profile.
Given these potential characteristics, it is imperative to manage this compound as a hazardous waste.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for collecting, storing, and disposing of this compound waste. This workflow is designed to ensure safety and compliance at every stage.
Diagram: Disposal Decision Workflow
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
